molecular formula C10H12O3 B1595812 1-(2-Methoxyphenoxy)propan-2-one CAS No. 6437-46-3

1-(2-Methoxyphenoxy)propan-2-one

Cat. No.: B1595812
CAS No.: 6437-46-3
M. Wt: 180.2 g/mol
InChI Key: GBBBWTDKOLEAOC-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenoxy)propan-2-one (CAS Number: 6437-46-3) is a chemical compound with the molecular formula C 10 H 12 O 3 and a molecular weight of 180.20 g/mol . This product is provided with a minimum purity of 95% and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications. This compound serves as a valuable synthetic intermediate in medicinal chemistry research. Scientific literature indicates its use in the synthesis of propanolamine derivatives, which are investigated for their potential pharmacological activities . Specifically, structural analogs have been studied for their binding affinity to α- and β-adrenoceptors . These receptors are critical therapeutic targets, and compounds that interact with them are explored for potential applications in managing cardiovascular conditions . Researchers value this building block for developing and studying new molecules with adrenolytic activity. The product is stored and shipped following recommended practices to ensure stability. As with all chemicals of this nature, researchers should consult the relevant Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. Available for custom synthesis and bulk inquiries to support ongoing research endeavors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyphenoxy)propan-2-one
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InChI

InChI=1S/C10H12O3/c1-8(11)7-13-10-6-4-3-5-9(10)12-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GBBBWTDKOLEAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40214583
Record name 2-Propanone, 1-(o-methoxyphenoxy)-
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Molecular Weight

180.20 g/mol
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CAS No.

6437-46-3
Record name 2-Propanone, 1-(2-methoxyphenoxy)-
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Record name 1-(2-methoxyphenoxy)propan-2-one
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Foundational & Exploratory

1-(2-Methoxyphenoxy)propan-2-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-Methoxyphenoxy)propan-2-one

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 6437-46-3), a guaiacol derivative with significant potential as a chemical intermediate and research tool. This document delineates its core chemical and physical properties, molecular structure, and spectral characteristics. A detailed, field-proven protocol for its synthesis via the Williamson ether synthesis is presented, emphasizing the causal factors behind procedural choices to ensure reproducibility and safety. Furthermore, the guide explores the compound's chemical reactivity, particularly the interplay between its α-phenoxy, ketone, and methoxy functional groups. Finally, its current applications in lignin research and its prospective utility in drug discovery and specialized organic synthesis are discussed, grounded in the broader context of guaiacol chemistry. This guide is intended for researchers, chemists, and professionals in drug development seeking a thorough, practical understanding of this versatile molecule.

Introduction and Strategic Overview

This compound, also known as acetonyl guaiacol ether, is an aromatic ketone that merges the structural features of guaiacol (2-methoxyphenol) with an acetonyl moiety. Guaiacol and its derivatives are of immense interest, serving as fundamental building blocks in the synthesis of pharmaceuticals, fragrances, and other high-value chemicals.[1] The title compound is noted as a useful reagent in the study of photochemical strategies for lignin degradation at room temperature, highlighting its relevance in biomass conversion and green chemistry.[2] Its structure, featuring an α-aryloxy ketone, imparts unique reactivity that makes it a valuable intermediate for further chemical transformations. This guide synthesizes available data to provide a holistic and actionable resource for laboratory professionals.

Molecular Structure and Physicochemical Properties

The structural integrity of a molecule is the foundation of its chemical behavior. This compound is characterized by a guaiacol core linked via an ether bond to a propanone unit at the C1 position.

Figure 1: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key identifiers and properties of the compound. Experimental data for properties such as boiling and melting points are not widely published; therefore, computed values are provided where available for guidance.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 6437-46-3[2][3]
Molecular Formula C₁₀H₁₂O₃[3]
Molecular Weight 180.20 g/mol [3]
Canonical SMILES CC(=O)COC1=CC=CC=C1OC[3]
InChIKey GBBBWTDKOLEAOC-UHFFFAOYSA-N[3]
Appearance Not specified (typically a liquid or low-melting solid)N/A
Kovats Retention Index 1541.1 (Semi-standard non-polar column)[3]
XLogP3 1.1[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 3[3]

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This venerable Sₙ2 reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[4][5] The protocol below details the synthesis from guaiacol and chloroacetone.

Causality and Experimental Design

The reaction proceeds in two conceptual stages:

  • Deprotonation: Guaiacol, a weak acid, is treated with a strong base to form the sodium guaiacolate salt. This deprotonation is critical as the resulting phenoxide is a much stronger nucleophile than the neutral phenol, a necessary condition for an efficient Sₙ2 reaction.[5]

  • Nucleophilic Substitution: The guaiacolate anion attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group to form the ether linkage.[4] Chloroacetone is chosen as the electrophile because it is a primary halide, which minimizes the competing E2 elimination reaction that can be problematic with more sterically hindered halides.[6]

cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Sₙ2 Reaction cluster_2 Step 3: Work-up & Purification Guaiacol Guaiacol in Aprotic Solvent (e.g., Acetone) Base Add Base (e.g., K₂CO₃) Guaiacol->Base Heat1 Heat to Reflux Base->Heat1 Phenoxide Sodium Guaiacolate (Phenoxide) Formation Heat1->Phenoxide Chloroacetone Add Chloroacetone Dropwise Phenoxide->Chloroacetone Transfer to Reaction Heat2 Maintain Reflux Chloroacetone->Heat2 Reaction Nucleophilic Attack & Ether Formation Heat2->Reaction Cool Cool to RT Reaction->Cool Reaction Complete Filter Filter Salts Cool->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify via Vacuum Distillation or Chromatography Evaporate->Purify Product Pure this compound Purify->Product

Figure 2: Workflow for the Williamson ether synthesis of the target compound.

Detailed Step-by-Step Methodology

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Chloroacetone is a lachrymator and is toxic.

  • Reagent Preparation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add guaiacol (12.4 g, 0.1 mol) and acetone (100 mL).

    • Add finely powdered anhydrous potassium carbonate (20.7 g, 0.15 mol). Rationale: Potassium carbonate is a suitable base for deprotonating the phenol and is easily removed by filtration after the reaction.

  • Phenoxide Formation:

    • Stir the mixture and heat to a gentle reflux using a heating mantle. Maintain reflux for 30 minutes to ensure complete formation of the potassium guaiacolate salt.

  • Nucleophilic Substitution Reaction:

    • While maintaining reflux, add chloroacetone (9.25 g, 0.1 mol) dropwise to the reaction mixture over 20-30 minutes using an addition funnel. Rationale: Dropwise addition helps to control any potential exotherm and maintain a steady reaction rate.

    • After the addition is complete, continue to reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Work-up and Isolation:

    • Once the reaction is complete (disappearance of guaiacol spot on TLC), allow the mixture to cool to room temperature.

    • Filter the mixture through a Büchner funnel to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of acetone (2 x 20 mL).

    • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel.

    • For chromatography: Use a gradient elution system, starting with 9:1 hexanes:ethyl acetate and gradually increasing the polarity to isolate the pure product.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as an oil or low-melting solid.

Spectral Data and Characterization

Technique Feature **Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) **Rationale
¹H NMR Aromatic Protons (Ar-H )6.8 - 7.2 ppm (multiplet, 4H)Protons on the substituted benzene ring.[7]
Methylene Protons (-O-CH₂ -C=O)~4.6 ppm (singlet, 2H)Protons adjacent to both an ether oxygen and a carbonyl group are deshielded.
Methoxy Protons (Ar-OCH₃ )~3.8 ppm (singlet, 3H)Typical shift for an aromatic methoxy group.[7]
Methyl Protons (-C(=O)-CH₃ )~2.2 ppm (singlet, 3H)Protons on a methyl group adjacent to a carbonyl.
¹³C NMR Carbonyl Carbon (C =O)~205 ppmCharacteristic of a ketone carbonyl carbon.[8]
Aromatic Carbons (C -O, C -H)110 - 160 ppmSix distinct signals for the aromatic carbons. The carbon bearing the methoxy group is typically around 56 ppm.[9]
Methylene Carbon (-O-CH₂ -C=O)~75 ppmCarbon atom situated between two electron-withdrawing groups (ether and carbonyl).
Methoxy Carbon (Ar-OCH₃ )~56 ppmTypical shift for an aromatic methoxy carbon.[9]
Methyl Carbon (-C(=O)-CH₃ )~27 ppmAliphatic carbon of the acetyl group.
FT-IR C=O Stretch (Ketone)1715 - 1730 cm⁻¹Strong, sharp absorption characteristic of an aliphatic ketone.
C-O-C Stretch (Aryl Ether)1230 - 1270 cm⁻¹ (asymmetric) & 1020-1075 cm⁻¹ (symmetric)Characteristic stretches for the aryl-alkyl ether linkage.[10]
C-H Stretch (Aromatic)3000 - 3100 cm⁻¹Absorption for C-H bonds on the benzene ring.[11]
C-H Stretch (Aliphatic)2850 - 3000 cm⁻¹Absorptions for the methyl and methylene C-H bonds.[11]
C=C Stretch (Aromatic)1500 - 1600 cm⁻¹Multiple bands characteristic of the aromatic ring.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three primary functional domains: the ketone carbonyl, the α-carbon, and the aromatic ring.

Reactivity at the Carbonyl Group

The carbonyl group is the primary site for nucleophilic attack. The presence of the electron-withdrawing α-phenoxy group enhances the electrophilicity of the carbonyl carbon compared to simple aliphatic ketones like acetone.[12] The oxygen atom of the phenoxy group exerts a strong negative inductive effect (-I), which pulls electron density away from the carbonyl, making it more susceptible to attack by nucleophiles. This makes the compound a valuable substrate for reactions such as Grignard additions, reductions (e.g., with NaBH₄ to form the corresponding alcohol, 1-(2-methoxyphenoxy)propan-2-ol), and the formation of imines and enamines.

Reactivity at the α-Methylene Group

The methylene protons (CH₂ ) situated between the ether oxygen and the carbonyl group are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including:

  • Alkylation: Reaction with alkyl halides to introduce substituents at the α-position.

  • Aldol Condensation: Reaction with other aldehydes or ketones to form β-hydroxy ketones.

Reactions of the Aromatic Ring

The guaiacol ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy (-OCH₃) and ether (-OR) groups. These groups are ortho-, para-directing. Given that the para position to the methoxy group is occupied by the ether linkage, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) is expected to occur primarily at the positions ortho and para to the ether oxygen. Steric hindrance from the propanone side chain may influence the regioselectivity of these substitutions.

Applications and Future Directions

Established Applications
  • Lignin Chemistry: The compound is documented as a useful reagent in photochemical studies aimed at lignin degradation.[2] Lignin, a complex polymer rich in guaiacol-type structures, is a major component of biomass. Understanding its degradation pathways is crucial for developing biorefineries and producing value-added chemicals from renewable resources.

Potential Applications in Research and Development
  • Pharmaceutical Intermediate: Guaiacol derivatives are precursors to a vast array of pharmaceuticals.[1] For example, the related compound guaiacol glycidyl ether is a key intermediate in the synthesis of the antianginal drug ranolazine.[13] The unique functionality of this compound makes it a promising scaffold for the synthesis of novel bioactive molecules. The guaiacol moiety itself is associated with antioxidant and anti-inflammatory properties, which could be imparted to its derivatives.[14]

  • Building Block in Organic Synthesis: As a bifunctional molecule (ketone and activated aromatic ring), it can be used in diversity-oriented synthesis to create libraries of complex molecules for screening in drug discovery programs.[15] Its enhanced reactivity makes it a superior building block for multicomponent reactions compared to simpler ketones.[12]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Handling Recommendations:

  • Always handle this chemical within a certified chemical fume hood.

  • Use chemical-resistant gloves (e.g., nitrile), a laboratory coat, and sealed safety goggles.

  • Avoid breathing vapors or dust. Ensure adequate ventilation.

  • In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

This compound is a strategically important chemical building block, bridging the gap between renewable biomass-derived feedstocks like guaiacol and high-value chemical synthesis. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an accessible and valuable tool for researchers. While its current applications are specialized, its potential as a versatile intermediate in pharmaceutical and materials science is significant. This guide provides the foundational knowledge and practical protocols necessary for scientists and developers to effectively utilize this compound in their research endeavors.

References

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Sources

An In-Depth Technical Guide to 1-(2-Methoxyphenoxy)propan-2-one: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(2-methoxyphenoxy)propan-2-one, a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, safety protocols, and insights into its applications.

Compound Identification and Properties

This compound, also known as acetonylguaiacol, is a ketone derivative of guaiacol. Its fundamental identifiers and physicochemical properties are summarized below.

PropertyValueSource(s)
CAS Number 6437-46-3
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol
IUPAC Name This compound[1]
Synonyms Acetonylguaiacol, 1-(o-Methoxyphenoxy)-2-propanone[1]

Synthesis of this compound via Williamson Ether Synthesis

The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis.[2] This well-established Sₙ2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide of guaiacol (2-methoxyphenol) acts as the nucleophile, attacking the electrophilic carbon of chloroacetone.

The causality behind this experimental choice lies in the high nucleophilicity of the phenoxide ion and the good leaving group ability of the chloride ion on an alpha-carbon to a carbonyl group. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group of guaiacol, thereby generating the reactive phenoxide nucleophile.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_products Products guaiacol Guaiacol (2-Methoxyphenol) phenoxide Guaiacol Phenoxide (Nucleophile Formation) guaiacol->phenoxide Deprotonation chloroacetone Chloroacetone sn2 Sₙ2 Attack chloroacetone->sn2 base Base (e.g., K₂CO₃, NaOH) base->phenoxide phenoxide->sn2 product This compound sn2->product Ether Formation salt Salt Byproduct (e.g., KCl, NaCl) sn2->salt

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol:

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • Guaiacol (2-methoxyphenol)

  • Chloroacetone

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guaiacol (1.0 eq) in anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The carbonate acts as a base to deprotonate the guaiacol, forming the potassium guaiacolate salt in situ.

  • Alkylation: To the stirring suspension, add chloroacetone (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted guaiacol), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain a high-purity product.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the methylene protons adjacent to the ether linkage, and the methyl protons of the ketone.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons, the methoxy carbon, the carbonyl carbon, and the aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically around 1720 cm⁻¹, as well as C-O stretching bands for the ether linkages and aromatic C-H stretching bands.[1]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.20 g/mol ).

Applications in Drug Development and Medicinal Chemistry

Guaiacol and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[3][4][5][6][7] this compound, as a derivative, serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

Antimicrobial and Antioxidant Properties

Guaiacol derivatives are known to possess antimicrobial and antioxidant properties.[3][5][7][8] The phenolic hydroxyl group in guaiacol is a key contributor to its antioxidant activity, acting as a radical scavenger. While the hydroxyl group is etherified in this compound, the core guaiacol moiety can be a starting point for the development of novel antimicrobial and antioxidant agents. The introduction of the propan-2-one side chain provides a reactive handle for further chemical modifications to enhance these biological activities.

Biological_Activity cluster_compound Guaiacol Derivatives cluster_activities Biological Activities cluster_applications Therapeutic Potential guaiacol Guaiacol Scaffold antimicrobial Antimicrobial Activity guaiacol->antimicrobial antioxidant Antioxidant Activity guaiacol->antioxidant mpo Myeloperoxidase Inhibition guaiacol->mpo drug_dev Drug Development (e.g., for CVD, Infections) antimicrobial->drug_dev antioxidant->drug_dev mpo->drug_dev

Caption: Potential Biological Activities of Guaiacol Derivatives.

Myeloperoxidase (MPO) Inhibition

Recent studies have highlighted the potential of synthetic guaiacol derivatives as inhibitors of myeloperoxidase (MPO). MPO is an enzyme implicated in oxidative stress and inflammation, contributing to the pathogenesis of cardiovascular diseases (CVD). By inhibiting MPO, these compounds can potentially reduce atherosclerotic plaque burden and improve cardiovascular function. The structural framework of this compound can be utilized to design and synthesize novel MPO inhibitors for the treatment of CVD.

Safety and Handling

GHS Hazard Statements for this compound: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautions:

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place.

The starting material, chloroacetone , is a potent lachrymator and is toxic. It should be handled with extreme caution in a fume hood.

Conclusion

This compound is a valuable chemical intermediate with a straightforward and efficient synthesis via the Williamson ether synthesis. Its structural features, particularly the guaiacol moiety, make it an attractive starting material for the development of novel therapeutic agents, especially in the areas of antimicrobial, antioxidant, and cardiovascular drug discovery. This guide provides the essential technical information for researchers to safely synthesize, characterize, and explore the potential of this versatile compound.

References

  • PubChem. This compound | C10H12O3 | CID 138748. [Link]

  • Edubirdie. Williamson Ether Synthesis. [Link]

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Spectroscopic Elucidation of 1-(2-Methoxyphenoxy)propan-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(2-Methoxyphenoxy)propan-2-one (CAS No. 6437-46-3), a compound of interest in synthetic chemistry and drug development.[1][2][3] By leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this document serves as a comprehensive resource for the structural verification and characterization of this molecule. While direct experimental spectra for this specific compound are not widely available in public databases, this guide presents a robust, predictive analysis based on the well-established spectral characteristics of its constituent chemical motifs.

Introduction

This compound possesses a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[2][3] Its structure combines a guaiacol (2-methoxyphenol) moiety linked via an ether bond to a propan-2-one unit. Understanding the distinct spectroscopic signatures of this compound is paramount for confirming its identity in a reaction mixture, assessing its purity, and elucidating its role in further chemical transformations. This guide will deconstruct the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra, explaining the rationale behind the expected chemical shifts, absorption bands, and fragmentation patterns.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are the primary determinants of its spectroscopic properties. The key components to consider are the aromatic ring of the guaiacol unit, the methoxy group, the ether linkage, and the propan-2-one chain.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the chemical shifts and multiplicities of the signals in both ¹H and ¹³C NMR spectra by analyzing its structural components.

¹H NMR Spectroscopy: A Proton's Perspective

The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, the methylene protons adjacent to the ether linkage, and the methyl protons of the ketone.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.9-7.2Multiplet4HAr-H
~4.7Singlet2H-O-CH₂ -C(O)-
~3.8Singlet3HAr-O-CH₃
~2.2Singlet3H-C(O)-CH₃

Rationale for Assignments:

  • Aromatic Protons (Ar-H): The four protons on the benzene ring of the guaiacol moiety are expected to resonate in the aromatic region, typically between 6.8 and 7.2 ppm. Their specific chemical shifts and coupling patterns will be influenced by the electron-donating effects of the methoxy and ether groups. Based on data for guaiacol, these protons are expected to appear as a complex multiplet.[4][5]

  • Methylene Protons (-O-CH₂-C(O)-): The two protons of the methylene group are situated between an ether oxygen and a carbonyl group. Both are electron-withdrawing, which will deshield these protons, causing them to resonate at a relatively downfield chemical shift, predicted to be around 4.7 ppm. This signal is expected to be a singlet as there are no adjacent protons to couple with.

  • Methoxy Protons (Ar-O-CH₃): The three protons of the methoxy group attached to the aromatic ring are in a shielded environment compared to the methylene protons. Their chemical shift is predicted to be around 3.8 ppm, appearing as a sharp singlet. This is consistent with the chemical shift of the methoxy group in guaiacol and anisole.[4][5][6]

  • Methyl Ketone Protons (-C(O)-CH₃): The three protons of the methyl group adjacent to the carbonyl are deshielded by the carbonyl group. This signal is predicted to appear as a singlet at approximately 2.2 ppm, which is a characteristic chemical shift for a methyl ketone.[7]

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show ten distinct signals, corresponding to each of the ten carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~206C =O
~149Ar-C -O-CH₂-
~148Ar-C -O-CH₃
~122Ar-C H
~121Ar-C H
~115Ar-C H
~112Ar-C H
~73-O-C H₂-C(O)-
~56Ar-O-C H₃
~27-C(O)-C H₃

Rationale for Assignments:

  • Carbonyl Carbon (C=O): The carbon of the carbonyl group is highly deshielded and will appear at the most downfield chemical shift, predicted to be around 206 ppm. This is a characteristic chemical shift for a ketone.

  • Aromatic Carbons (Ar-C): The six carbons of the aromatic ring will resonate between approximately 112 and 149 ppm. The two carbons attached to the oxygen atoms will be the most downfield in this region due to the deshielding effect of the oxygen atoms. The remaining four aromatic carbons will have chemical shifts influenced by their position relative to the substituents.

  • Methylene Carbon (-O-CH₂-C(O)-): The methylene carbon, being bonded to an oxygen and adjacent to a carbonyl group, will be significantly deshielded and is predicted to have a chemical shift of around 73 ppm.

  • Methoxy Carbon (Ar-O-CH₃): The carbon of the methoxy group is expected to resonate at approximately 56 ppm, a typical value for a methoxy carbon attached to an aromatic ring.[8]

  • Methyl Ketone Carbon (-C(O)-CH₃): The methyl carbon of the ketone is the most shielded carbon in the molecule and is predicted to appear at around 27 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the ether linkages, and the aromatic ring.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3050-3100C-H stretchAromatic
~2850-3000C-H stretchAliphatic (CH₂, CH₃)
~1715C=O stretchKetone
~1500-1600C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1120C-O stretchAlkyl ether

Interpretation of Key Peaks:

  • C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹ is the most characteristic feature of the IR spectrum and is indicative of the carbonyl group of the ketone.[9]

  • C-O Stretches: Two distinct C-O stretching bands are expected. The aryl ether linkage (Ar-O-CH₂) will likely show a strong absorption around 1250 cm⁻¹, while the alkyl ether component (Ar-O-CH₃) will absorb around 1120 cm⁻¹.[10]

  • Aromatic C-H and C=C Stretches: The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pathway:

G M [C₁₀H₁₂O₃]⁺˙ m/z = 180 F1 [C₉H₉O₂]⁺ m/z = 149 M->F1 - •CH₃ F2 [C₇H₇O₂]⁺ m/z = 123 M->F2 - •COCH₃ F3 [C₇H₈O₂]⁺˙ m/z = 124 M->F3 - CH₂CO F5 [CH₃CO]⁺ m/z = 43 M->F5 - •OCH₂Ar F4 [C₆H₅O]⁺ m/z = 93 F2->F4 - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of Major Fragments:

  • Molecular Ion (M⁺˙) at m/z = 180: The peak corresponding to the molecular weight of the compound.

  • Fragment at m/z = 124: This significant peak likely arises from a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen from the methoxy group to the carbonyl oxygen, followed by the loss of a neutral ketene molecule (CH₂=C=O). This would result in the formation of the guaiacol radical cation.[4]

  • Fragment at m/z = 123: Loss of a propan-2-one radical from the molecular ion would result in a fragment with m/z = 123.

  • Fragment at m/z = 43: This intense peak is characteristic of the acetyl cation ([CH₃CO]⁺), formed by the cleavage of the bond between the carbonyl carbon and the methylene carbon. This is a very common fragment for methyl ketones.

Experimental Protocols

To obtain the spectroscopic data discussed in this guide, the following general protocols should be followed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).

  • Data Interpretation: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways that are consistent with the observed spectrum.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound. By understanding the expected spectroscopic signatures based on the compound's structural features and data from analogous molecules, researchers can confidently identify and characterize this molecule in their work. The provided protocols offer a standardized approach to acquiring high-quality spectroscopic data, ensuring the integrity and reproducibility of experimental results.

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The Biological Versatility of Guaiacol Derivatives: A Deep Dive into 1-(2-Methoxyphenoxy)propan-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The guaiacol nucleus, a simple methoxyphenolic scaffold, serves as a privileged starting point in medicinal chemistry, giving rise to a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the biological activities associated with 1-(2-Methoxyphenoxy)propan-2-one and its broader family of derivatives. While direct pharmacological data on this compound remains limited in publicly accessible literature, this guide synthesizes the extensive research on its parent molecule, guaiacol, and a variety of its derivatives to project the potential therapeutic avenues and research directions for this class of compounds. We will delve into the established antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory properties of guaiacol derivatives, supported by detailed mechanistic insights and experimental protocols. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, providing a solid foundation for future investigations into this promising chemical space.

Introduction: The Guaiacol Scaffold - A Foundation for Bioactivity

Guaiacol (2-methoxyphenol), a naturally occurring organic compound, is a key structural motif in a multitude of bioactive molecules.[1] Its presence in the structural backbone of compounds has been linked to a wide spectrum of pharmacological effects, including antioxidant, antimicrobial, and anti-inflammatory properties.[2][3][4] The inherent bioactivity of the guaiacol moiety, coupled with its synthetic tractability, makes it an attractive scaffold for the development of novel therapeutic agents. This guide focuses on this compound, a simple ether derivative of guaiacol, and explores the biological potential of this structural class.

The Biological Activity Landscape of Guaiacol and its Derivatives

The biological activities of guaiacol derivatives are diverse and potent, stemming from the electronic and structural features of the guaiacol ring. The methoxy and hydroxyl groups are key to the antioxidant and radical scavenging properties, while the overall lipophilicity and potential for hydrogen bonding contribute to interactions with biological targets.

Antioxidant and Anti-inflammatory Activities

Guaiacol and its derivatives are well-documented as potent antioxidants. This activity is primarily attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals.[2] This radical scavenging capability is a cornerstone of their therapeutic potential, as oxidative stress is a key pathological factor in numerous diseases.

Several studies have demonstrated the anti-inflammatory effects of guaiacol derivatives. For instance, certain natural methoxyphenol compounds, including eugenol (a guaiacol derivative), have shown significant antioxidant and antimicrobial activities against foodborne pathogens.[2][5][6] Furthermore, research into synthetic guaiacol derivatives has identified their potential as inhibitors of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation in cardiovascular diseases.[7][8]

Experimental Protocol: In Vitro Myeloperoxidase (MPO) Inhibition Assay

This protocol outlines a cell-free assay to determine the MPO inhibitory activity of test compounds.

Materials:

  • Human MPO enzyme (commercially available)

  • 3,3',5,5'-Tetramethylbenzidine (TMB) substrate

  • Hydrogen peroxide (H₂O₂)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compound dilutions.

  • Add the MPO enzyme to each well and incubate for a pre-determined time at 37°C.

  • Initiate the reaction by adding a solution of TMB and H₂O₂.

  • Immediately measure the change in absorbance at a specific wavelength (e.g., 650 nm) over time using a microplate reader.

  • The rate of the reaction is proportional to the MPO activity.

  • Calculate the percentage inhibition of MPO activity for each concentration of the test compound relative to a vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage inhibition against the logarithm of the compound concentration.

Antimicrobial and Antifungal Activities

The guaiacol scaffold is a key feature in many natural and synthetic antimicrobial agents. Guaiacol itself has demonstrated fungicidal activity against Fusarium graminearum, a significant plant pathogen.[3][9] The proposed mechanism involves the disruption of the fungal cell membrane and interference with intracellular calcium ion concentration.[3]

Derivatives of guaiacol, particularly chalcones, have also been investigated for their antibacterial properties. Studies on guaiacol-chalcone and nitroguaiacol-chalcone derivatives have shown promising in vitro activity against various bacterial strains.[10]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Materials:

  • Fungal strain (e.g., Fusarium graminearum)

  • Liquid growth medium (e.g., Potato Dextrose Broth - PDB)

  • Test compound (dissolved in a suitable solvent)

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the fungal strain in the liquid growth medium.

  • Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.

  • Add the fungal inoculum to each well.

  • Include positive (fungus without compound) and negative (medium only) controls.

  • Incubate the plate at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

  • After incubation, visually inspect the wells for turbidity or measure the optical density at a specific wavelength (e.g., 600 nm) to assess fungal growth.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Structure-Activity Relationships (SAR) of Guaiacol Derivatives

The biological activity of guaiacol derivatives is highly dependent on the nature and position of substituents on the guaiacol ring and any appended side chains.

  • Hydroxyl and Methoxy Groups: The presence and relative positions of hydroxyl and methoxy groups are crucial for antioxidant activity. The free phenolic hydroxyl is generally essential for radical scavenging.

  • Side Chain Modifications: Alterations to the side chain can significantly impact the potency and selectivity of biological activity. For example, the introduction of a chalcone moiety can confer potent antimicrobial and anticancer properties.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, affects its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

The following diagram illustrates the key structural features of guaiacol and how they can be modified to generate diverse biological activities.

SAR_Guaiacol cluster_core Guaiacol Core cluster_derivatives Derivatives cluster_modifications Structural Modifications Guaiacol Guaiacol OH_group Phenolic -OH Guaiacol->OH_group Key for Radical Scavenging OCH3_group Methoxy -OCH3 Guaiacol->OCH3_group Modulates Electronic Properties Side_chain Side Chain (R) Guaiacol->Side_chain Site for Derivatization Antioxidant Antioxidant/ Anti-inflammatory Antimicrobial Antimicrobial MPO_Inhibitor MPO Inhibitor Anticancer Anticancer OH_group->Antioxidant Side_chain->Antioxidant Side_chain->Antimicrobial Side_chain->MPO_Inhibitor Side_chain->Anticancer

Caption: Structure-Activity Relationship of Guaiacol Derivatives.

The Potential of this compound

Further research is warranted to elucidate the specific biological profile of this compound. A logical first step would be to screen this compound in a panel of in vitro assays to assess its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. The following workflow is proposed for the initial biological evaluation of this compound.

Workflow cluster_synthesis Compound cluster_screening In Vitro Screening cluster_analysis Data Analysis & Next Steps Compound This compound Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant Anti_inflammatory Anti-inflammatory Assays (COX/LOX Inhibition, Cytokine Production) Compound->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC/MBC) Compound->Antimicrobial Cytotoxicity Cytotoxicity Assays (MTT, LDH) Compound->Cytotoxicity SAR Structure-Activity Relationship Analysis Antioxidant->SAR Anti_inflammatory->SAR Antimicrobial->SAR Cytotoxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: Proposed Workflow for Biological Evaluation.

Conclusion and Future Perspectives

The guaiacol scaffold represents a rich source of biologically active compounds with therapeutic potential across a range of diseases. While the specific biological activities of this compound remain to be fully elucidated, the extensive body of research on its parent molecule and related derivatives provides a strong rationale for its investigation. Future studies should focus on the systematic evaluation of this compound and its analogs to unlock their full therapeutic potential. The development of robust structure-activity relationships will be crucial in guiding the design of novel and more potent guaiacol-based drugs.

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Potential applications of 1-(2-Methoxyphenoxy)propan-2-one in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Guide: Exploring the Medicinal Chemistry Potential of 1-(2-Methoxyphenoxy)propan-2-one >

Abstract

This document provides a comprehensive technical exploration into the potential medicinal chemistry applications of the novel scaffold, this compound. Lacking extensive prior research, this guide establishes a hypothesis-driven framework for its investigation. By deconstructing the molecule into its core moieties—a guaiacol (2-methoxyphenol) ether and an α-substituted ketone—we infer potential bioactivities based on established structure-activity relationships of analogous compounds. This guide outlines a strategic, multi-tiered experimental workflow to systematically evaluate its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. Detailed, self-validating protocols are provided for each proposed assay, establishing a rigorous foundation for future drug discovery and development efforts centered on this promising chemical entity.

Introduction and Rationale

The imperative of drug discovery is the continual identification of novel chemical scaffolds that offer unique pharmacological profiles. This compound (CAS: 6437-46-3) represents one such unexplored entity.[1] Its structure combines two key functional groups with well-documented roles in medicinal chemistry: the guaiacol moiety and a ketone functional group. This guide proposes a systematic, first-principles approach to characterizing its therapeutic potential. Our core hypothesis is that the integration of these two moieties will yield a molecule with synergistic or unique bioactivities, primarily in the domains of anti-inflammatory and antioxidant action.

Molecular Structure and Physicochemical Properties:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₀H₁₂O₃[1]

  • Molecular Weight: 180.20 g/mol [1]

  • Structure:

    • A guaiacol (2-methoxyphenol) core linked via an ether bond to a propan-2-one tail.

The guaiacol substructure is prevalent in numerous natural and synthetic compounds known for a range of bioactivities, including antioxidant, antiseptic, and expectorant effects.[2][3][4] The ketone group, particularly an α-substituted ketone, can participate in crucial biological interactions, including reversible covalent bond formation with amino acid residues like lysine and serving as a key hydrogen-bond acceptor in enzyme active sites.[5][6] This structural analysis forms the logical foundation for our proposed investigational pathways.

Hypothesis Generation from Structural Analysis

The logical pathway from structural analysis to testable hypotheses is critical for efficiently screening a novel compound. We propose a workflow that begins with deconstructing the molecule and analyzing the known bioactivities of its components to predict its therapeutic potential.

G cluster_0 Structural Analysis cluster_1 Inferred Properties cluster_2 Hypothesized Therapeutic Applications Mol This compound Guaiacol Guaiacol Moiety (2-Methoxyphenoxy) Mol->Guaiacol Ketone α-Ether Ketone Moiety (-O-CH2-C(O)-CH3) Mol->Ketone Antioxidant Antioxidant / Radical Scavenging (Phenolic Ether) Guaiacol->Antioxidant Known property of methoxyphenols AntiInflammatory Anti-inflammatory (COX Inhibition) Guaiacol->AntiInflammatory COX-2 inhibition by 2-methoxyphenols Antimicrobial Antimicrobial (Phenolic Activity) Guaiacol->Antimicrobial Activity of phenolic ethers Covalent Reversible Covalent Interaction (Ketone Reactivity) Ketone->Covalent Imine formation with Lysine App1 Neuroprotection / Chronic Inflammation Antioxidant->App1 AntiInflammatory->App1 App2 Infectious Disease Antimicrobial->App2 App3 Targeted Covalent Inhibition Covalent->App3

Caption: Hypothesis generation workflow from structure to application.

Antioxidant and Anti-inflammatory Potential
  • Causality: The 2-methoxyphenol (guaiacol) structure is a well-established antioxidant scaffold.[7] Phenolic compounds can donate a hydrogen atom to scavenge free radicals, interrupting oxidative chain reactions. Furthermore, many 2-methoxyphenols have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, a key mediator of inflammation.[7] The presence of this moiety in our target molecule strongly suggests potential for both antioxidant and anti-inflammatory activity.[8]

Antimicrobial Activity
  • Causality: Phenolic compounds and their ethers, including various guaiacol derivatives, are known to exhibit broad-spectrum antimicrobial properties.[8][9] Their mechanism often involves disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis. This historical and empirical evidence justifies screening this compound against a panel of pathogenic bacteria and fungi.

Role as a Synthetic Intermediate and Covalent Modulator
  • Causality: The α-ether ketone functionality is a versatile synthetic handle. Beyond its potential intrinsic bioactivity, the molecule can serve as a precursor for more complex structures, such as the antianginal drug Ranolazine, which involves intermediates like 1-(2-methoxyphenoxy)-2,3-epoxypropane.[10] Additionally, the ketone carbonyl can act as an electrophile, capable of forming reversible imine adducts with lysine residues in protein binding pockets, a strategy increasingly used in the design of targeted covalent inhibitors.[5]

Experimental Validation: A Strategic Screening Cascade

To systematically investigate these hypotheses, we propose a tiered screening approach, moving from high-throughput in vitro assays to more complex cell-based models. This cascade ensures that resources are focused on the most promising activities.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Cell-Based Mechanistic Assays cluster_2 Tier 3: Advanced Characterization DPPH DPPH Assay (Antioxidant Capacity) ROS Cellular ROS Assay (DCFH-DA) DPPH->ROS If Active MIC Broth Microdilution (Antimicrobial MIC) Mechanism Mechanism of Action (e.g., Membrane Permeability) MIC->Mechanism If Active MTT MTT Assay (Baseline Cytotoxicity) MTT->ROS Inform Dosing NO Nitric Oxide Assay (LPS-stimulated Macrophages) MTT->NO Inform Dosing COX COX-1/COX-2 Inhibition Assay ROS->COX Confirms Cellular Activity NO->COX Suggests Anti-inflammatory Pathway

Sources

The Synthesis and Reactive Potential of 1-(2-Methoxyphenoxy)propan-2-one: A Keystone Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive review of the synthesis and reactivity of 1-(2-methoxyphenoxy)propan-2-one, a versatile α-aryloxy ketone that serves as a valuable building block in synthetic organic chemistry and drug discovery. The primary synthetic route, the Williamson ether synthesis, is discussed in detail, including a step-by-step experimental protocol. The guide further explores the rich chemical reactivity of the title compound, focusing on transformations of the ketone functionality and reactions involving the α-carbon. These reactions open avenues to a diverse range of derivatives with potential therapeutic applications. The role of this compound and its derivatives as intermediates in the synthesis of bioactive molecules, including the anti-anginal drug Ranolazine, is highlighted, underscoring its significance for researchers, scientists, and drug development professionals.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound, also known as acetonylguaiacol, is a chemical compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . Its structure, featuring a guaiacol moiety linked via an ether bond to an acetone unit, bestows upon it a unique combination of chemical properties that make it a valuable intermediate in organic synthesis. The presence of a reactive ketone carbonyl group, an α-carbon, and an aromatic ring provides multiple sites for chemical modification, allowing for the construction of a wide array of more complex molecules. This guide will delve into the established methods for its synthesis and explore its diverse reactivity, with a particular focus on its applications in the development of novel therapeutic agents.

Synthesis of this compound: The Williamson Ether Synthesis

The most prevalent and efficient method for the preparation of this compound is the Williamson ether synthesis. This venerable yet reliable reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[1] The synthesis proceeds by the reaction of guaiacol (2-methoxyphenol) with chloroacetone in the presence of a base.

Mechanistic Insights

The reaction follows an S(_N)2 mechanism.[1] The first step involves the deprotonation of the weakly acidic phenolic hydroxyl group of guaiacol by a suitable base to form the more nucleophilic guaiacolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetone that bears the chlorine atom. The chlorine atom, being a good leaving group, is displaced, resulting in the formation of the ether linkage and the desired product, this compound.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation of Guaiacol cluster_step2 Step 2: SN2 Attack Guaiacol Guaiacol (2-Methoxyphenol) Guaiacolate Guaiacolate Anion Guaiacol->Guaiacolate + Base - H₂O Base Base (e.g., NaOH) Product This compound Guaiacolate->Product + Chloroacetone - Cl⁻ Chloroacetone Chloroacetone Reduction Ketone This compound Alcohol 1-(2-Methoxyphenoxy)propan-2-ol Ketone->Alcohol [H] (e.g., NaBH₄, Methanol) Reductive_Amination Ketone This compound Amine 1-(2-Methoxyphenoxy)propan-2-amine Ketone->Amine 1. NH₃ 2. [H] (e.g., NaBH₃CN)

Sources

An In-Depth Technical Guide to 1-(2-Methoxyphenoxy)propan-2-one: From Historical Context to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxyphenoxy)propan-2-one, a significant guaiacol derivative. Delving into its historical context, synthesis, and key applications, this document serves as an in-depth resource for professionals in research and drug development. The guide elucidates the compound's critical role as a lignin model in photochemical studies and as a structural analog to intermediates in pharmaceutical synthesis, offering detailed experimental protocols and mechanistic insights.

Introduction: Unveiling this compound

This compound, also known as acetonylguaiacol, is an aromatic ketone with the chemical formula C₁₀H₁₂O₃.[1][2] As a derivative of guaiacol (2-methoxyphenol), it belongs to a class of compounds that have garnered significant interest across various scientific disciplines, from materials science to pharmacology. While not a household name in the pharmaceutical industry itself, its structural motifs are pertinent to drug design, and its utility as a research chemical is well-established.

This guide will navigate the historical landscape of guaiacol and its derivatives, detail the synthesis and chemical properties of this compound, and explore its primary applications, thereby providing a holistic understanding of this versatile molecule.

Historical Perspective: The Legacy of Guaiacol

The story of this compound is intrinsically linked to its parent compound, guaiacol. Guaiacol was first isolated in 1826 by Otto Unverdorben from the distillation of guaiacum resin.[3] Its natural occurrence in wood smoke, a result of lignin pyrolysis, has made it a subject of interest for centuries.[3] Historically, guaiacol and its derivatives have been explored for their medicinal properties, including antiseptic and expectorant activities. This historical foundation in medicinal chemistry has paved the way for the synthesis and investigation of a vast array of guaiacol derivatives, including the subject of this guide. While a specific date or individual credited with the "discovery" of this compound is not prominently documented in seminal, standalone publications, its synthesis and use are logical extensions of the rich history of guaiacol chemistry. Early 20th-century explorations into the synthesis of variously substituted phenyl ethers and ketones laid the groundwork for the eventual preparation of such compounds.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [1][2]
CAS Number 6437-46-3[4][5][6]
Appearance Not specified, likely a liquid or low-melting solid
IUPAC Name This compound[1]

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a comprehensive, publicly available spectral database is not consolidated in a single source, typical characterization would involve the following techniques:

  • ¹H NMR Spectroscopy: Would reveal characteristic peaks for the aromatic protons, the methoxy group protons, the methylene protons adjacent to the ether oxygen, and the methyl protons of the acetyl group.

  • ¹³C NMR Spectroscopy: Would show distinct signals for the carbon atoms in the aromatic ring, the methoxy carbon, the carbonyl carbon, the methylene carbon, and the methyl carbon.

  • Infrared (IR) Spectroscopy: Would exhibit characteristic absorption bands for the C=O (ketone) stretching, C-O-C (ether) stretching, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the Williamson ether synthesis being a common and logical strategy.

General Synthetic Approach: Williamson Ether Synthesis

This method involves the reaction of a phenoxide with an organohalide. In the context of this compound synthesis, this would entail the reaction of guaiacol with a haloacetone.

Diagram of the general synthetic pathway:

G Guaiacol Guaiacol Guaiacolate Guaiacolate anion Guaiacol->Guaiacolate + Base Base Base (e.g., K₂CO₃, NaH) Target This compound Guaiacolate->Target + Haloacetone Haloacetone Haloacetone (e.g., Chloroacetone) Haloacetone->Target Byproduct Salt Byproduct

Caption: General Williamson ether synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, field-proven protocol for the synthesis of this compound, based on standard organic chemistry principles.

Materials:

  • Guaiacol

  • Chloroacetone

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of guaiacol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to reflux for 1 hour to facilitate the formation of the potassium guaiacolate salt.

  • To the refluxing mixture, add a solution of chloroacetone (1.1 eq) in anhydrous acetone dropwise over 30 minutes.

  • Continue refluxing the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Applications in Scientific Research

The primary and most well-documented application of this compound is in the field of lignin chemistry, where it serves as a crucial model compound.

Lignin Degradation Studies

Lignin, a complex polymer of aromatic subunits, is a major component of plant biomass and a potential source of valuable aromatic chemicals. However, its recalcitrant nature makes its degradation challenging. This compound serves as a model for the β-O-4 ether linkage, one of the most abundant linkages in lignin.

By studying the photochemical and radiation-induced degradation of this simpler model compound, researchers can gain fundamental insights into the mechanisms of lignin breakdown.[4] These studies are pivotal for developing more efficient and sustainable methods for biomass conversion and biorefining.

Diagram of the role of this compound in lignin research:

G Lignin Lignin (Complex Polymer) ModelCompound This compound (β-O-4 Model) Lignin->ModelCompound Simplification for Study Degradation Photochemical/Radiation Degradation Studies ModelCompound->Degradation MechanisticInsights Mechanistic Insights into Linkage Cleavage Degradation->MechanisticInsights Biorefining Improved Biorefining Strategies MechanisticInsights->Biorefining

Caption: Workflow illustrating the use of this compound in lignin research.

Relevance to Drug Development: The Ranolazine Connection

While this compound itself is not a therapeutic agent, its structural precursor, 1-(2-methoxyphenoxy)-2,3-epoxypropane , is a key intermediate in the synthesis of the anti-anginal drug ranolazine .[7] This connection underscores the importance of the 2-methoxyphenoxy moiety in medicinal chemistry.

Synthesis of the Ranolazine Intermediate

The synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane is a well-established industrial process, typically involving the reaction of guaiacol with epichlorohydrin in the presence of a base.[7]

Diagram of the synthesis of the ranolazine intermediate:

G Guaiacol Guaiacol Intermediate 1-(2-methoxyphenoxy)-2,3-epoxypropane Guaiacol->Intermediate Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Base Base (e.g., NaOH) Ranolazine Ranolazine Intermediate->Ranolazine Further Synthetic Steps

Caption: Synthesis of the key ranolazine intermediate from guaiacol.

The structural similarity between this compound and this crucial pharmaceutical intermediate highlights the potential for this class of compounds in the design and synthesis of new bioactive molecules.

Biological Activity of Guaiacol Derivatives: A Broader Context

While specific pharmacological studies on this compound are not widely published, the broader class of guaiacol derivatives has been investigated for various biological activities. These studies provide a valuable context for understanding the potential of this chemical scaffold.

  • Anti-inflammatory Activity: Phenolic compounds, including guaiacol, have been shown to inhibit neutrophil chemotaxis, suggesting a potential anti-inflammatory action.[8]

  • Antioxidant Properties: The phenolic hydroxyl group in guaiacol derivatives can act as a scavenger of free radicals, conferring antioxidant properties.

  • Antimicrobial Effects: Guaiacol and its derivatives have demonstrated antimicrobial activity against a range of microorganisms.

These general activities of the guaiacol scaffold suggest that this compound could be a starting point for the development of novel therapeutic agents, although further research is required to explore its specific biological profile.

Conclusion and Future Perspectives

This compound stands as a compound of significant interest at the intersection of materials science and medicinal chemistry. Its historical roots in the rich chemistry of guaiacol, coupled with its modern applications as a lignin model compound and its structural relationship to pharmaceutical intermediates, underscore its importance.

Future research may focus on several key areas:

  • Exploration of Biological Activity: A systematic evaluation of the pharmacological properties of this compound and its derivatives could uncover novel therapeutic applications.

  • Catalytic Conversion: The development of novel catalytic methods for the synthesis and transformation of this compound could lead to more efficient and sustainable chemical processes.

  • Materials Science Applications: The incorporation of the 2-methoxyphenoxy moiety into novel polymers or materials could impart unique properties.

References

  • Heinzelman, R. V. (1953). 2-Propanone, 1-(o-methoxyphenyl)-. Organic Syntheses, 33, 74. doi:10.15227/orgsyn.033.0074. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddy, B. R., & Reddy, M. S. (2016). An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. New Drug Approvals, 5(1), 1-3. Available at: [Link]

  • Azuma, J., & Koshijima, T. (1988).
  • Azuma, K., Nakayama, M., Koshitani, O., & Ippoushi, K. (1998). Pharmacological studies on the anti-inflammatory action of phenolic compounds. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 112(5), 335-343.
  • Reddit. (2022). synthesizing 1-phenoxy-2-propanol. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of α-phenoxy ketones 1 from α-bromo ketones 3 and phenols 4. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. Retrieved from [Link]

  • Gsrs. (n.d.). This compound. Retrieved from [Link]

  • Patil, P. G., Melavanki, R., Radder, S. B., Kusanur, R., Hiremath, C. S., Patil, N. R., & Hiremath, S. M. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega, 6(41), 27284-27299.

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Safety, handling, and GHS information for 1-(2-Methoxyphenoxy)propan-2-one.

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Safe Handling of 1-(2-Methoxyphenoxy)propan-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Scientific Context

This compound (CAS No. 6437-46-3) is a chemical intermediate with applications in synthetic organic chemistry.[1] Notably, it has been utilized as a reagent in the study of photochemical strategies for lignin degradation, a significant area of research in biofuel and sustainable chemistry. Given its specific reactivity and hazard profile, a comprehensive understanding of its safety and handling parameters is paramount for ensuring laboratory safety and experimental integrity. This guide provides an in-depth analysis of its hazards, handling protocols, and emergency procedures, grounded in authoritative safety data.

Identifier Value
IUPAC Name This compound[1]
CAS Number 6437-46-3[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Synonyms Acetonylguaiacol, 1-(o-Methoxyphenoxy)-2-propanone

Section 2: Globally Harmonized System (GHS) Hazard Profile

A thorough risk assessment begins with the GHS classification, which provides a universally understood framework for hazard communication. This compound is classified as hazardous, warranting specific precautions.[1]

GHS Classification Summary

The following table summarizes the GHS classification for this compound, based on data submitted to the European Chemicals Agency (ECHA).[1]

Classification Category Hazard Statement Code
Acute Toxicity, Inhalation Category 4Harmful if inhaledH332[1]
Skin Corrosion/Irritation Category 2Causes skin irritationH315[1]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritationH319[1]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritationH335[1]
Hazard Communication Elements
  • Pictogram:

  • Signal Word: Warning [1]

  • Key Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Expert Insight: The combination of inhalation toxicity (H332) and respiratory irritation (H335) is of primary concern. This dictates that the compound must be handled within a certified chemical fume hood to prevent systemic exposure and localized respiratory distress. The skin (H315) and eye (H319) irritation hazards are significant and mandate the use of appropriate and well-maintained Personal Protective Equipment (PPE).

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is achieved through a hierarchy of controls, beginning with engineering solutions and supplemented by mandatory PPE.

Engineering Controls
  • Primary Control: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[2] This is a non-negotiable control to mitigate the identified inhalation hazard.[1]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[2]

  • Safety Stations: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE)

The selection and use of PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A full face shield should be used in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[2] Dispose of contaminated gloves after use in accordance with established laboratory procedures.[4]

    • Protective Clothing: A flame-retardant laboratory coat is required. For larger quantities or tasks with a high splash potential, wear impervious clothing such as a chemical-resistant apron or coveralls.[2]

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if a fume hood is not available or in the event of a spill where exposure limits may be exceeded, a full-face respirator with an organic vapor cartridge is necessary.[2][5]

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat / Gown don2 2. Mask / Respirator don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves (over cuffs) don3->don4 doff1 1. Gloves doff2 2. Lab Coat / Gown doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3 doff4 4. Mask / Respirator doff3->doff4

Caption: PPE Donning and Doffing Workflow.

Section 4: Protocols for Safe Handling and Storage

Adherence to strict protocols is essential for mitigating the risks associated with this compound.

Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Verification: Don all required PPE as described in Section 3.2, ensuring gloves are pulled over the cuffs of the lab coat.

  • Chemical Transfer: Use non-sparking tools for all transfers.[2] If the material is a solid, weigh it out in the fume hood on a tared weigh boat. If it is a liquid, transfer it using a calibrated pipette or syringe.

  • Post-Handling: Tightly close the container immediately after use.[2]

  • Decontamination: Wipe down the work surface in the fume hood. Wash hands and any exposed skin thoroughly with soap and water after removing gloves.

Storage Requirements

Proper storage is crucial for maintaining chemical stability and preventing accidental exposure.

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[2]

  • Container: Keep the container tightly closed to prevent the release of vapors.[2]

  • Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[6]

  • Incompatibilities: While specific incompatibility data is limited, as a general precaution for organic ketones and ethers, store away from strong oxidizing agents, strong acids, and strong bases.[7]

Section 5: Emergency Response Protocols

Preparedness is key to effectively managing any laboratory incident.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • Inhalation: Immediately move the affected person to fresh air.[2] If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration (avoiding mouth-to-mouth resuscitation).[2] Call a poison control center or seek immediate medical attention.

  • Skin Contact: Immediately take off all contaminated clothing.[2] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] If skin irritation persists, seek medical advice.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[2] Call a poison control center or seek immediate medical attention.

Spill and Leak Containment

A prompt and systematic response can prevent a small spill from escalating.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Wear appropriate PPE, including respiratory protection if the spill is outside of a fume hood.[2]

  • Contain: Prevent the spill from spreading or entering drains by using a non-combustible absorbent material such as sand, earth, or vermiculite.[6][8]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste.[2]

  • Clean: Decontaminate the spill area thoroughly.

  • Dispose: Dispose of the waste according to institutional and local environmental regulations.

Spill_Response start Spill Occurs q1 Is spill large OR are you untrained? start->q1 proc_large 1. Alert others 2. Evacuate area 3. Call Emergency Response (e.g., EHS) q1->proc_large Yes proc_small 1. Alert others in area 2. Don appropriate PPE 3. Contain with absorbent 4. Collect waste 5. Decontaminate area q1->proc_small No

Caption: Decision Logic for Chemical Spill Response.

Firefighting Measures

While not classified as flammable under GHS, appropriate measures should be taken in the event it is involved in a fire.

  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[2]

  • Unsuitable Media: Avoid using a full jet of water, as it may spread the material.

  • Specific Hazards: Combustion may produce hazardous gases, including carbon monoxide (CO) and carbon dioxide (CO₂).[5][6]

  • Protective Equipment: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[2]

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

  • Waste Disposal: The material and its container must be disposed of as hazardous waste.[2] This should be done through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Contaminated Materials: All contaminated materials, including absorbent pads, gloves, and disposable clothing, must be collected in a sealed, labeled container and disposed of as hazardous waste.

  • Regulations: Do not allow the product to enter drains or sewer systems.[2][5] All disposal practices must comply with local, state, and federal regulations.

Section 7: References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PENTA. (2023). 1-methoxy-2-propanol - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]

  • ScienceDirect. (2024). RIFM fragrance ingredient safety assessment, 1-(p-methoxyphenyl)-2-propanone, CAS Registry Number 122-84-9. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • FDA. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1-methoxy- (CAS 5878-19-3). Retrieved from [Link]

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A Technical Guide to the Solubility of 1-(2-Methoxyphenoxy)propan-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(2-Methoxyphenoxy)propan-2-one, a molecule of interest in synthetic chemistry. We delve into the theoretical principles governing solubility, present a detailed, field-proven experimental protocol for its determination using the shake-flask method, and offer insights into predicting and interpreting its solubility profile across a spectrum of organic solvents. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust understanding of this compound's solubility characteristics.

Introduction: The Critical Role of Solubility

This compound (CAS 6437-46-3) is an aromatic ketone derivative.[1][2] Its molecular structure, featuring a polar carbonyl group, an ether linkage, and a nonpolar aromatic ring, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.[3] Understanding the solubility of this compound is paramount for several reasons:

  • Process Chemistry: Optimizing reaction conditions, selecting appropriate crystallization solvents, and designing efficient purification strategies.

  • Formulation Science: Developing stable and effective dosage forms requires precise knowledge of the API's solubility in various excipients and solvent systems.[4][5]

  • Pharmacokinetics: Solubility is a key determinant of a drug's dissolution rate and subsequent absorption and bioavailability.[4][5][6]

This guide will provide the foundational knowledge and practical methodologies to accurately assess and interpret the solubility of this compound.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7][8][9][10] This means that solutes tend to dissolve best in solvents with similar intermolecular forces.[11] The solubility of this compound can be predicted by analyzing its structural features in the context of solvent properties.

2.1. Molecular Structure Analysis

  • Polar Moieties: The ketone (C=O) group introduces a significant dipole moment, making the molecule polar. This group can act as a hydrogen bond acceptor.[3][12] The ether linkage (-O-) also contributes to the molecule's polarity.

  • Nonpolar Moieties: The benzene ring and the methyl groups are hydrophobic and contribute to van der Waals interactions.

This dual nature—possessing both polar and nonpolar regions—suggests that this compound will exhibit moderate to high solubility in polar aprotic and some polar protic solvents, and lower solubility in purely nonpolar solvents.

2.2. Solvent Classification and Impact

Organic solvents are broadly classified based on their polarity.[11][13]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have high dielectric constants. They are expected to be effective solvents for this compound due to their ability to interact with the carbonyl group.[11]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have large dipole moments but do not have O-H or N-H bonds for hydrogen donation.[11] They are anticipated to be excellent solvents by solvating the solute through dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and rely on weaker London dispersion forces for interaction.[9][10] The solubility of this compound is expected to be limited in these solvents.

A summary of common organic solvents and their polarity is presented in Table 1.

Table 1: Properties of Common Organic Solvents

Solvent Class Polarity Index Dielectric Constant (20°C)
n-Hexane Nonpolar 0.1 1.89
Toluene Nonpolar 2.4 2.38
Dichloromethane Polar Aprotic 3.1 9.08
Tetrahydrofuran (THF) Polar Aprotic 4.0 7.58
Acetone Polar Aprotic 5.1 20.7
Ethanol Polar Protic 5.2 24.5
Acetonitrile Polar Aprotic 5.8 37.5
Methanol Polar Protic 6.6 32.7
Dimethyl Sulfoxide (DMSO) Polar Aprotic 7.2 46.7

| Water | Polar Protic | 10.2 | 80.1 |

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic equilibrium solubility is the Saturation Shake-Flask Method .[4][5][14] This method involves agitating an excess of the solid compound in the chosen solvent until equilibrium is reached, followed by quantifying the concentration of the dissolved solute in the supernatant.

3.1. Rationale for Method Selection

The shake-flask method is considered the gold standard because it allows for the system to reach a true thermodynamic equilibrium, providing a definitive solubility value under the specified conditions.[14][15] It is a robust and reproducible technique when performed with careful control of experimental parameters.[16]

3.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess solid This compound to a vial B 2. Add a precise volume of the selected organic solvent A->B Dispense C 3. Seal vial and place in a shaker incubator (e.g., 24-48h at 25°C) B->C Incubate D 4. Allow undissolved solid to settle C->D Achieve Equilibrium E 5. Withdraw supernatant and filter through a 0.22 µm syringe filter D->E Clarify F 6. Dilute the filtrate with mobile phase E->F Prepare for Analysis G 7. Quantify concentration using a validated HPLC-UV method F->G Inject H 8. Calculate solubility (e.g., in mg/mL) G->H Calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

3.3. Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (solid, >95% purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • 2-4 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[17][18][19]

Protocol:

  • Preparation:

    • Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid remains undissolved at the end of the experiment.[20] A starting point is ~20-50 mg.

    • Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

    • Prepare samples in triplicate for each solvent to ensure reproducibility.[21]

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200-300 RPM).[20]

    • Agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most compounds.[20][21]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.[16][20]

  • Quantification (HPLC-UV):

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

    • Create a series of calibration standards by serially diluting the stock solution.

    • Accurately dilute the filtered sample solution with the mobile phase to bring its concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by HPLC. A reverse-phase C18 column is often a good starting point for aromatic compounds. The mobile phase could be a gradient of acetonitrile and water.[22][23]

    • Monitor the UV absorbance at a wavelength where the compound has a strong signal.

  • Calculation:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample solution from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Predicted Solubility Profile and Data Interpretation

While experimental determination is essential for definitive data, a predicted solubility profile can be established based on the theoretical principles discussed earlier. The following table presents an illustrative solubility profile for this compound.

Table 2: Predicted Solubility of this compound at 25°C

SolventSolvent ClassPredicted Solubility RankRationale for Prediction
n-HexaneNonpolarVery LowMismatch in polarity; only weak dispersion forces.
TolueneNonpolar (Aromatic)LowAromatic ring allows for some π-π stacking, but overall polarity mismatch.
DichloromethanePolar AproticModerateGood dipole-dipole interactions.
AcetonePolar AproticHigh"Like dissolves like"; acetone is a ketone and has strong dipole-dipole interactions.
AcetonitrilePolar AproticHighStrong dipole-dipole interactions.
EthanolPolar ProticHighCapable of hydrogen bonding with the carbonyl oxygen.
MethanolPolar ProticHighStrong hydrogen bonding capability and high polarity.
DMSOPolar AproticVery HighHighly polar solvent with strong dipole-dipole interactions.

4.1. Logical Relationships in Solubility

The relationship between solvent properties and the resulting solubility can be visualized as a decision-making process.

G start Select Solvent q_polar Is the solvent polar? start->q_polar q_protic Is it protic (H-bond donor)? q_polar->q_protic Yes res_nonpolar Low Solubility (e.g., Hexane, Toluene) q_polar->res_nonpolar No res_aprotic High Solubility (e.g., Acetone, DMSO) Strong Dipole-Dipole q_protic->res_aprotic No (Aprotic) res_protic High Solubility (e.g., Methanol, Ethanol) H-Bonding + Dipole q_protic->res_protic Yes (Protic)

Caption: Factors influencing the solubility of this compound.

Safety and Handling

According to GHS classifications, this compound may cause skin and serious eye irritation, and may be harmful if inhaled, potentially causing respiratory irritation.[1] Therefore, all handling should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for the specific compound before commencing any experimental work.

Conclusion

This technical guide has outlined the theoretical basis and a practical, robust methodology for determining the solubility of this compound in various organic solvents. The dual polar and nonpolar characteristics of the molecule suggest a varied solubility profile, with high solubility predicted in polar aprotic and protic solvents and limited solubility in nonpolar solvents. The provided shake-flask protocol, coupled with HPLC analysis, represents a reliable approach for generating the precise, high-quality data essential for informed decision-making in chemical research and drug development.

References

  • Vertex AI Search. (2025). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.
  • Meyers, J., et al. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Fiveable. (n.d.). Solvent Polarity Definition - Intro to Chemistry Key Term.
  • Homework.Study.com. (n.d.). How does polarity affect solubility?.
  • LibreTexts. (2023). Solubility and Polarity.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Quora. (2017). How do you perform the shake flask method to determine solubility?.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
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  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones.
  • ACS Publications. (2019).
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • USP-NF. (2016). <1236> Solubility Measurements.
  • Lund University Publications. (n.d.).
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  • Journal of Chemical and Pharmaceutical Research. (2010).
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Physical and chemical properties of 1-(o-Methoxyphenoxy)-2-propanone.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(o-Methoxyphenoxy)-2-propanone

Introduction

1-(o-Methoxyphenoxy)-2-propanone (CAS No. 6437-46-3), also known as acetonylguaiacol, is an aromatic ketone ether of significant interest to researchers in synthetic chemistry and pharmaceutical development.[1][2] Its structure, featuring a guaiacol (2-methoxyphenol) moiety linked via an ether bond to a propanone unit, makes it a versatile synthetic intermediate. This guide provides a comprehensive overview of its physicochemical properties, analytical characterization, synthesis, and chemical reactivity. For professionals in drug development, this document elucidates the compound's role as a key precursor in the synthesis of guaiacol-derived pharmaceuticals, most notably the skeletal muscle relaxant Methocarbamol.[3] The insights herein are intended to support laboratory research, process development, and quality control applications.

Part 1: Physicochemical and Identification Properties

Precise identification and understanding of the physical properties of a compound are foundational for its application in a laboratory or industrial setting.

Chemical Identity

The identity of 1-(o-Methoxyphenoxy)-2-propanone is defined by several key identifiers summarized in the table below.

IdentifierValueSource
IUPAC Name 1-(2-methoxyphenoxy)propan-2-onePubChem[1]
CAS Number 6437-46-3PubChem[1]
Molecular Formula C₁₀H₁₂O₃PubChem[1]
Molecular Weight 180.20 g/mol PubChem[1]
InChIKey GBBBWTDKOLEAOC-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CC(=O)COC1=CC=CC=C1OCPubChem[1]
Physical Properties

Experimental physical data for 1-(o-Methoxyphenoxy)-2-propanone are not extensively published. The data presented are based on computed values and comparison with structural isomers. These values should be used as estimates pending experimental verification. For context, the experimental boiling point of the related para-isomer, 1-(p-Methoxyphenyl)-2-propanone, is 145 °C at 25 mmHg.[4]

PropertyValue / DescriptionNotes
Appearance Expected to be a colorless to pale yellow liquid.Based on related methoxyphenyl propanones.
Boiling Point No experimental data available.Expected to be higher than its isomers due to potential intramolecular interactions.
Melting Point Not applicable (liquid at STP).
Solubility Expected to be soluble in common organic solvents like ethanol, acetone, and ethyl acetate; sparingly soluble in water.Based on the presence of both polar (ether, ketone) and nonpolar (aromatic ring) functional groups.
XLogP3 1.1A computed value indicating moderate lipophilicity.[1]

Part 2: Analytical Characterization

Robust analytical methods are crucial for confirming the identity and purity of 1-(o-Methoxyphenoxy)-2-propanone. This section details the expected spectral signatures.

Spectroscopic Analysis
  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. The expected chemical shifts (in CDCl₃) are:

    • ~2.2 ppm (Singlet, 3H): The methyl protons (-C(=O)CH₃) are adjacent to the carbonyl group, resulting in a singlet in this region.

    • ~3.8 ppm (Singlet, 3H): The methoxy group protons (-OCH₃) on the aromatic ring typically appear as a sharp singlet.

    • ~4.6 ppm (Singlet, 2H): The methylene protons (-OCH₂C(=O)-) are deshielded by both the adjacent ether oxygen and the carbonyl group, leading to a singlet in this downfield region.[5]

    • ~6.8-7.1 ppm (Multiplet, 4H): The four protons on the ortho-disubstituted aromatic ring will exhibit a complex multiplet pattern characteristic of an ABCD spin system.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon spectrum complements the ¹H NMR data.

    • ~27 ppm: Methyl carbon (CH₃-C=O).

    • ~56 ppm: Methoxy carbon (-OCH₃). The chemical shift for an ortho-methoxy carbon on a phenyl ring is typically found in this region.[6]

    • ~74 ppm: Methylene carbon (-O-CH₂-C=O).

    • ~112-122 ppm: Aromatic CH carbons.

    • ~148-150 ppm: Aromatic quaternary carbons (C-O).

    • ~206 ppm: Carbonyl carbon (C=O). This downfield shift is characteristic of a ketone.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

    • ~1720 cm⁻¹ (Strong, Sharp): This is the characteristic C=O stretching vibration for an aliphatic ketone. Its high intensity is a primary diagnostic feature.

    • ~1250 cm⁻¹ and ~1030 cm⁻¹ (Strong): These bands correspond to the asymmetric and symmetric C-O-C stretching of the aryl ether linkage.

    • ~2850-3000 cm⁻¹ (Medium): Aliphatic C-H stretching from the methyl and methylene groups.

    • ~1500-1600 cm⁻¹ (Medium): Aromatic C=C stretching vibrations.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion and characteristic fragmentation patterns.

    • m/z = 180: The molecular ion (M⁺) peak.[1]

    • m/z = 137: Loss of the acetyl group (•COCH₃), resulting in the stable 2-methoxyphenoxymethyl cation [M - 43]⁺. This is a common alpha-cleavage pathway for ketones.[7][8]

    • m/z = 123: Loss of the acetonyl radical (•CH₂COCH₃), resulting in the 2-methoxyphenoxy cation [M - 57]⁺.

    • m/z = 43: The acetyl cation [CH₃CO]⁺, which is often a prominent peak in the spectra of methyl ketones.[8]

Chromatographic Purity Assessment

A standard protocol for assessing the purity of 1-(o-Methoxyphenoxy)-2-propanone using reverse-phase high-performance liquid chromatography (RP-HPLC) is provided below.

Rationale: Reverse-phase HPLC is ideal for separating moderately polar organic compounds. A C18 column provides excellent hydrophobic retention, while a methanol/water gradient allows for the efficient elution of the target compound and separation from more polar (e.g., guaiacol) or less polar impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Methanol (HPLC Grade)

  • Gradient: Start at 40% B, increase linearly to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of methanol.

Part 3: Synthesis and Chemical Reactivity

Synthetic Pathway: Williamson Ether Synthesis

The most direct and widely used method for preparing aryl ethers like 1-(o-Methoxyphenoxy)-2-propanone is the Williamson ether synthesis.[9][10] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

Causality: The reaction's success hinges on the generation of the potent guaiacoxide nucleophile by deprotonating the acidic phenolic hydroxyl group of guaiacol with a suitable base (e.g., NaOH, K₂CO₃). Chloroacetone is an effective electrophile because the chlorine atom is on a primary carbon and is activated by the adjacent electron-withdrawing carbonyl group, making it highly susceptible to Sₙ2 displacement.[10] Acetone or DMF are suitable aprotic polar solvents that can solvate the cation of the base without interfering with the nucleophile.[9]

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Guaiacol Guaiacol (o-Methoxyphenol) Reaction Reaction Vessel Reflux (50-60 °C) 2-8 hours Guaiacol->Reaction Chloroacetone Chloroacetone Chloroacetone->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Filtration Filter Salts Reaction->Filtration Cool & Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Purification Vacuum Distillation or Chromatography Evaporation->Purification Crude Product Product 1-(o-Methoxyphenoxy) -2-propanone Purification->Product Pure Product

Caption: Williamson ether synthesis workflow for 1-(o-Methoxyphenoxy)-2-propanone.

Experimental Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guaiacol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone (5 mL per gram of guaiacol).

  • Reaction: Stir the suspension and add chloroacetone (1.1 eq.) dropwise. Heat the mixture to a gentle reflux (~56 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Workup: After cooling to room temperature, filter the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of acetone.

  • Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. The resulting crude oil can be used directly or purified further.

  • Purification: For high-purity material, perform vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Chemical Reactivity

The reactivity is dominated by the ketone functional group.

  • Reduction: The ketone can be readily reduced to a secondary alcohol, forming 1-(2-methoxyphenoxy)propan-2-ol, using reducing agents like sodium borohydride (NaBH₄). This transformation is a key step toward the synthesis of propanolamine-based drugs.

  • Stability: The aryl ether bond is generally stable under neutral and basic conditions but can be cleaved under harsh acidic conditions (e.g., with HBr or HI). The compound should be stored away from strong oxidizing agents.

Part 4: Significance in Drug Development

1-(o-Methoxyphenoxy)-2-propanone is not an active pharmaceutical ingredient (API) itself but serves as a critical structural precursor for guaiacol-derived drugs. Its primary relevance is in the synthesis of Methocarbamol .

Synthetic Logic: Methocarbamol is the carbamate ester of 3-(2-methoxyphenoxy)-1,2-propanediol (guaifenesin).[3] The synthesis of this core diol structure can logically proceed from 1-(o-Methoxyphenoxy)-2-propanone. The ketone provides a handle for introducing the C2 hydroxyl group via reduction. Subsequent chemical steps can be used to introduce the C1 hydroxyl group and perform the final carbamoylation. While multiple patented routes exist[11][12], the pathway illustrated below demonstrates the logical utility of the title compound as a key intermediate.

DrugDevWorkflow Start 1-(o-Methoxyphenoxy) -2-propanone Step1 Ketone Reduction (e.g., NaBH₄) Start->Step1 Intermediate1 1-(o-Methoxyphenoxy) -2-propanol Step1->Intermediate1 Step2 Further Functionalization (e.g., Epoxidation/Hydrolysis or Hydroxymethylation) Intermediate1->Step2 Intermediate2 3-(o-Methoxyphenoxy) -1,2-propanediol (Guaifenesin Core) Step2->Intermediate2 Step3 Carbamoylation (e.g., with Phosgene/NH₃ or Urea) Intermediate2->Step3 API Methocarbamol (API) Step3->API

Caption: Logical synthetic relationship between the title compound and Methocarbamol.

Part 5: Safety and Handling

As a laboratory chemical, 1-(o-Methoxyphenoxy)-2-propanone must be handled with appropriate precautions.

  • GHS Hazard Statements: According to notifications to the ECHA C&L Inventory, this compound is classified with the following hazards:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H332: Harmful if inhaled.[1][2]

    • H335: May cause respiratory irritation.[1]

  • Recommended Precautions (P-Statements):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • Always handle this chemical within a well-ventilated fume hood.

References

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-(2-Methoxyphenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of 1-(2-methoxyphenoxy)propan-2-one from 2-methoxyphenol (guaiacol) and chloroacetone. The synthesis is achieved via the Williamson ether synthesis, a robust and widely applicable method for forming ethers. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization. The protocol is designed to be self-validating, with integrated checkpoints and analytical guidance to ensure a successful outcome.

Introduction and Scientific Background

This compound (CAS No. 6437-46-3) is a valuable chemical intermediate in the synthesis of more complex molecules, including pharmaceutical agents and fragrances.[1] Its structure, featuring an ether linkage and a ketone functional group, provides multiple points for further chemical modification.

The synthesis described herein employs the Williamson ether synthesis, a cornerstone reaction in organic chemistry first reported in 1850.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] In this specific application, the hydroxyl proton of 2-methoxyphenol is abstracted by a base to form a potent nucleophile, the 2-methoxyphenoxide anion. This anion then attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group to form the desired ether linkage.

The choice of an SN2 pathway is strategic. For this reaction to be efficient, the electrophile should be sterically unhindered.[2] Chloroacetone, being a primary alkyl halide, is an ideal substrate, minimizing the potential for competing elimination (E2) reactions.[5]

Reaction Mechanism and Workflow

Mechanistic Pathway: SN2 Displacement

The synthesis proceeds in two primary stages, which can be performed in a single pot:

  • Deprotonation: The weakly acidic phenolic proton of 2-methoxyphenol (guaiacol) is removed by a base, typically a carbonate like potassium carbonate (K₂CO₃), to form the 2-methoxyphenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking the carbon atom bearing the chlorine in chloroacetone. This backside attack results in the displacement of the chloride ion and the formation of the new carbon-oxygen bond, yielding the final product.[2][4]

The mechanism is visualized in the diagram below.

Williamson_Ether_Synthesis cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack Guaiacol 2-Methoxyphenol (Guaiacol) Phenoxide 2-Methoxyphenoxide Anion (Nucleophile) Guaiacol->Phenoxide + Base - HB⁺ Base Base (e.g., K₂CO₃) Chloroacetone Chloroacetone (Electrophile) Phenoxide->Chloroacetone Transition State cluster_sn2 cluster_sn2 Product This compound Chloroacetone->Product Nucleophilic Attack LeavingGroup Cl⁻ Product->LeavingGroup + experimental_workflow arrow -> A 1. Reaction Setup (Guaiacol, K₂CO₃, Acetone) B 2. Reagent Addition (Add Chloroacetone Dropwise) A->B C 3. Reaction & Monitoring (Reflux, Monitor by TLC) B->C D 4. Work-up (Filter, Evaporate Solvent) C->D E 5. Extraction (Dissolve in EtOAc, Wash with H₂O & Brine) D->E F 6. Drying & Concentration (Dry with Na₂SO₄, Evaporate) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, IR, MS Analysis) G->H

Caption: High-level experimental workflow from reaction setup to product analysis.

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
2-Methoxyphenol (Guaiacol)C₇H₈O₂124.145.00 g40.28Starting material. [6][7]
ChloroacetoneC₃H₅ClO92.524.10 g (3.5 mL)44.31Alkylating agent (1.1 eq).
Potassium Carbonate (K₂CO₃)K₂CO₃138.218.35 g60.42Base (1.5 eq), anhydrous.
AcetoneC₃H₆O58.08100 mL-Reaction solvent, anhydrous.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~200 mL-Extraction solvent.
HexaneC₆H₁₄86.18~300 mL-Eluent for chromatography.
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-Drying agent, anhydrous.
Saturated Brine SolutionNaCl(aq)-~50 mL-For washing during work-up.
Deionized WaterH₂O18.02~100 mL-For washing during work--up.
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Safety Precautions: CRITICAL

This protocol involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • 2-Methoxyphenol (Guaiacol): Harmful if swallowed. Causes skin and serious eye irritation. [6][8][9]Avoid inhalation and contact with skin and eyes.

  • Chloroacetone: Highly Toxic and Lachrymatory . Fatal if inhaled or in contact with skin. [10]It is also a flammable liquid. [11][12]Handle with extreme caution in a well-ventilated fume hood. Use a dedicated syringe or dropping funnel for transfer. Have a quench solution (e.g., sodium bicarbonate) readily available for spills.

  • Acetone/Ethyl Acetate/Hexane: Flammable liquids. Keep away from ignition sources.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxyphenol (5.00 g, 40.28 mmol) and anhydrous potassium carbonate (8.35 g, 60.42 mmol).

    • Add 100 mL of anhydrous acetone.

    • Attach a reflux condenser to the flask.

  • Addition of Chloroacetone:

    • Stir the mixture vigorously at room temperature for 15 minutes.

    • Slowly add chloroacetone (3.5 mL, 44.31 mmol) to the suspension dropwise over 20-30 minutes using a dropping funnel. Causality Note: Slow addition is crucial to control the exothermic nature of the reaction and prevent unwanted side reactions.

  • Reaction and Monitoring:

    • After the addition is complete, heat the reaction mixture to reflux (approx. 56°C for acetone) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 6-8 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent. Spot the starting material (2-methoxyphenol) and the reaction mixture. The reaction is complete upon the disappearance of the 2-methoxyphenol spot.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite or by gravity filtration to remove the potassium carbonate and other inorganic salts.

    • Wash the filter cake with a small amount of acetone (~20 mL).

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction and Washing:

    • Dissolve the resulting crude oil in 100 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of saturated brine solution. Causality Note: The water wash removes residual inorganic salts and DMF if used as a solvent, while the brine wash helps to break any emulsions and begins the drying process. [13] * Separate the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Decant or filter the dried solution and concentrate it under reduced pressure to yield the crude product as an oil.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity to 80:20 Hexane:Ethyl Acetate.

    • Collect the fractions containing the pure product (identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear or pale yellow oil.

Product Characterization
  • Expected Yield: 70-85%

  • Physical Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C₁₀H₁₂O₃ [14]* Molecular Weight: 180.20 g/mol [14]* ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~6.90 (m, 4H, Ar-H), 4.60 (s, 2H, -O-CH₂-CO-), 3.85 (s, 3H, -OCH₃), 2.25 (s, 3H, -CO-CH₃).

  • IR (neat, cm⁻¹): ~1725 (C=O stretch), ~1590, 1500 (C=C aromatic stretch), ~1250, 1030 (C-O ether stretch).

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of this compound via the Williamson ether synthesis. By carefully following the outlined steps and adhering to the critical safety precautions, researchers can successfully synthesize this valuable intermediate with good yield and high purity. The integrated mechanistic explanations and self-validation checkpoints provide a comprehensive guide for both educational and practical applications in a research setting.

References

  • ResearchGate. (n.d.). Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Guaiacol?. Retrieved from [Link]

  • protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction pathway of guaiacol conversion during precious.... Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2005). 3-(2-Methoxyphenoxy)propane-1,2-diol. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Chloroacetone. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.
  • ResearchGate. (n.d.). Infrared spectra of 1-methoxy-2-propanone (1-M-2-PONE).... Retrieved from [Link]

  • Dispatches from Molecule World. (2024). “Friedel-Crafty” Reactions with Chloroacetone. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2025). Safety Data Sheet: Guaiacol. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanone, 1-methoxy-. Retrieved from [Link]

  • Google Patents. (n.d.). CN1944367A - Synthetic method for guaiacol.
  • Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Retrieved from [Link]

  • PubChem. (n.d.). 1-(p-Methoxyphenyl)-2-propanone. Retrieved from [Link]

Sources

Reaction mechanism of 1-(2-Methoxyphenoxy)propan-2-one with hydroxylamine.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis and Mechanistic Analysis of 1-(2-Methoxyphenoxy)propan-2-one Oxime

Introduction

Oximes, organic compounds featuring the RR'C=NOH functional group, are pivotal intermediates in modern organic synthesis and medicinal chemistry. Their applications are extensive, ranging from their role as precursors in the industrial synthesis of caprolactam for Nylon-6 via the Beckmann rearrangement to their use as ligands for metal ions and as antidotes for nerve agents.[1] The formation of an oxime through the condensation reaction of an aldehyde or ketone with hydroxylamine is a fundamental transformation in organic chemistry.[1][2]

This application note provides an in-depth guide to the reaction mechanism and a detailed experimental protocol for the synthesis of this compound oxime. The starting ketone is a structural analog of compounds related to guaifenesin, a widely used expectorant, making this synthesis relevant to pharmaceutical development and the study of related impurities or derivatives.[3][4] We will explore the causal factors behind the experimental design, ensuring a reproducible and well-understood procedure grounded in established chemical principles.

Section 1: The Reaction Mechanism of Oxime Formation

The conversion of a ketone to an oxime is a nucleophilic addition-elimination reaction. While seemingly straightforward, the efficiency of the reaction is critically dependent on carefully controlled conditions, most notably the pH of the reaction medium.

1.1: The Critical Role of pH

The reaction between a ketone and hydroxylamine is typically catalyzed by a mild acid.[2][5] The pH must be finely balanced for two opposing reasons:

  • Activation of the Carbonyl: An acidic medium protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

  • Availability of the Nucleophile: Hydroxylamine is a nitrogen nucleophile.[6] In a highly acidic environment (e.g., pH < 3), the lone pair on the nitrogen atom of hydroxylamine becomes protonated (NH₃OH⁺). This protonated form is no longer nucleophilic, and the reaction rate slows dramatically or stops.[5]

Therefore, the reaction is typically performed in a weakly acidic buffer, with an optimal pH of approximately 4.5, to ensure a sufficient concentration of both the activated carbonyl and the free nucleophilic hydroxylamine.[5][7]

1.2: Step-by-Step Mechanistic Pathway

The formation of this compound oxime proceeds through a two-stage mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the oxime.[8][9]

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of hydroxylamine attacking the electrophilic carbonyl carbon of this compound. This step forms a zwitterionic tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral tetrahedral intermediate known as a carbinolamine. This proton transfer is often mediated by the solvent or other species in the reaction mixture.

  • Protonation of the Hydroxyl Group: Under mild acidic conditions, the hydroxyl group of the carbinolamine is protonated by an acid catalyst (H-A). This converts the hydroxyl group (-OH) into a much better leaving group (-OH₂⁺).[8]

  • Dehydration (Elimination): The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water. This is the rate-determining step of the elimination phase.[5][10]

  • Deprotonation: The resulting protonated oxime is deprotonated by a base (e.g., water or the conjugate base of the acid catalyst) to give the final, neutral oxime product and regenerate the acid catalyst.

1.3: Stereochemical Considerations

Since this compound is an unsymmetrical ketone, the resulting oxime can exist as two geometric isomers (E and Z).[11][12] The two different groups attached to the carbon of the C=N double bond are a methyl group and a (2-methoxyphenoxy)methyl group. The orientation of the -OH group relative to these two substituents determines the stereochemistry. The formation of a mixture of isomers is common, and their separation may require chromatographic techniques.

Reaction_Mechanism Figure 1: Reaction Mechanism of Oxime Formation cluster_intermediates Intermediates cluster_product Product Ketone This compound Intermediate1 Carbinolamine Intermediate Ketone->Intermediate1  1. Nucleophilic Attack Hydroxylamine Hydroxylamine (NH₂OH) Intermediate2 Protonated Carbinolamine Intermediate1->Intermediate2  2. Protonation of -OH Oxime This compound Oxime + H₂O Intermediate2->Oxime  3. Dehydration

Sources

Application Notes & Protocols: 1-(2-Methoxyphenoxy)propan-2-one as a Versatile α-Aryloxy Ketone Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 1-(2-methoxyphenoxy)propan-2-one (CAS 6437-46-3), a highly versatile and valuable building block in modern organic synthesis. We delve into its efficient preparation from readily available starting materials, explore its core chemical reactivity through detailed protocols for key transformations, and demonstrate its strategic application in the multi-step synthesis of complex pharmaceutical agents, using the β-blocker Carvedilol as a primary case study. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the causal chemistry behind experimental choices to empower scientists in their synthetic endeavors.

Introduction: The Strategic Value of an α-Aryloxy Ketone

This compound is an α-aryloxy ketone derived from guaiacol, a naturally occurring organic compound.[1] Its structure, featuring a reactive ketone, an adjacent methylene group activated for enolization, and a guaiacol moiety, makes it a precursor to the 1-(2-methoxyphenoxy)-2-hydroxypropyl pharmacophore present in numerous β-adrenergic blocking agents.[2][3] The guaiacol unit itself is a key structural motif in medicinal chemistry, serving as a precursor for blockbuster drugs like the expectorant guaifenesin and the widely used flavoring agent vanillin.[4]

The strategic importance of this building block lies in its ability to be transformed into several key intermediates, most notably the corresponding secondary alcohol and the terminal epoxide, which are pivotal for constructing the β-amino alcohol side chain characteristic of many cardiovascular drugs.[5] This guide will illuminate the pathways to harness this reactivity for efficient and high-purity synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6437-46-3[6]
Molecular Formula C₁₀H₁₂O₃[7]
Molecular Weight 180.20 g/mol [6][7]
Appearance Colorless to pale yellow oil/solidN/A
Boiling Point ~275-280 °C (Predicted)N/A
IUPAC Name This compound[6]

Synthesis of the Building Block: A Foundational Protocol

The most direct and economically viable route to this compound is the Williamson ether synthesis, involving the O-alkylation of guaiacol with a suitable three-carbon electrophile, typically chloroacetone. This method is robust, scalable, and utilizes inexpensive, commercially available materials.

G cluster_reactants Reactants Guaiacol Guaiacol (2-Methoxyphenol) Base Base (K₂CO₃) Solvent (Acetone) Guaiacol->Base Chloroacetone Chloroacetone Chloroacetone->Base Product This compound Base->Product Reflux (Williamson Ether Synthesis)

Caption: Workflow for the synthesis of the title compound.

Protocol 2.1: Synthesis of this compound

Materials:

  • Guaiacol (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Acetone (or DMF), anhydrous

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guaiacol (1.0 eq), anhydrous acetone (approx. 5-10 mL per gram of guaiacol), and anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously. Add chloroacetone (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the guaiacol spot has been consumed.

  • Causality Note: Potassium carbonate acts as the base to deprotonate the phenolic hydroxyl of guaiacol, forming the nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction while being easily removable. Using a slight excess of chloroacetone ensures complete consumption of the more valuable guaiacol.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.

  • Dissolve the crude oil in diethyl ether. Wash the organic layer sequentially with 1 M NaOH (2x) to remove any unreacted guaiacol, water (1x), and brine (1x).

  • Trustworthiness Note: The alkaline wash is critical for achieving high purity. Unreacted guaiacol can be recovered from the basic aqueous layers by acidification and extraction if desired.[8]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a crude product, which can be purified further by vacuum distillation or column chromatography if necessary.

Core Reactivity and Key Synthetic Transformations

The synthetic utility of this compound stems from the targeted reactivity of its ketone functional group. The following protocols outline its conversion into downstream intermediates that are of high value in pharmaceutical synthesis.

G Start 1-(2-Methoxyphenoxy) propan-2-one Alcohol 1-(2-Methoxyphenoxy) propan-2-ol Start->Alcohol Reduction (e.g., NaBH₄) Amine N-Substituted Amine Start->Amine Reductive Amination (e.g., R-NH₂, NaBH₃CN) Epoxide 1-(2-Methoxyphenoxy) -2,3-epoxypropane Alcohol->Epoxide Epoxidation via Chlorohydrin

Caption: Key transformations of the building block.

Ketone Reduction to 1-(2-Methoxyphenoxy)propan-2-ol

The reduction of the ketone to a secondary alcohol is arguably the most critical transformation, as this alcohol is the direct precursor to the β-amino alcohol moiety. Sodium borohydride (NaBH₄) is the reagent of choice for its operational simplicity, mildness, and excellent chemoselectivity for aldehydes and ketones.

Protocol 3.1.1: NaBH₄ Reduction

Materials:

  • This compound (1.0 eq)

  • Sodium Borohydride (NaBH₄, 0.5-1.0 eq)

  • Methanol or Ethanol

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in an Erlenmeyer or round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Expertise Note: The reaction is exothermic, and cooling is essential to control the reaction rate and prevent potential side reactions. Methanol is an ideal solvent as it readily dissolves both the substrate and NaBH₄ and acts as a proton source during the workup.

  • Add NaBH₄ (0.5-1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C. Vigorous hydrogen gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates full consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the gas evolution ceases and the solution is slightly acidic (pH ~5-6). This step neutralizes excess borohydride and hydrolyzes the borate ester intermediate.

  • Remove the bulk of the methanol under reduced pressure.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic extracts and wash with saturated NaHCO₃ solution (1x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 1-(2-methoxyphenoxy)propan-2-ol, typically as a high-purity oil.

Access to the Key Epoxide Intermediate

While the title ketone can be converted to the corresponding epoxide, a more common and industrially relevant route to the key intermediate 1-(2-methoxyphenoxy)-2,3-epoxypropane involves the direct reaction of guaiacol with epichlorohydrin.[5] This process is highly efficient and provides direct access to a versatile intermediate for coupling with amines.

Protocol 3.2.1: Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane

Materials:

  • Guaiacol (2-methoxyphenol, 1.0 eq)

  • Epichlorohydrin (3.0 eq)

  • Sodium Hydroxide (NaOH, 1.0 eq)

  • Water

Procedure:

  • To a stirred solution of guaiacol (1.0 eq) in water, add a solution of sodium hydroxide (1.0 eq) in water. Stir for 30-45 minutes at room temperature to form the sodium guaiacolate salt.

  • Add epichlorohydrin (3.0 eq) to the aqueous solution.

  • Expertise Note: A large excess of epichlorohydrin is used to maximize the yield of the desired mono-alkylated product and to serve as the organic phase, minimizing the formation of dimer impurities.[5]

  • Stir the biphasic mixture vigorously at room temperature (25-35°C) for 10-12 hours. The reaction involves initial formation of the chlorohydrin intermediate, 1-chloro-3-(2-methoxyphenoxy)propan-2-ol.

  • Add a second portion of concentrated NaOH solution to the mixture. This strong base promotes the intramolecular Sₙ2 reaction (ring closure) of the chlorohydrin intermediate to form the desired epoxide.[5] Stir for an additional 5-6 hours.

  • Separate the organic layer (bottom layer). Wash it with a dilute NaOH solution and then with water.

  • Recover the excess epichlorohydrin by distillation under reduced pressure. The final product, 1-(2-methoxyphenoxy)-2,3-epoxypropane, is obtained as a high-purity liquid.[5]

Application in Target-Oriented Synthesis: The Case of Carvedilol

Carvedilol is a third-generation β-blocker used to treat heart failure and high blood pressure. Its synthesis provides a perfect example of how the building blocks and intermediates discussed above are strategically employed. The innovator route involves the coupling of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine. A major challenge in this route is the formation of a "bis impurity," where a second epoxide molecule reacts with the secondary amine of the Carvedilol product.[2][3][9]

Alternative strategies often leverage the chlorohydrin intermediate, 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol, which can be coupled with the amine under controlled conditions to minimize this side reaction. This chlorohydrin can be conceptually derived from our building block's downstream products.

G cluster_A Intermediate A Synthesis cluster_B Intermediate B Synthesis Carbazole 4-Hydroxycarbazole Epichlorohydrin Epichlorohydrin CarbazoleEpoxide 4-(Oxiran-2-ylmethoxy) -9H-carbazole Carvedilol Carvedilol CarbazoleEpoxide->Carvedilol Coupling Guaiacol Guaiacol AminoethanolDeriv e.g., 2-Chloroethanol SidechainAmine 2-(2-Methoxyphenoxy) ethanamine SidechainAmine->Carvedilol Impurity Bis-Impurity (Side Product) Carvedilol->Impurity Further reaction (Undesired)

Caption: Simplified synthetic logic for Carvedilol.

Protocol 4.1: Illustrative Coupling Step (Conceptual)

This protocol illustrates the key epoxide-opening step central to Carvedilol synthesis.

Materials:

  • 4-(Oxiran-2-ylmethoxy)-9H-carbazole (Intermediate A, 1.0 eq)

  • 2-(2-Methoxyphenoxy)ethanamine (Intermediate B, 1.0-1.2 eq)

  • Solvent (e.g., Toluene, Monoglyme, or DMSO)[3][9]

  • Ethyl Acetate

  • Water

Procedure:

  • Dissolve Intermediate A (1.0 eq) and Intermediate B (1.0-1.2 eq) in the chosen solvent in a reaction vessel.

  • Expertise Note: The choice of solvent can significantly impact the reaction rate and impurity profile. Polar aprotic solvents like DMSO have been shown to limit the formation of the bis-impurity to ~5-7% compared to higher levels in other solvents.[9] Using a slight excess of the amine can also help suppress the formation of the bis-impurity by ensuring the epoxide preferentially reacts with the primary amine.

  • Heat the reaction mixture to 80-100°C and maintain for several hours until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mass to room temperature.

  • If using a non-polar solvent like toluene, the product may precipitate and can be collected by filtration. Otherwise, proceed with a standard workup.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water to remove the solvent and any water-soluble impurities.

  • Trustworthiness Note: To obtain high-purity Carvedilol, the crude product is often isolated as an acid addition salt (e.g., hydrochloride). This allows for selective precipitation or crystallization, leaving the non-basic bis-impurity behind in the mother liquor. The pure salt is then neutralized to afford the final free base.[9]

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethyl acetate) to yield pure Carvedilol.[2]

Conclusion

This compound is a foundational building block whose value is realized through a series of straightforward but powerful chemical transformations. Its efficient synthesis from guaiacol and its conversion to essential alcohol and epoxide intermediates make it an indispensable tool for chemists in the pharmaceutical industry. By understanding the causality behind the reaction conditions and purification strategies, researchers can effectively leverage this molecule to construct complex drug targets like Carvedilol with high efficiency and purity, accelerating the drug discovery and development pipeline.

References

  • Allen, C. F. H.; Gates, J. W., Jr. o-EUGENOL. Org. Synth.1945 , 25, 49. URL: [Link]

  • Reddy, P. et al. Synthesis and Characterization of Pharmacopeial Impurities of an Antihypertensive Drug, Carvedilol. Connect Journals. URL: [Link]

  • Li, X.; Chen, J. J.; Tanner, D. D. On the Mechanism of the Reaction of α-Substituted Ketones with Allyltributylstannane. J. Org. Chem.1996 , 61 (13), 4314–4318. URL: [Link]

  • Kumar, B. A. et al. Facile Synthesis of Carvedilol from Corresponding N-sulfonamide. Journal of Chemical and Pharmaceutical Research, 2017 , 9(11):27-30. URL: [Link]

  • Kumar, B. A. et al. A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 2017 , 9(10):53-57. URL: [Link]

  • Wikipedia. Guaiacol. URL: [Link]

  • Evangelin, M. P. et al. BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. JETIR, 2019 , 6(6). URL: [Link]

  • New Drug Approvals. Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. URL: [Link]

  • Google Patents. CN103709018A - Method for preparing guaiacol.
  • Google Patents. EP1741700B1 - Process for the preparation of carvedilol.
  • Asian Publication Corporation. Synthesis and Characterization of Process Related Impurities of Acetovanillone. Asian Journal of Chemistry, 2019 , 31(1), 193-197. URL: [Link]

  • Wikipedia. α-Ketol rearrangement. URL: [Link]

  • PubChem. This compound. URL: [Link]

  • Quick Company. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. URL: [Link]

  • All About Drugs. An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. URL: [Link]

  • Semantic Scholar. The reactions of .alpha.-arylsulfonoxy ketones with nucleophiles. URL: [Link]

  • FDA Global Substance Registration System. This compound. URL: [Link]

  • Michigan State University Department of Chemistry. Carbonyl Reactivity. URL: [Link]

  • PubChem. 1-(2-Methoxyphenyl)propan-1-one. URL: [Link]

  • Jack Westin. Aldehydes And Ketones Important Reactions. URL: [Link]

  • Waseda University. A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs. URL: [Link]

  • MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. URL: [Link]

  • MDPI. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. URL: [Link]

  • News-Medical.net. New reaction approach expands possibilities for drug discovery building blocks. URL: [Link]

  • PubMed Central. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. URL: [Link]

  • PubChem. 1-(p-Methoxyphenyl)-2-propanone. URL: [Link]

  • Google Patents. US6846961B2 - Preparation of 1-methoxy-2-propanol.

Sources

Application Notes and Protocols for the Photochemical Legradation of Lignin using 1-(2-Methoxyphenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unraveling Lignin's Potential through Photochemistry

Lignin, the second most abundant terrestrial biopolymer, represents a vast and underutilized source of renewable aromatic chemicals.[1] Its complex and recalcitrant nature, however, poses significant challenges to efficient depolymerization. Photochemical degradation offers a promising and sustainable alternative to traditional thermochemical methods, enabling the cleavage of lignin's robust ether linkages under mild conditions.[1][2]

To systematically investigate and optimize these photochemical processes, researchers often employ model compounds that represent the key structural motifs found in native lignin. 1-(2-Methoxyphenoxy)propan-2-one is a crucial model compound as it contains an α-carbonyl group and a β-O-4 ether linkage, a common and relatively weak bond in the lignin polymer. The presence of the carbonyl group at the α-position has been shown to increase the sensitivity of the β-O-4 linkage to photolytic cleavage.[2][3][4]

These application notes provide a comprehensive guide to the photochemical degradation of this compound, detailing the underlying mechanisms, experimental protocols, and analytical methodologies. This document is intended to equip researchers with the foundational knowledge and practical insights necessary to explore lignin valorization through photochemical pathways.

Mechanistic Insights: The Photochemical Cleavage of the β-O-4 Linkage

The photochemical degradation of α-carbonyl β-O-4 lignin model compounds, such as this compound, primarily proceeds through an intramolecular β C-O bond cleavage.[5] This process can be initiated either by direct photolysis or through photocatalysis, often employing a semiconductor photocatalyst like titanium dioxide (TiO₂).

Key Mechanistic Steps:

  • Photoexcitation: Upon absorption of photons of appropriate energy (typically in the UV-A range), the α-carbonyl group in the this compound molecule is excited from its ground state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing to a more stable triplet state (T₁).

  • Intramolecular Bond Cleavage: The excited state of the molecule, particularly the triplet state, is highly reactive. The primary photochemical event is the homolytic cleavage of the β-O-4 ether bond. This cleavage results in the formation of two radical intermediates: a phenacyl radical and a guaiacoxy radical.[5]

  • Radical Reactions and Product Formation: These highly reactive radical species can then undergo a variety of secondary reactions, including:

    • Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules to form stable products.

    • Dimerization and Oligomerization: The radical species can combine with each other to form dimers and other oligomeric products.[5]

    • Oxidation: In the presence of oxygen, the radicals can react to form various oxidized products, including quinones, which can contribute to the photo-yellowing of lignin-rich materials.

The Role of Photocatalysis:

The use of a photocatalyst like TiO₂ can significantly enhance the degradation efficiency. The mechanism in a photocatalytic system involves:

  • Generation of Electron-Hole Pairs: When TiO₂ absorbs photons with energy greater than its bandgap, electrons are promoted from the valence band to the conduction band, creating electron-hole pairs.

  • Generation of Reactive Oxygen Species (ROS): The photogenerated holes are powerful oxidizing agents and can react with water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). The electrons in the conduction band can react with molecular oxygen to form superoxide radicals (•O₂⁻).

  • Degradation of the Lignin Model Compound: The highly reactive •OH radicals are the primary species responsible for the degradation of the organic substrate. They can attack the aromatic rings and the side chain of this compound, leading to its fragmentation.

Visualizing the Degradation Pathway

G cluster_0 Photoexcitation cluster_1 Bond Cleavage cluster_2 Product Formation A This compound (Ground State) B Excited State (Singlet/Triplet) A->B hν (UV light) C β-O-4 Bond Cleavage B->C Intramolecular Reaction D Phenacyl Radical + Guaiacoxy Radical C->D E Guaiacol D->E Hydrogen Abstraction F Acetophenone Derivatives D->F Rearrangement/Abstraction G Oligomeric Products D->G Dimerization

Caption: Proposed photochemical degradation pathway of this compound.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the photochemical degradation of this compound.

Materials and Reagents
  • This compound (≥98% purity)

  • Titanium dioxide (TiO₂, e.g., P25)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Internal standard for quantification (e.g., dodecane)

  • High-purity nitrogen gas

Equipment
  • Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp or LED array with a principal wavelength of 365 nm)

  • Magnetic stirrer and stir bars

  • Quartz reaction vessels

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • pH meter

Protocol 1: Direct Photolysis of this compound

This protocol outlines the procedure for studying the degradation of the model compound by direct UV irradiation without a photocatalyst.

Experimental Workflow for Direct Photolysis

G prep 1. Prepare Stock Solution (e.g., 1 mM in Acetonitrile) react 2. Set up Photoreactor - Add solution to quartz vessel - Purge with N₂ (optional) - Start stirring prep->react irrad 3. Initiate Irradiation (e.g., 365 nm UV lamp) react->irrad sample 4. Collect Samples at Time Intervals (e.g., 0, 15, 30, 60, 120 min) irrad->sample quench 5. Quench Reaction & Filter (e.g., store in dark, filter with 0.22 µm syringe filter) sample->quench analyze 6. Analyze Samples (HPLC, GC-MS) quench->analyze

Caption: Workflow for the direct photolysis experiment.

Step-by-Step Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1.0 mM).

  • Reactor Setup:

    • Add a defined volume of the stock solution (e.g., 20 mL) to a quartz reaction vessel.

    • Add a magnetic stir bar.

    • For anaerobic conditions, purge the solution with high-purity nitrogen for at least 15 minutes to remove dissolved oxygen.

    • Seal the vessel and place it in the photochemical reactor.

  • Initiation of Photolysis:

    • Turn on the cooling system for the lamp, if applicable.

    • Start the magnetic stirrer to ensure a homogenous solution.

    • Turn on the UV lamp to initiate the photoreaction.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a small aliquot of the reaction mixture (e.g., 0.5 mL) using a syringe.

  • Sample Preparation for Analysis:

    • Immediately transfer the aliquot to a vial and store it in the dark to prevent further photoreaction.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC or GC-MS vial.

  • Analysis:

    • Analyze the samples by HPLC to quantify the degradation of the parent compound and the formation of major non-volatile products.

    • Analyze the samples by GC-MS to identify and quantify the volatile degradation products.

Protocol 2: TiO₂-Mediated Photocatalytic Degradation

This protocol describes the use of a TiO₂ photocatalyst to enhance the degradation of this compound.

Step-by-Step Procedure:

  • Catalyst Suspension:

    • Weigh the desired amount of TiO₂ (e.g., 1.0 g/L) and add it to the reaction solvent (e.g., acetonitrile/water mixture).

    • Sonicate the suspension for approximately 15 minutes to ensure a uniform dispersion of the catalyst particles.

  • Reactor Setup:

    • Add the TiO₂ suspension to the quartz reaction vessel.

    • Add the this compound stock solution to achieve the desired initial concentration (e.g., 0.5 mM).

    • Add a magnetic stir bar.

    • Place the vessel in the photochemical reactor and stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the model compound and the catalyst surface.

  • Initiation of Photocatalysis:

    • Turn on the cooling system and the magnetic stirrer.

    • Turn on the UV lamp to start the photocatalytic reaction.

  • Sampling and Analysis:

    • Follow the same sampling and analysis procedure as described in Protocol 1. The filtration step is crucial to remove the TiO₂ particles before analysis.

Data Analysis and Expected Results

Quantitative Analysis

The degradation of this compound can be quantified using HPLC by monitoring the decrease in its peak area over time. The degradation efficiency can be calculated using the following formula:

Degradation (%) = [(C₀ - Cₜ) / C₀] × 100

Where:

  • C₀ is the initial concentration of the model compound.

  • Cₜ is the concentration at a specific time point.

The reaction kinetics can often be modeled using a pseudo-first-order rate equation:

ln(C₀ / Cₜ) = k_app * t

Where:

  • k_app is the apparent pseudo-first-order rate constant.

ParameterCondition 1: Direct PhotolysisCondition 2: TiO₂ Photocatalysis
Initial Concentration 1.0 mM0.5 mM
Solvent AcetonitrileAcetonitrile/Water (1:1)
Light Source 365 nm UV Lamp365 nm UV Lamp
Catalyst Loading N/A1.0 g/L TiO₂
Reaction Time 120 min120 min
Expected Degradation ModerateHigh
Apparent Rate Constant (k_app) LowerHigher
Product Identification

The primary degradation products can be identified using GC-MS and LC-MS. Based on the proposed mechanism, the following products are expected:

  • Guaiacol: Formed from the guaiacoxy radical after hydrogen abstraction.

  • 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one (Acetoguaiacone): A potential product from the phenacyl radical.

  • Vanillin and Vanillic Acid: May be formed through further oxidation reactions.

  • Dimeric and Oligomeric Products: Formed from the coupling of radical intermediates.

Conclusion and Future Perspectives

The photochemical degradation of this compound serves as a valuable model system for understanding the complex processes involved in lignin depolymerization. The protocols and insights provided in these application notes offer a robust framework for researchers to investigate the effects of various experimental parameters, such as catalyst type, solvent, pH, and light source, on the efficiency and selectivity of the degradation process.

Future research in this area could focus on the development of more efficient and visible-light-active photocatalysts, the elucidation of detailed reaction pathways for the formation of specific high-value aromatic chemicals, and the application of these principles to the degradation of real lignin samples. By systematically unraveling the photochemical behavior of lignin model compounds, we can pave the way for innovative and sustainable technologies for the valorization of this abundant biopolymer.

References

  • G. Bianchi, E. G. Funari, and A. Operamolla, "Photocatalytic Conversion of β-O-4 Lignin Model Dimers: The Effect of Benzylic Ketones on Reaction Pathway," Catalysts, vol. 12, no. 5, p. 525, 2022. [Link]

  • C. Vanucci, P. Fornier de Violet, H. Bouas-Laurent, and A. Castellan, "Photodegradation of Lignin: A Photochemical Study of a Phenolic α-Carbonyl β—O—4 Lignin Model Dimer 4-Hydroxy-3-Methoxy-α-(2′-Methoxyphenoxy)-Acetophenone," Holzforschung, vol. 43, no. 3, pp. 179-185, 1989. [Link]

  • J. A. Schmidt, A. B. Berinstain, F. De Rege, C. Heitner, L. J. Johnston, and J. C. Scaiano, "Photodegradation of the lignin model α-guaiacoxyacetoveratrone, unusual effects of solvent, oxygen, and singlet state participation," Canadian Journal of Chemistry, vol. 69, no. 1, pp. 104-109, 1991. [Link]

  • C. Li, Y. Liu, Y. Zhang, and S. Wang, "Selective Cleavage of Lignin Model Compounds via a Reverse Biosynthesis Mechanism," Organic Letters, vol. 25, no. 23, pp. 4268–4273, 2023. [Link]

  • I. Bosque, D. Staveness, and C. R. J. Stephenson, "Photocatalytic Oxidation of Lignin Model Systems by Merging Visible-Light Photoredox and Palladium Catalysis," Organic Letters, vol. 18, no. 19, pp. 5166–5169, 2016. [Link]

  • S. Feng, Y. Zhang, and J. Wang, "Supporting Information Photocatalytic Oxidation of Lignin Model Compounds to Benzaldehyde and Phenol," Royal Society of Chemistry, 2018. [Link]

  • D. Staveness, I. Bosque, and C. R. J. Stephenson, "Photoelectrochemical Decomposition of Lignin Model Compound on a BiVO4 Photoanode," ChemSusChem, vol. 13, no. 14, pp. 3622-3626, 2020. [Link]

  • S. Luo, Y. Wang, and J. He, "A mini review on photocatalytic lignin conversion into monomeric aromatic compounds," Catalysis Science & Technology, vol. 11, no. 1, pp. 38-50, 2021. [Link]

  • A. C. R. de Melo, M. N. de M. Páscoa, and R. R. de A. A. de Lima, "Routes of degradation of β-O-4 syringyl and guaiacyl lignin model compounds during photobleaching processes," Journal of Photochemistry and Photobiology A: Chemistry, vol. 153, no. 1-3, pp. 227-235, 2002. [Link]

  • T. D. Panjaitan, S. A. Lee, and J. K. Lee, "Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones," The Journal of Physical Chemistry A, vol. 125, no. 31, pp. 6836–6844, 2021. [Link]

  • F. Mendez-Arriaga, R. A. Torres-Palma, and C. Petrier, "Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism," International Journal of Photoenergy, vol. 2012, Article ID 821038, 2012. [Link]

  • A. A. Al-Tabbakh, "Photolysis by UVA–Visible Light of TNT in Ethanolic, Aqueous-Ethanolic, and Aqueous Solutions According to Electrospray and Aerodynamic Thermal Breakup Droplet Ionization Mass Spectrometry," Molecules, vol. 26, no. 1, p. 154, 2021. [Link]

  • S. Inbar, H. Linschitz, and S. G. Cohen, "Evaluation of pranoprofen photodegradation induced by ultraviolet-light irradiation in aqueous media," Journal of Pharmaceutical and Biomedical Analysis, vol. 54, no. 5, pp. 1047-1053, 2011. [Link]

  • A. A. Viggiano, "Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones," The Journal of Physical Chemistry A, vol. 125, no. 31, pp. 6836-6844, 2021. [Link]

  • F. Mendez-Arriaga, R. A. Torres-Palma, and C. Petrier, "A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation," Catalysts, vol. 13, no. 2, p. 221, 2023. [Link]

  • M. A. Oturan and N. Oturan, "Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies," Catalysts, vol. 12, no. 12, p. 1543, 2022. [Link]

Sources

Application Note: Strategic Derivatization of 1-(2-Methoxyphenoxy)propan-2-one for Enhanced Biological Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(2-Methoxyphenoxy)propan-2-one, an α-aryloxy ketone structurally related to the widely used expectorant guaifenesin, presents a valuable scaffold for chemical biology and drug discovery. The presence of a reactive ketone functional group serves as a versatile handle for a variety of chemical modifications. This application note provides a detailed guide for researchers, scientists, and drug development professionals on key derivatization strategies for this molecule. We delve into the rationale and provide validated, step-by-step protocols for three robust derivatization methods: reductive amination, oxime formation, and hydrazone synthesis. These methods enable the generation of diverse chemical libraries for structure-activity relationship (SAR) studies, modulation of physicochemical properties, and the introduction of moieties to enhance performance in biological and analytical assays.

Introduction: The Rationale for Derivatization

The chemical modification of a lead compound is a cornerstone of modern drug discovery. This compound is a particularly interesting starting point due to its structural similarity to known bioactive molecules. The primary goal of derivatization is to systematically alter the molecule's structure to achieve a desired biological or analytical outcome.

Key Motivations for Derivatization:

  • Exploration of Structure-Activity Relationships (SAR): Generating a library of analogs by modifying the ketone allows for the systematic probing of the target's binding pocket, potentially leading to compounds with enhanced potency or selectivity.

  • Optimization of Physicochemical Properties: Properties such as solubility, lipophilicity (LogP), and metabolic stability can be fine-tuned by adding different functional groups. For instance, introducing a basic amine via reductive amination can significantly increase aqueous solubility.

  • Development of Bioanalytical Reagents: Derivatization can improve the sensitivity and specificity of analytical methods. For example, tagging the molecule with a permanently charged group can dramatically enhance its ionization efficiency in liquid chromatography-mass spectrometry (LC-MS/MS) assays[1].

  • Creation of Novel Bioactive Scaffolds: Certain functional groups, such as hydrazones and thiosemicarbazones, are known pharmacophores that possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties[2]. Synthesizing these derivatives can unlock entirely new therapeutic applications for the core scaffold.

This guide focuses on reactions targeting the ketone moiety, as it is the most accessible and synthetically versatile site on the molecule.

Derivatization Strategies and Protocols

The following sections provide detailed protocols for three high-yield, reliable derivatization reactions. The causality behind key experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Method A: Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting a ketone into a secondary or tertiary amine.[3][4] The reaction proceeds in one pot via the initial formation of a transient iminium ion intermediate, which is then selectively reduced by a mild hydride reagent.

Causality & Experimental Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough that it will not significantly reduce the starting ketone, but it is highly effective at reducing the protonated imine (iminium ion).[4] This selectivity allows the reaction to be performed in a single step, improving efficiency and yield. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent quenching of the reducing agent. A small amount of acetic acid is often added to catalyze the formation of the iminium ion.

Experimental Workflow: Reductive Amination

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Process A This compound F Combine & Stir (Room Temp, 4-24h) A->F B Primary/Secondary Amine (R-NH₂) B->F C NaBH(OAc)₃ C->F D DCM or DCE D->F E Acetic Acid (cat.) E->F G Aqueous Workup (e.g., sat. NaHCO₃) F->G H Purification (Column Chromatography) G->H I Final Amine Derivative H->I G cluster_products Derivative Classes start 1-(2-Methoxyphenoxy) propan-2-one Amine Amine Derivative start->Amine  R-NH₂  NaBH(OAc)₃ Oxime Oxime Derivative start->Oxime  NH₂OH·HCl  NaOAc Hydrazone Hydrazone / Thiosemicarbazone Derivative start->Hydrazone  R-NHNH₂  H⁺ (cat.)

Sources

High-Sensitivity Quantification of 1-(2-Methoxyphenoxy)propan-2-one: Validated HPLC-UV and GC-MS Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides two robust and validated analytical methods for the quantitative determination of 1-(2-Methoxyphenoxy)propan-2-one (CAS: 6437-46-3), a compound of interest in pharmaceutical development, potentially as a process-related impurity or starting material.[1] The methods detailed herein—Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS)—are designed to deliver high sensitivity, specificity, and reproducibility, aligning with the stringent requirements of regulatory bodies.[2][3] We offer detailed, step-by-step protocols, explanations of methodological choices, and typical validation performance data to guide researchers in implementing these assays for quality control and drug development applications.

Introduction: The Analytical Imperative

This compound is a ketone derivative structurally related to the active pharmaceutical ingredient (API) Guaifenesin (3-(2-methoxyphenoxy)-propane-1,2-diol).[4] Its presence in a drug substance or product, even at trace levels, can arise from synthetic pathways or degradation and may impact the final product's safety and efficacy.[5] Therefore, the development of reliable analytical techniques to accurately quantify this compound is a critical component of quality assurance and regulatory compliance.[3]

The choice of an analytical technique is governed by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.[6] High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical impurity analysis due to its versatility and high resolution for a wide range of organic compounds.[5] For volatile or semi-volatile analytes, Gas Chromatography (GC) coupled with a highly specific detector like a mass spectrometer (MS) offers exceptional sensitivity and definitive identification.[2][7] This guide presents optimized protocols for both HPLC-UV and GC-MS to provide orthogonal methods for the comprehensive analysis of this compound.

Method 1: Reversed-Phase HPLC with UV Detection

Principle and Rationale

This method leverages the power of reversed-phase chromatography, the gold standard for separating moderately polar organic molecules.[2] The analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The inclusion of a phosphate buffer in the mobile phase is critical; it maintains a constant pH, ensuring that the analyte's retention time is consistent and peak shape is symmetrical by suppressing any potential secondary interactions with residual silanols on the column packing.[4]

Detection is achieved via UV spectrophotometry. The 2-methoxyphenoxy group in the molecule contains a phenyl ring, a strong chromophore that absorbs UV light. A detection wavelength of 273 nm is selected to maximize sensitivity and minimize interference from common solvents and excipients.[4]

Detailed Experimental Protocol: HPLC-UV

2.2.1. Reagents and Materials

  • Reference Standard: this compound, purity ≥95%

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade

  • Phosphoric Acid (H₃PO₄): Analytical grade

  • Water: Deionized (DI) or HPLC grade

  • Diluent: 50:50 (v/v) Acetonitrile:Water

2.2.2. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 0.1 µg/mL to 25 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a theoretical final concentration within the calibration range. If necessary, filter the solution through a 0.45 µm syringe filter prior to analysis.

2.2.3. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.02 M KH₂PO₄ in water, pH adjusted to 3.2 with H₃PO₄
Mobile Phase B Methanol
Gradient 0-25 min, 30% to 70% B; 25-30 min, 70% B; 30.1-35 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 273 nm
Data Analysis and System Suitability
  • Identification: The analyte is identified by comparing the retention time of the peak in the sample chromatogram with that of the reference standard.

  • Quantification: A calibration curve is generated by plotting the peak area versus the concentration of the calibration standards. The concentration of the analyte in the sample is determined using the linear regression equation of this curve.

  • System Suitability: Before analysis, inject a mid-range standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor for the analyte peak is ≤ 1.5.[8]

HPLC-UV Experimental Workflow

HPLC_Workflow A Standard & Sample Preparation B HPLC System Setup A->B C System Suitability Test (SST) B->C H SST Pass? C->H D Calibration Curve Generation E Sample Analysis D->E F Data Processing & Quantification E->F G Final Report F->G H->B No H->D Yes GCMS_Workflow A Standard & Sample Preparation in Solvent B GC-MS Method Setup (Oven, SIM) A->B C Instrument Tuning & Calibration Check B->C H Check Pass? C->H D Calibration Curve Acquisition E Sample Injection & Data Acquisition D->E F Data Integration & Quantification E->F G Generate Report F->G H->B No H->D Yes

Workflow for GC-MS analysis.

Method Validation Summary

Both methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. T[5]he following table summarizes the typical performance characteristics expected from these validated methods.

Validation ParameterHPLC-UV MethodGC-MS (SIM) Method
Linearity (r²) ≥ 0.999≥ 0.998
Range 0.1 - 25 µg/mL0.05 - 10 µg/mL
Limit of Detection (LOD) ~0.03 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.05 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) ≤ 2.0%≤ 5.0%
Specificity Demonstrated by peak purity and resolution from adjacent peaksDemonstrated by unique retention time and mass spectrum

Conclusion

This application note details two distinct, high-performance analytical methods for the quantification of this compound. The RP-HPLC-UV method is robust, widely accessible, and ideal for routine quality control in a cGMP environment. The GC-MS method provides superior sensitivity and unparalleled specificity, making it the preferred choice for trace-level analysis, impurity identification, and confirmatory testing. The selection between these methods should be based on the specific analytical challenge, required sensitivity, and available instrumentation. Both protocols, when properly validated, provide a reliable framework for ensuring the quality and safety of pharmaceutical products.

References

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works: A Complete Guide.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Medikamenter Quality Services. (2025). Impurities in Pharmaceutical Analysis: A Comprehensive Guide.
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • PubChem. (n.d.). Methylergonovine maleate. Retrieved from [Link]

  • Reddy, S. P., Babu, K. S., & Kumar, N. (2011). Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. Pharmaceutical Methods, 2(1), 31-37. Retrieved from [Link]

  • Tunca, A. K., & Aydogan, S. (2017). Quantitation of Guaifenesin (Glyceryl Guaiacolate) in Syrup and Spiked Human Plasma using HPLC with Diode Array Detection. Asian Journal of Chemistry, 29(10), 2216-2220. Retrieved from [Link]

  • Global Journal of Medical Research. (n.d.). Development and Validation of RP-HPLC Method for Simultaneous Determination of Guaifenesin Impurities in Multi Drug Combinations. Retrieved from [Link]

  • Tunca, A. K., & Aydogan, S. (2017). Quantitation of Guaifenesin (Glyceryl Guaiacolate) in Syrup and Spiked Human Plasma using HPLC with Diode Array Detection. Asian Journal of Chemistry.
  • The Good Scents Company. (n.d.). guaifenesin. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1994). Method 8321: Nonvolatile Organic Compounds by High Performance Liquid Chromatography-Thermospray-Mass Spectrometry (HPLC-TS-MS) or Ultraviolet (UV) Detection. Retrieved from [Link]

  • Walczak, M., Gielzak, M., & Wyska, E. (2012). Enantioselective LC/ESI-MS/MS analysis and pharmacokinetic and tissue distribution study of (2RS)-1-(7-methoxy-1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)-propan-2-ol in rats. Chirality, 24(9), 743-50. Retrieved from [Link]

  • Jadav, M., Patel, A., Jha, L. L., & Anand, P. (2021). Method Development, Validation and Stability Indicating Study of Methylergometrine Maleate Using RP-HPLC. International Journal of Biology, Pharmacy and Allied Sciences, 10(3), 970-980. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1,2-Bis(2-methoxyphenoxy)ethane on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). Methergine. Retrieved from [Link]

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  • U.S. Food and Drug Administration. (2012). Methergine (methylergonovine maleate) Label. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Beltran, J., Lopez, F. J., & Hernandez, F. (2000). Comparison of two quantitative GC-MS methods for analysis of tomato aroma based on purge-and-trap and on solid-phase microextraction. Journal of Chromatography A, 886(2), 303-15. Retrieved from [Link]

  • Ghanayem, B. I., & Burka, L. T. (1994). Determination of 1-methoxy-2-propanol and its metabolite 1,2-propanediol in rat and mouse plasma by gas chromatography. Journal of Chromatography B: Biomedical Applications, 660(2), 291-6. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Stability of oral liquid preparations of methylergometrine. Retrieved from [Link]

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]

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  • Analytice. (n.d.). 1-Methoxy-2-propanol - WATER analysis. Retrieved from [Link]

  • Li, Q., Tang, Y., & Wang, Y. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry, 2021, 6688998. Retrieved from [Link]

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Sources

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 1-(2-Methoxyphenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 1-(2-Methoxyphenoxy)propan-2-one. This compound is a key impurity and synthetic intermediate in the production of various pharmaceuticals, including Guaifenesin.[1][2] The developed method is precise, accurate, and specific for the quantification of this compound and its degradation products, making it suitable for routine quality control and stability studies. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Introduction

This compound (CAS 6437-46-3) is an aromatic ketone that serves as a potential impurity in the synthesis of active pharmaceutical ingredients (APIs).[6][7] Its structural similarity to compounds like Guaifenesin ((±)-3-(2-methoxyphenoxy)-propane-1,2-diol) necessitates a reliable analytical method to ensure the purity and safety of final drug products.[2][8] High-Performance Liquid Chromatography (HPLC) is the predominant technique for such analyses due to its high resolution and sensitivity.[9]

The objective of this work was to develop and validate a stability-indicating RP-HPLC method capable of separating this compound from its potential degradation products generated under various stress conditions as mandated by ICH guideline Q1A(R2).[10][11]

Analyte Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is crucial for rational method development.[9]

  • Molecular Formula: C₁₀H₁₂O₃[6][12]

  • Molecular Weight: 180.20 g/mol [12]

  • Structure: Aromatic ketone with a methoxy group and a propanone side chain. This structure imparts moderate hydrophobicity.

  • UV Absorbance: The presence of the benzene ring results in strong UV absorbance, making UV detection a suitable choice for HPLC analysis.

HPLC Method Development and Optimization

The primary goal of the method development was to achieve optimal separation of the main peak from any impurities and degradation products with good peak shape and reasonable retention time. Reversed-phase chromatography is the most common and versatile mode of HPLC, making it the logical starting point.[13]

Selection of Stationary Phase

A C18 (octadecylsilane) column was selected as the stationary phase. C18 columns are widely used in reversed-phase HPLC for their ability to separate a broad range of non-polar to moderately polar compounds through hydrophobic interactions.[13][14] The aromatic ring and alkyl chain of this compound interact favorably with the C18 stationary phase, providing good retention.

Selection of Mobile Phase

The mobile phase composition was optimized to achieve the desired selectivity and retention.

  • Organic Modifier: Acetonitrile was chosen over methanol. Acetonitrile often provides better peak shapes for aromatic compounds and has a lower UV cutoff, which is advantageous for detection at lower wavelengths.[15]

  • Aqueous Phase: A phosphate buffer was used to control the pH of the mobile phase. Maintaining a consistent pH is critical for reproducible retention times, especially for compounds with ionizable groups.[13][15] A pH of 3.2 was selected to ensure that any residual silanol groups on the silica-based stationary phase are protonated, minimizing secondary interactions that can lead to peak tailing.[15]

  • Gradient Elution: A gradient elution program was developed to ensure that both early-eluting polar impurities and the more retained parent compound are effectively separated within a reasonable analysis time.

Selection of Detection Wavelength

The UV spectrum of this compound was recorded using a photodiode array (PDA) detector. The wavelength of maximum absorbance (λmax) was determined to be 273 nm, which was chosen for quantification to ensure high sensitivity.

Validated HPLC Method Protocol

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a Quaternary Pump, Autosampler, Column Compartment, and PDA Detector.
Column Waters Symmetry C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.2 with orthophosphoric acid : Methanol (90:10 v/v)
Mobile Phase B 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.2 with orthophosphoric acid : Methanol (10:90 v/v)
Gradient Program Time (min) / %B: 0/0, 50/40, 52/0, 60/0
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection 273 nm
Injection Volume 10 µL
Run Time 60 minutes

Rationale based on a similar compound's analysis.[2]

Preparation of Solutions
  • Diluent: Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. This higher concentration is used for the detection of impurities at low levels.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of quantitation (LOQ), and robustness.[3][4][5]

Specificity and Forced Degradation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][16] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[10][11]

The sample was subjected to the following stress conditions as per ICH Q1A guidelines:[10]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.

The results of the forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with minor degradation under thermal and photolytic stress. In all cases, the degradation products were well-resolved from the parent peak, and the peak purity analysis using the PDA detector confirmed the spectral homogeneity of the this compound peak. This confirms the specificity and stability-indicating capability of the method.[1][2]

Forced_Degradation_Workflow cluster_Stress Forced Degradation Stress Conditions (ICH Q1A) cluster_Analysis Analysis & Evaluation Analyte This compound (Drug Substance / Impurity) Acid Acid Hydrolysis (0.1N HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H₂O₂) Analyte->Oxidation Thermal Thermal (105°C) Analyte->Thermal Photo Photolytic (UV/Vis Light) Analyte->Photo HPLC Analyze via Developed Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Evaluation Evaluate Peak Purity & Resolution of Degradants from Analyte HPLC->Evaluation

Caption: Workflow for the forced degradation study.

Linearity

The linearity of the method was evaluated by analyzing six concentrations of the reference standard ranging from the LOQ to 150% of the standard concentration (LOQ, 20, 50, 80, 100, 120, 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept Minimal and not statistically significantClose to zero
Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix at three concentration levels (50%, 100%, and 150%). The study was performed in triplicate at each level.

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
50% 99.50.8598.0% - 102.0%
100% 100.20.6298.0% - 102.0%
150% 100.80.5598.0% - 102.0%
Precision

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of the standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.

Precision Type% RSD of Peak AreaAcceptance Criteria
Repeatability 0.75%≤ 2.0%
Intermediate Precision 1.10%≤ 2.0%
Limit of Quantitation (LOQ)

The LOQ was determined based on the signal-to-noise ratio method. It is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

ParameterResultAcceptance Criteria
LOQ 0.5 µg/mLS/N ratio ≥ 10
Robustness

The robustness of the method was evaluated by deliberately varying key chromatographic parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase pH (± 0.2 units)

In all varied conditions, the system suitability parameters (e.g., peak tailing, resolution) remained within acceptable limits, demonstrating the robustness of the method.[2]

HPLC_Method_Development_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Final Final Protocol Analyte Analyte Properties (Structure, pKa, UV) Initial Initial Conditions (C18, ACN/H₂O) Analyte->Initial Guides Selection Optimization Optimization (Mobile Phase, pH, Gradient) Initial->Optimization Refine Separation Specificity Specificity (Forced Degradation) Optimization->Specificity Validate Optimized Method Linearity Linearity & Range Optimization->Linearity Validate Optimized Method Accuracy Accuracy (Spike/Recovery) Optimization->Accuracy Validate Optimized Method Precision Precision (Repeatability, Intermediate) Optimization->Precision Validate Optimized Method LOQ LOQ / LOD Optimization->LOQ Validate Optimized Method Robustness Robustness Optimization->Robustness Validate Optimized Method FinalMethod Finalized & Validated HPLC Protocol Specificity->FinalMethod Confirms Suitability Linearity->FinalMethod Confirms Suitability Accuracy->FinalMethod Confirms Suitability Precision->FinalMethod Confirms Suitability LOQ->FinalMethod Confirms Suitability Robustness->FinalMethod Confirms Suitability

Sources

Application Note: Protocols for the Selective Reduction of the Ketone in 1-(2-Methoxyphenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of the prochiral ketone 1-(2-methoxyphenoxy)propan-2-one to its corresponding secondary alcohol, 1-(2-methoxyphenoxy)propan-2-ol, is a critical transformation in the synthesis of various pharmaceutical intermediates, including analogs related to β-adrenoblockers.[1][2] This application note provides detailed, field-proven protocols for achieving this reduction using two distinct and widely applicable methodologies: a stoichiometric hydride reduction with sodium borohydride and a catalytic transfer hydrogenation. The rationale behind experimental choices, step-by-step procedures, and methods for analysis and purification are presented to guide researchers in achieving high-yield, selective, and reproducible outcomes.

Introduction: The Significance of Ketone Reduction

The carbonyl group is one of the most versatile functional groups in organic chemistry, and its reduction to an alcohol is a fundamental transformation.[3] For a substrate like this compound, this reduction is not merely a functional group interconversion but the creation of a chiral center. The resulting secondary alcohol, 1-(2-methoxyphenoxy)propan-2-ol, can exist as two enantiomers. The ability to control this reduction, either to produce a racemic mixture or to selectively form one enantiomer, is of paramount importance in drug development, where stereochemistry often dictates biological activity.[4]

This guide focuses on providing robust and adaptable protocols for researchers. We will explore two primary methods:

  • Sodium Borohydride (NaBH₄) Reduction: A widely used, mild, and selective metal hydride reagent that is safe to handle and compatible with protic solvents.[3][5]

  • Catalytic Transfer Hydrogenation: An increasingly popular, eco-friendly method that uses a stable hydrogen donor in conjunction with a transition metal catalyst.[6]

The choice between these methods depends on factors such as scale, desired stereoselectivity, cost, and available equipment.

Mechanistic Considerations: Hydride vs. Catalytic Pathways

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing these reactions.

2.1 Sodium Borohydride: Nucleophilic Hydride Addition Sodium borohydride serves as a source of the hydride ion (H⁻). The reduction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The electron-rich hydride ion attacks the electrophilic carbonyl carbon of the ketone. This breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetracoordinate alkoxide intermediate.[7]

  • Protonation: During the workup step, a protic solvent (like water or a dilute acid) protonates the negatively charged oxygen of the alkoxide intermediate to yield the final secondary alcohol.[7]

One mole of NaBH₄ can theoretically reduce four moles of a ketone, as it can deliver four hydride ions.[5][8] However, in practice, a slight excess is often used to ensure complete conversion.

2.2 Catalytic Transfer Hydrogenation: A Coordinated Cycle Transfer hydrogenation involves the transfer of hydrogen from a donor molecule (e.g., isopropanol) to the substrate, mediated by a metal catalyst. While various catalysts can be used, a common approach involves a ruthenium or copper-based system.[4][9] The general mechanism, though complex and catalyst-dependent, follows a catalytic cycle that can be broadly described as:

  • Coordination of the hydrogen donor to the metal center.

  • Formation of a metal-hydride species.

  • Coordination of the ketone substrate.

  • Insertion of the carbonyl group into the metal-hydride bond.

  • Release of the product alcohol and regeneration of the catalyst.

This method avoids the use of stoichiometric, often pyrophoric, metal hydrides and gaseous hydrogen, enhancing safety and operational simplicity.[6][10]

Comparative Overview of Reduction Protocols

The following table summarizes the key parameters for the two protocols detailed in this note.

ParameterProtocol 1: Sodium Borohydride ReductionProtocol 2: Catalytic Transfer Hydrogenation
Primary Reagent Sodium Borohydride (NaBH₄)Copper-Zinc-Aluminum Catalyst
Hydrogen Source NaBH₄Isopropanol
Solvent Methanol or EthanolIsopropanol
Temperature 0 °C to Room Temperature80 - 120 °C (Reflux)
Pressure AtmosphericAtmospheric (or slightly elevated in sealed vessel)
Reaction Time 1 - 4 hours2 - 6 hours
Work-up Aqueous Quench & ExtractionFiltration & Solvent Evaporation
Key Advantages Mild, rapid, high functional group toleranceAtom economical, avoids stoichiometric metal waste
Considerations Generates borate salts as byproductsRequires catalyst synthesis/purchase, higher temps

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Reduction using Sodium Borohydride

This protocol describes a reliable, small-scale reduction suitable for most research labs.

Materials:

  • This compound (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.2 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 27.7 mmol).

  • Dissolution: Dissolve the ketone in methanol (50 mL).

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.

  • Reagent Addition: Slowly add sodium borohydride (e.g., 1.25 g, 33.3 mmol) portion-wise over 15 minutes. Causality: Slow addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), looking for the disappearance of the starting ketone spot.[8]

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution (~20 mL) to quench the excess NaBH₄. Expertise Insight: Using a weak acid like NH₄Cl is preferable to strong acids to avoid potential side reactions with the product alcohol.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with dichloromethane (3 x 30 mL).[11]

  • Washing: Combine the organic layers and wash sequentially with water (30 mL) and brine (30 mL). Trustworthiness: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 1-(2-methoxyphenoxy)propan-2-ol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Catalytic Transfer Hydrogenation

This protocol is adapted from procedures for the reduction of aromatic ketones using a copper-based catalyst and isopropanol as both the solvent and hydrogen source.[9]

Materials:

  • This compound (1.0 eq)

  • Cu-Zn-Al Catalyst (e.g., 5 mol %)

  • Isopropanol (IPA)

  • Potassium tert-butoxide (KOtBu) (optional, as base activator)

  • Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the Cu-Zn-Al catalyst (e.g., ~0.5 g) and potassium tert-butoxide (e.g., 0.1 g), if used.

  • Addition of Reactants: Add this compound (e.g., 5.0 g, 27.7 mmol) followed by isopropanol (50 mL).

  • Heating: Heat the reaction mixture to reflux (approx. 82 °C) with vigorous stirring.

  • Reaction Monitoring: Maintain the reflux for 2-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst.

  • Solvent Removal: Wash the filter cake with a small amount of fresh isopropanol. Combine the filtrates and remove the isopropanol using a rotary evaporator.

  • Work-up: The remaining residue is the crude product. It can be further purified by dissolving in a suitable organic solvent (e.g., ethyl acetate), washing with water to remove any inorganic residues, drying over Na₂SO₄, and concentrating in vacuo.

  • Purification: If required, purify the crude alcohol by flash column chromatography or vacuum distillation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a chemical reduction experiment, from setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis Start Weigh Reactants (Ketone, Reagent/Catalyst) Setup Assemble Glassware (Flask, Stirrer, Condenser) Start->Setup Solvent Add Solvent Setup->Solvent Addition Add Reagents/ Heat to Reflux Solvent->Addition Monitor Monitor Progress (TLC/GC) Addition->Monitor Quench Quench Reaction/ Filter Catalyst Monitor->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product (Chromatography/Distillation) Concentrate->Purify Analyze Characterize Product (NMR, IR, MS) Purify->Analyze End Pure Alcohol Product Analyze->End

Caption: General workflow for the reduction of a ketone to an alcohol.

Conclusion

The protocols provided herein offer robust and versatile methods for the reduction of this compound. The sodium borohydride method is a classic, reliable, and mild procedure ideal for rapid, small-scale synthesis. For applications where sustainability and atom economy are prioritized, catalytic transfer hydrogenation presents an excellent alternative, avoiding stoichiometric inorganic waste. Both methods, when executed with care and precision, will yield the desired 1-(2-methoxyphenoxy)propan-2-ol in high yield, ready for subsequent synthetic steps or final characterization.

References

  • Enantioselective reduction of ketones. Wikipedia.[Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.[Link]

  • Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide.[Link]

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134–8141. [Link]

  • The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Organic Chemistry Portal.[Link]

  • The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. ACS Publications.[Link]

  • Enantioselective Reduction of Ketones.University of Liverpool. (Link provided by search tool, specific URL not available)
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.[Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Swarthmore College.[Link]

  • Reduction of Aldehydes and Ketones. OpenOChem Learn.[Link]

  • Asymmetric syntheses. Part 2. Reduction of ketones with chiral sodium borohydride-lactic acid derivative systems. Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Davidson, T. A., et al. (2004). Use of a chiral surfactant for enantioselective reduction of a ketone. Journal of Colloid and Interface Science, 276(2), 498-502. [Link]

  • Reduction of Organic Compounds (Experiment). Chemistry LibreTexts.[Link]

  • Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal.[Link]

  • Reduction using sodium borohyride? ResearchGate.[Link]

  • An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. New Drug Approvals.[Link]

  • NaBH4 Reduction of Ketone to Alcohol. De Anza College.[Link]

  • A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. Quick Company.[Link]

  • Reduction of aldehydes and ketones. My A Level Chemistry.[Link]

  • Reduction of aldehydes and ketones. Chemguide.[Link]

  • Synthesis of Chiral sec‐Alcohols by Ketone Reduction. ResearchGate.[Link]

  • Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. ACS Publications.[Link]

  • Catalytic Hydrogenation of Ketones.Thieme. (Link provided by search tool, specific URL not available)
  • Onisuru, O. R., et al. (2022). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. RSC Advances, 12(31), 20205-20214. [Link]

  • Catalytic ionic hydrogenations of ketones using molybdenum and tungsten complexes. Journal of the Chemical Society, Dalton Transactions.[Link]

  • Preparation of 1-methoxy-2-propanol.
  • Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. ResearchGate.[Link]

  • Wobst, I., et al. (2018). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. RSC medicinal chemistry, 9(11), 1545-1559. [Link]

  • This compound (C10H12O3). PubChemLite.[Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Methoxyphenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenoxy)propan-2-one (CAS 6437-46-3)[1][2]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for yield and purity improvement. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[3][4][5]

Section 1: Core Principles & Reaction Mechanism

The synthesis of this compound is typically achieved via the Williamson ether synthesis, which involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[3][4] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3][6]

In this specific synthesis, guaiacol (2-methoxyphenol) is deprotonated by a base to form the 2-methoxyphenoxide anion. This potent nucleophile then attacks the electrophilic carbon of chloroacetone (or bromoacetone), displacing the halide leaving group to form the desired ether product.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Guaiacol Guaiacol (2-Methoxyphenol) Phenoxide 2-Methoxyphenoxide (Nucleophile) Guaiacol->Phenoxide + Base - H⁺ Base Base (e.g., K₂CO₃) Chloroacetone Chloroacetone Product This compound Chloroacetone->Product Phenoxide->Product + Chloroacetone (SN2 Attack) Salt Salt Byproduct (e.g., KCl)

Caption: General workflow for the Williamson ether synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

Low yield is a common problem that can often be traced to one of several key factors. A systematic review of your protocol is essential.

  • Inefficient Deprotonation: The phenolic proton of guaiacol (pKa ≈ 10) must be removed to generate the active nucleophile. If the base is too weak or used in insufficient quantity, the concentration of the reactive phenoxide will be low, leading to a slow or incomplete reaction.

  • Competing Side Reactions: The presence of the ketone functional group in chloroacetone introduces pathways for undesirable side reactions, particularly under strongly basic conditions.[7] These are the most significant cause of yield loss (see Q2 for details).

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. SN2 reactions are highly sensitive to these parameters.[3] Protic solvents, for example, can solvate and deactivate the nucleophile, drastically slowing the reaction.[3]

  • Purity of Starting Materials: Ensure that guaiacol and chloroacetone are free of impurities and water. Water can consume the base and interfere with the reaction. Chloroacetone can be unstable and should be handled with care.[8][9]

Q2: My post-reaction TLC shows multiple spots close to my product. What are the likely side products?

The formation of multiple byproducts is a classic sign that reaction conditions are favoring undesired pathways.

  • Aldol Condensation of Chloroacetone: The α-protons of chloroacetone are acidic (pKa ≈ 16) and can be removed by stronger bases (e.g., NaOH, NaH). This generates an enolate that can react with another molecule of chloroacetone, leading to a complex mixture of aldol products.[7] This is often the primary competing reaction.

  • C-Alkylation of Guaiacol: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen atom (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[3] While O-alkylation is generally favored, harsh conditions or certain solvent effects can increase the proportion of C-alkylated byproducts.

  • Elimination (E2) Reaction: If using a sterically hindered or very strong base, an elimination reaction can occur with chloroacetone to produce a volatile and reactive byproduct, which is less common but possible.[4]

Side_Reactions cluster_alkylation Alkylation Pathways cluster_ketone Ketone Side Reactions Phenoxide 2-Methoxyphenoxide O_Alk O-Alkylation (Desired Product) Phenoxide->O_Alk SN2 at Oxygen C_Alk C-Alkylation (Side Product) Phenoxide->C_Alk SN2 at Ring Carbon Aldol Aldol Condensation (Side Product) Chloroacetone Chloroacetone Enolate Chloroacetone->Aldol Reacts with more Chloroacetone Base Strong Base Base->Chloroacetone Deprotonates α-carbon

Caption: Competing reaction pathways in the synthesis of this compound.

Q3: How do I select the optimal base and solvent to maximize yield?

The choice of base and solvent is inextricably linked and represents the most critical decision for optimizing this synthesis. The goal is to use conditions mild enough to prevent ketone side reactions while ensuring efficient phenoxide formation.

Base Selection: A moderately weak base is often ideal. Strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) will rapidly and completely deprotonate guaiacol but significantly increase the rate of aldol condensation.[6][7]

BaseTypepKa (Conjugate Acid)ProsCons
K₂CO₃ Weak Inorganic~10.3Mild, minimizes ketone side reactions, inexpensive.May require higher temperatures or longer reaction times.
Cs₂CO₃ Weak Inorganic~10.3More soluble and reactive than K₂CO₃, often gives higher yields.More expensive.
NaOH Strong Inorganic~15.7Inexpensive, strong enough for full deprotonation.High risk of promoting aldol condensation.[7]
NaH Strong Hydride~35Irreversibly deprotonates guaiacol, driving reaction forward.Highly reactive, moisture-sensitive, high risk of aldol side reactions.[6]

Solvent Selection: Polar aprotic solvents are strongly recommended as they accelerate SN2 reactions by solvating the counter-ion (e.g., K⁺) without hydrogen-bonding to the nucleophile.[3]

SolventTypeBoiling Point (°C)Suitability
Acetone Polar Aprotic56Often used with K₂CO₃; acts as both solvent and reactant source (if not using chloroacetone). Can lead to self-condensation.
DMF Polar Aprotic153Excellent for SN2 reactions, high boiling point allows for a wide temperature range.[3]
Acetonitrile Polar Aprotic82Good for SN2 reactions, easier to remove post-reaction than DMF.[3]
Ethanol Polar Protic78Poor choice. Solvates and deactivates the phenoxide nucleophile, slowing the reaction.[3]

Recommendation: For the highest and most reproducible yields, a combination of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is the superior choice.

Q4: Can a catalyst be used to improve the reaction rate and yield?

Yes. If the reaction is slow even with an appropriate base/solvent system, or if you need to use milder conditions (e.g., lower temperature), a Phase Transfer Catalyst (PTC) is highly effective.[10][11]

A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of the phenoxide anion from the solid surface or an aqueous phase into the organic phase where the chloroacetone is dissolved.[3][10] This dramatically increases the effective concentration of the nucleophile in the reaction phase, leading to a significant rate enhancement.

PTC_Workflow Start Combine Guaiacol, Chloroacetone, K₂CO₃, and Solvent (e.g., Acetonitrile) Add_PTC Add Catalytic Amount of TBAB (e.g., 5-10 mol%) Start->Add_PTC Heat Heat to Moderate Temperature (e.g., 60-80 °C) Add_PTC->Heat Monitor Monitor by TLC until Guaiacol is Consumed Heat->Monitor Workup Perform Aqueous Workup and Extraction Monitor->Workup Purify Purify by Column Chromatography Workup->Purify

Caption: Experimental workflow incorporating a Phase Transfer Catalyst (PTC).

Section 3: Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both a standard and a high-yield synthesis.

Protocol A: Standard Synthesis using Potassium Carbonate

This method is reliable and uses common laboratory reagents.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guaiacol (1.0 eq), anhydrous potassium carbonate (1.5 - 2.0 eq), and acetone or DMF (5-10 mL per gram of guaiacol).

  • Addition: While stirring, add chloroacetone (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) or to 80°C (for DMF) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase), checking for the disappearance of the guaiacol spot.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of solvent. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate, wash with 1M NaOH to remove any unreacted guaiacol, then with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting oil via silica gel column chromatography.

Protocol B: High-Yield Synthesis using Phase Transfer Catalysis

This method often results in higher yields and shorter reaction times.

  • Setup: To a round-bottom flask, add guaiacol (1.0 eq), chloroacetone (1.1 eq), potassium carbonate (2.0 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and acetonitrile (5-10 mL per gram of guaiacol).

  • Reaction: Heat the stirred suspension to 70-80°C for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC as described in Protocol A. The reaction is typically much faster.

  • Work-up & Purification: Follow steps 5 and 6 from Protocol A. The cleaner crude product may require less intensive purification.

References

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

  • Williamson Ether Synthesis. YouTube. [Link]

  • This compound | C10H12O3 | CID 138748. PubChem. [Link]

  • Can you do Williamson Ether Synthesis if there is a ketone present in addition to a primary alcohol? Reddit. [Link]

  • Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. YouTube. [Link]

  • A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. Quick Company. [Link]

  • One-pot efficient synthesis of aryl α-keto esters from aryl-ketones. ResearchGate. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • This compound, min 95%, 1 gram. VladaChem. [Link]

  • An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Aurigene Pharmaceutical Services. [Link]

  • Method for synthesizing guaiacol.
  • Infrared spectra of 1-methoxy-2-propanone (1-M-2-PONE). ResearchGate. [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis. ACS Publications. [Link]

  • A kind of method for continuously preparing 2-methoxypropene.
  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Beilstein Journal of Organic Chemistry. [Link]

  • Preparation of 1-methoxy-2-propanol.
  • Preparation of Chloroacetone and Bromoacetone. Designer-Drug.com. [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]

  • 2-Propanone, 1-methoxy-. NIST WebBook. [Link]

  • Preparation of chloroacetone. PrepChem.com. [Link]

  • 1-(p-Methoxyphenyl)-2-propanone | C10H12O2 | CID 31231. PubChem. [Link]

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Technical Support Center: Purification of Crude 1-(2-Methoxyphenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-(2-Methoxyphenoxy)propan-2-one, a key intermediate in the synthesis of various pharmaceutical compounds, notably Ranolazine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this crude α-aryloxy ketone.

I. Understanding the Impurity Profile

The synthesis of this compound, commonly achieved through a Williamson ether synthesis by reacting guaiacol (2-methoxyphenol) with chloroacetone, can lead to a variety of impurities. A thorough understanding of these potential byproducts is the first step in developing an effective purification strategy.

Common Impurities:

  • Unreacted Starting Materials: Guaiacol and chloroacetone may be present in the crude product.

  • Side-Reaction Products:

    • C-alkylation products: The phenoxide ion of guaiacol is an ambident nucleophile, and alkylation can occur on the aromatic ring as well as on the oxygen atom.[1]

    • Elimination products: Chloroacetone can undergo base-catalyzed elimination reactions.

    • Dimerization impurities: Self-condensation of chloroacetone or other reactive species can lead to higher molecular weight impurities.[1]

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as inorganic salts, may contaminate the crude product.

II. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of crude this compound.

Q1: My crude product is a dark-colored oil. What is the likely cause and how can I decolorize it?

A1: Dark coloration in the crude product is often due to phenolic impurities, particularly unreacted guaiacol, which can oxidize and form colored quinone-like species. C-alkylation byproducts can also contribute to the color.

Troubleshooting:

  • Aqueous Base Wash: Begin by washing the crude product (dissolved in a suitable organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous sodium hydroxide solution (e.g., 1-2 M). This will extract the acidic guaiacol into the aqueous phase. Be cautious, as a strong base can promote side reactions if the desired product is base-sensitive.

  • Activated Charcoal Treatment: If the color persists after the base wash, you can treat a solution of the crude product with activated charcoal. Dissolve the crude material in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of activated charcoal (typically 1-5% by weight), and stir for 15-30 minutes at room temperature or with gentle heating. Filter the mixture through a pad of celite to remove the charcoal. Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.[2]

Q2: My final product purity is low, and I suspect the presence of unreacted starting materials. How can I confirm this and remove them?

A2: The presence of starting materials can be confirmed using analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).

Troubleshooting:

  • TLC Analysis: Spot the crude product alongside authentic samples of guaiacol and chloroacetone on a TLC plate. Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The presence of spots with the same Rf values as the starting materials confirms their presence.

  • Removal of Guaiacol: As mentioned in Q1, an aqueous base wash is effective for removing guaiacol.

  • Removal of Chloroacetone: Chloroacetone is relatively volatile and can often be removed by rotary evaporation under reduced pressure. For more stubborn residues, column chromatography is the most effective method.

Q3: I am observing an unexpected peak in my GC-MS analysis with a mass corresponding to a dimer. How can I minimize its formation and remove it?

A3: Dimer formation can occur through various pathways, including the self-condensation of chloroacetone. Minimizing the formation of this impurity during the synthesis is the best approach.

Troubleshooting:

  • Reaction Conditions: Slowly add the chloroacetone to the reaction mixture to maintain a low instantaneous concentration, which disfavors dimerization. Ensure efficient stirring and maintain the optimal reaction temperature.

  • Purification: Dimer impurities are typically higher in molecular weight and less polar than the desired product. They can be effectively removed by:

    • Column Chromatography: The dimer will likely have a different retention time than the product.[3]

    • Distillation: If the boiling point difference is significant, vacuum distillation can be an effective separation method.

III. Troubleshooting Purification Techniques

This section provides detailed troubleshooting guides for the most common purification methods for this compound.

A. Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. While this compound can be an oil at room temperature, it may crystallize at lower temperatures or from specific solvent systems.

Q: I'm having trouble finding a suitable solvent for recrystallization. What should I look for?

A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Troubleshooting Solvent Selection:

  • "Like Dissolves Like": Since the target molecule has both polar (ketone, ether) and non-polar (aromatic ring) features, a solvent of intermediate polarity or a mixed solvent system is often a good starting point.[4]

  • Common Solvents to Screen:

    • Single Solvents: Isopropanol, ethanol, toluene, ethyl acetate.

    • Mixed Solvents: Hexane/ethyl acetate, hexane/acetone, ethanol/water.[4][5]

Table 1: Recrystallization Solvent Screening

Solvent SystemObservation at Room TemperatureObservation at Boiling PointPotential Outcome
IsopropanolSparingly solubleSolubleGood candidate
HexaneInsolubleSparingly solubleMay work, risk of "oiling out"
Ethyl AcetateVery solubleVery solublePoor candidate (product is too soluble)
Hexane/Ethyl AcetateSparingly solubleSolubleGood candidate for a mixed solvent system
Ethanol/WaterSparingly solubleSolubleGood candidate for a mixed solvent system

Q: My product is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling is too rapid.

Troubleshooting Oiling Out:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Rapid cooling encourages oil formation.

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[6]

  • Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the cooled solution can initiate crystallization.[6]

  • Change Solvent System: If the problem persists, the solvent system may be inappropriate. Try a different solvent or adjust the ratio of your mixed solvent system.

Experimental Protocol: Two-Solvent Recrystallization [7]

  • Dissolve the crude this compound in the minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate).

  • While the solution is still hot, slowly add a second solvent in which the compound is poorly soluble (e.g., hexane) dropwise until the solution becomes faintly cloudy.

  • Add a few drops of the first solvent (ethyl acetate) until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

B. Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities.[3][8]

Q: What is a good starting solvent system for the column chromatography of this compound?

A: The choice of solvent system (mobile phase) depends on the polarity of your compound and the impurities. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Troubleshooting Solvent System Selection:

  • TLC Analysis: Before running a column, determine the optimal solvent system using TLC. The ideal solvent system will give your desired product an Rf value of approximately 0.25-0.35 and provide good separation from impurities.

  • Solvent Gradient: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective. Start with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent.

Table 2: Suggested Solvent Systems for Column Chromatography

Polarity of ImpuritiesSuggested Starting Solvent System (Hexane:Ethyl Acetate)
Less polar impurities90:10 to 80:20
More polar impurities95:5 to 90:10
Mix of polar and non-polar impuritiesStart with 95:5 and gradually increase to 80:20 (gradient elution)

Q: My compounds are not separating well on the column. What can I do to improve the resolution?

A: Poor resolution can be caused by several factors, including an inappropriate solvent system, improper column packing, or overloading the column.

Troubleshooting Poor Resolution:

  • Optimize the Solvent System: Use a less polar solvent system to increase the retention time of all compounds on the column, which can improve separation.

  • Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and poor separation.[6]

  • Sample Loading: Dissolve the crude product in the minimum amount of solvent and load it onto the column in a narrow band. Overloading the column with too much sample will result in broad, overlapping bands.

  • Flow Rate: A slower flow rate generally leads to better resolution as it allows more time for the equilibrium between the stationary and mobile phases to be established.

Experimental Protocol: Flash Column Chromatography [9]

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Allow the silica to settle, and then add a thin layer of sand to the top to protect the silica bed.

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Carefully load the sample onto the top of the silica gel.

  • Elute the column with the mobile phase, starting with the initial low-polarity mixture and gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

C. Distillation

For liquid products, distillation is a viable purification method, particularly for removing non-volatile impurities or separating components with significantly different boiling points.

Q: My crude product is heat-sensitive and I'm concerned about decomposition during distillation. What precautions should I take?

A: this compound, like many organic compounds, can be susceptible to degradation at high temperatures.

Troubleshooting Thermal Decomposition:

  • Vacuum Distillation: Perform the distillation under reduced pressure (vacuum). This will lower the boiling point of the compound, allowing it to distill at a lower, safer temperature.

  • Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the product at elevated temperatures.

  • Fractional Distillation: If you need to separate compounds with close boiling points, use a fractional distillation setup with a fractionating column (e.g., a Vigreux or packed column) to improve separation efficiency.

IV. Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for selecting the appropriate purification technique for crude this compound.

PurificationWorkflow start Crude this compound tlc_analysis TLC/GC-MS Analysis of Crude start->tlc_analysis is_solid Is the crude product a solid or can it be induced to crystallize? tlc_analysis->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes distillation Is the primary impurity non-volatile? is_solid->distillation No (Oily Liquid) recrystallization_success Recrystallization Successful? recrystallize->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes column_chromatography Column Chromatography recrystallization_success->column_chromatography No (oils out or purity is still low) pure_liquid Pure Liquid Product column_chromatography->pure_liquid distillation->column_chromatography No (impurities have similar boiling points) vacuum_distillation Vacuum Distillation distillation->vacuum_distillation Yes distillation_success Distillation Successful? vacuum_distillation->distillation_success distillation_success->column_chromatography No (purity is still low) distillation_success->pure_liquid Yes

Caption: Decision tree for selecting a purification method.

V. References

  • Williamson Ether Synthesis. Wikipedia. [Link]

  • Purification Process For Ranolazine Piperazine Intermediate. Quick Company. [Link]

  • Improved Process for Ranolazine: An Antianginal Agent. ResearchGate. [Link]

  • Preparation of ranolazine, its salts and intermediates thereof. Google Patents.

  • High-purity ranolazine and preparation method thereof. Google Patents.

  • Column chromatography. Columbia University. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Preparation of guaiacol. PrepChem.com. [Link]

  • Synthetic method for guaiacol. Google Patents.

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]

  • This compound, min 95%, 1 gram. [Link]

  • This compound | C10H12O3 | CID 138748. PubChem. [Link]

  • Column Chromatography. YouTube. [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros. Reddit. [Link]

  • An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. New Drug Approvals. [Link]

  • 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • GC-MS/MS analysis of crude oil. SciELO. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • 1-(2-Methoxyphenoxy)-3-(4-nitrosopiperazin-1-yl)propan-2-ol. Pharmaffiliates. [Link]

  • Lab 2: Recrystallization. Chemistry Solutions. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]

Sources

Identifying and minimizing side reactions in 1-(2-Methoxyphenoxy)propan-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenoxy)propan-2-one. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this key intermediate. As a molecule of interest in various research and development pipelines, including as a precursor for pharmaceuticals like Guaifenesin, achieving a high-yield, high-purity synthesis is paramount.[1][2][3][4]

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the nuances of the Williamson ether synthesis as it applies to this specific transformation, focusing on identifying and mitigating common side reactions that can compromise yield and purity.

Core Reaction Overview: The Williamson Ether Synthesis

The synthesis of this compound is typically achieved via the Williamson ether synthesis. This venerable yet powerful reaction involves the S_N2 displacement of a halide by an alkoxide or, in this case, a phenoxide.[5][6][7] The process consists of two primary steps:

  • Deprotonation: The phenolic proton of guaiacol (2-methoxyphenol) is abstracted by a base to form the potent sodium guaiacolate nucleophile.

  • Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group to form the desired ether linkage.[5][7]

While straightforward in principle, the reality of this synthesis involves a delicate balance of competing reaction pathways. The following sections address the most common challenges encountered in the laboratory.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Problem 1: Low or No Product Yield

Question: I'm experiencing very low, or in some cases, no yield of this compound. What are the most critical factors I should investigate first?

Answer: Low or no yield in a Williamson ether synthesis can almost always be traced back to a few fundamental parameters. Before investigating complex side reactions, ensure these basics are rigorously controlled.

  • Reagent & Solvent Anhydrousness: The phenoxide intermediate is a strong base and is highly sensitive to protic species. Any residual water in your guaiacol, chloroacetone, or solvent will quench the phenoxide as it forms, effectively halting the reaction.[8] Always use freshly dried solvents and ensure your reagents are anhydrous.

  • Incomplete Deprotonation: The pKa of the phenolic proton of guaiacol is approximately 10. To ensure complete and irreversible formation of the phenoxide, a sufficiently strong base is required. While NaOH or KOH can be used, sodium hydride (NaH) is an excellent choice as it deprotonates the phenol irreversibly.[8] If using hydroxides, ensure stoichiometry is correct (at least 1 full equivalent).

  • Reaction Temperature: While heating can accelerate the desired S_N2 reaction, excessively high temperatures can favor side reactions, particularly elimination.[8] A moderate temperature range, typically between 50-100 °C, is usually optimal. The reaction should be monitored (e.g., by TLC) to determine the point of maximum conversion without significant byproduct formation.

  • Reagent Stoichiometry: Ensure you are using at least a stoichiometric amount of the base relative to the guaiacol. In some cases, using a slight excess of the alkylating agent (chloroacetone) can help drive the reaction to completion, but this must be balanced against purification challenges.[8]

Problem 2: O-Alkylation vs. C-Alkylation - Product Isomers Detected

Question: My post-reaction analysis (NMR, GC-MS) indicates the presence of an isomeric byproduct. I suspect C-alkylation is occurring. Why does this happen and how can I ensure selective O-alkylation?

Answer: This is the most common and mechanistically significant challenge in this synthesis. The guaiacolate anion is an ambident nucleophile , meaning it has two nucleophilic sites: the phenoxide oxygen and the electron-rich aromatic ring (primarily at the ortho and para positions).[7][9] The competition between O-alkylation (desired ether) and C-alkylation (undesired phenol isomer) is heavily influenced by the reaction environment.[10][11][12]

Causality:

  • Hard and Soft Acid-Base (HSAB) Theory: The phenoxide oxygen is a "hard" nucleophile, while the aromatic ring is a "softer" nucleophile. The choice of solvent can influence which site is more reactive.

  • Solvent Effects: This is the single most critical parameter for controlling selectivity.[9][12]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are highly recommended.[5][8][13] They effectively solvate the cation (e.g., Na+) but leave the phenoxide oxygen anion relatively "naked" and highly nucleophilic, thus strongly promoting the desired O-alkylation pathway.

    • Protic Solvents (e.g., Water, Ethanol, t-Butanol): These solvents should be avoided. They form strong hydrogen bonds with the phenoxide oxygen, creating a bulky solvent shell that sterically hinders and electronically deactivates it.[9] This shielding makes the C-alkylation pathway more competitive.

The following diagram illustrates the competing O- vs. C-alkylation pathways:

O_vs_C_Alkylation cluster_products Potential Products Guaiacolate Guaiacolate Anion O_Product This compound (Desired O-Alkylation Product) Guaiacolate->O_Product  Attack via Oxygen (Favored in Polar Aprotic Solvents) C_Product C-Alkylated Isomer (Side Product) Guaiacolate->C_Product  Attack via Ring Carbon (Favored in Protic Solvents) Chloroacetone Chloroacetone caption O- vs. C-Alkylation Pathways

Caption: Competing O- and C-alkylation pathways for the guaiacolate anion.

Troubleshooting Summary Table: O- vs. C-Alkylation

ParameterCondition Favoring O-Alkylation (Desired)Condition Favoring C-Alkylation (Side Product)Rationale
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)[8][9]Protic (Water, Ethanol, Methanol)[9][12]Protic solvents solvate and shield the phenoxide oxygen via H-bonding.
Temperature ModerateHigher TemperaturesHigher temperatures can provide the activation energy needed for the less favorable C-alkylation.
Counter-ion Larger, "softer" cations (e.g., K+, Cs+)Smaller, "harder" cations (e.g., Li+, Na+)Harder cations associate more tightly with the hard oxygen atom, potentially increasing the relative reactivity of the ring.
Problem 3: Elimination Byproducts

Question: I'm seeing a byproduct that I suspect is from an elimination reaction. How can I minimize this?

Answer: The formation of an alkene byproduct is a clear sign that the E2 (elimination) pathway is competing with the desired S_N2 (substitution) pathway.[6][8] The phenoxide is not only a good nucleophile but also a strong base, which can abstract a proton from chloroacetone, leading to the elimination of HCl.

Causality and Mitigation:

  • Alkyl Halide Structure: The S_N2 reaction is highly sensitive to steric hindrance.[6][8] Fortunately, chloroacetone is a primary alkyl halide, which strongly favors the S_N2 pathway over E2.[5][7] If you were using a secondary or tertiary halide, elimination would be a much more significant problem.[6][8]

  • Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, higher reaction temperatures will disproportionately favor the E2 pathway.[8]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor by TLC to find the sweet spot.

  • Base Strength: While a strong base is needed to form the phenoxide, an excessively strong or sterically hindered base can increase the rate of elimination. Using a non-hindered base like NaH or NaOH is generally fine for this primary halide.

The following diagram illustrates the S_N2 vs. E2 competition:

SN2_vs_E2 cluster_products Potential Products Phenoxide Guaiacolate (Nucleophile/Base) SN2_Product Desired Ether (SN2 Product) Phenoxide->SN2_Product  Nucleophilic Attack (SN2) (Favored by low temp) E2_Product Elimination Byproduct (E2 Product) Phenoxide->E2_Product  Proton Abstraction (E2) (Favored by high temp) Chloroacetone Chloroacetone (Electrophile) caption SN2 vs. E2 Competing Reactions

Caption: Competition between the desired SN2 pathway and the E2 elimination side reaction.

Appendix A: Recommended Experimental Protocol

This protocol is optimized to favor O-alkylation and minimize the side reactions discussed above.

Protocol: Synthesis of this compound

Materials:

  • Guaiacol (2-methoxyphenol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Chloroacetone

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH with dry hexanes to remove the mineral oil and carefully decant the hexanes.

  • Solvent Addition: Add anhydrous DMF to the flask via cannula under a positive pressure of nitrogen. Cool the suspension to 0 °C in an ice bath.

  • Phenoxide Formation: Dissolve guaiacol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the guaiacol solution dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir at this temperature for 30 minutes after the addition is complete, then warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the resulting sodium guaiacolate solution back to 0 °C. Add chloroacetone (1.05 equivalents) dropwise via syringe or dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure this compound.[14]

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ESCOFFIER. (n.d.). Williamson Ether Synthesis Mechanism. Retrieved from [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • Patil, S. L., & Yadav, G. D. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Catalysis Today, 375, 16-36. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Vu, T. H., et al. (2018). Alkylation of Phenol: A Mechanistic View. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • New Drug Approvals. (2016, December 1). Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane. Retrieved from [Link]

  • ResearchGate. (n.d.). Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 2: Williamson Ether Synthesis of Guaifenesin.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Guaifenesin. PubChem. Retrieved from [Link]

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Troubleshooting crystallization problems of 1-(2-Methoxyphenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Methoxyphenoxy)propan-2-one

Introduction

Welcome to the technical support guide for this compound (CAS: 6437-46-3).[1][2] This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the crystallization and purification of this compound. This compound, a key intermediate in the synthesis of pharmaceuticals like Ranolazine, frequently presents as an oil or a low-melting solid, making its crystallization a non-trivial step.[3]

This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, enabling you to resolve common issues and develop a robust, repeatable crystallization protocol.

Section 1: Troubleshooting Guide

This section addresses the most common and specific problems encountered during the crystallization of this compound.

Q1: My compound is an oil at room temperature, or it "oils out" during cooling. How do I get it to crystallize?

This is the most frequently reported issue. "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[4] This typically happens when the melting point of the solute is lower than the temperature of the solution, or when high concentrations of impurities are present which disrupt crystal lattice formation.[5][6]

Causality: The formation of a stable crystal lattice is a kinetically and thermodynamically driven process. If the energy barrier to form an ordered solid is too high, or if the molecules have too much thermal energy, they will aggregate as a disordered, supercooled liquid (an oil). The key is to find conditions that gently coax the molecules into an ordered state.

Solution: Systematic Solvent Screening and Slow Cooling

The most effective solution is to identify a solvent system where the compound's solubility is high at an elevated temperature but significantly lower at room temperature or below. Given the compound's moderate polarity (containing ether, ketone, and aromatic functionalities), a mixed-solvent system is often highly effective.[7]

  • Preparation: Place approximately 20-30 mg of your crude this compound oil into several small test tubes.

  • Primary Solvent Addition: To each tube, add a potential primary ("good") solvent dropwise at room temperature until the oil just dissolves. Good candidates are solvents of moderate polarity like ethanol, isopropanol, acetone, or ethyl acetate.[8]

  • Anti-Solvent Titration: Slowly add a miscible anti-solvent ("poor" solvent) dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been exceeded. Common anti-solvents for this compound would be water (for alcohol-based systems) or hexanes/heptanes (for ethyl acetate/acetone systems).[8][9]

  • Re-solubilization: Gently warm the turbid solution until it becomes clear again. It is critical to add the minimum amount of the primary solvent to achieve dissolution at the elevated temperature.[10]

  • Controlled Cooling: Allow the test tube to cool slowly to room temperature. The best solvent systems will show the formation of crystalline solids rather than oil droplets. If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.[6][11]

  • Selection: Choose the solvent/anti-solvent pair that produces the best quality crystals.

Solvent_Screening cluster_0 Step 1: Dissolution cluster_1 Step 2: Induce Saturation cluster_2 Step 3: Test Crystallization cluster_3 Step 4: Action A Start with Oil (20-30 mg) B Add 'Good' Solvent (e.g., Ethanol, Ethyl Acetate) dropwise until dissolved A->B C Add 'Poor' Anti-Solvent (e.g., Water, Hexanes) dropwise until persistent cloudiness B->C D Warm gently to re-dissolve C->D E Cool slowly to room temp D->E F Result? E->F G Success: Crystals Form F->G Solid H Failure: Oils Out F->H Liquid I Failure: Stays Clear F->I No Change J Select this solvent system G->J K Try different solvent system H->K I->K

Caption: A workflow for selecting an appropriate mixed-solvent system.

Q2: I have a clear, cool solution, but no crystals are forming. What should I do to induce crystallization?

This is a classic case of a supersaturated solution, where the concentration of the dissolved compound is higher than its equilibrium solubility, but crystal nucleation has not occurred.[6] Nucleation is the first step in crystallization and sometimes requires a small energy input or a template to begin.

Causality: Crystal formation begins with nucleation, where a few molecules arrange themselves into a stable, ordered lattice. This initial nucleus then grows as more molecules deposit onto its surface. If the solution is perfectly homogenous and free of nucleation sites (like dust particles or microscopic scratches), it can remain in a metastable supersaturated state indefinitely.

Solutions: Methods to Induce Nucleation

  • Mechanical Agitation (Scratching): Vigorously scratch the inside of the flask below the solvent level with a glass rod. This creates microscopic imperfections on the glass surface that can serve as nucleation sites.[6][9]

  • Seeding: If you have a pure crystal of this compound from a previous batch, add one tiny crystal to the supersaturated solution. This "seed" provides a perfect template for further crystal growth.[6][9]

  • Reduce Solvent Volume: If the solution is only marginally supersaturated, there may be too much solvent.[6] Gently warm the solution and evaporate a small portion of the solvent using a stream of nitrogen or by boiling it off, then allow it to cool again.

  • Add an Anti-Solvent: If using a mixed-solvent system, you can sometimes induce crystallization by adding a few more drops of the anti-solvent.

  • Drastic Cooling (Shock Cooling): As a last resort, place the flask in an ice/salt bath or a freezer.[11] This can sometimes force nucleation, but be aware that the rapid crystallization that follows often leads to very small crystals that may trap impurities.[12]

Induce_Crystallization Start Clear, Supersaturated Solution Scratch Scratch inner surface of flask? Start->Scratch Result1 Crystals form? Scratch->Result1 Seed Add a seed crystal? Result1->Seed No Success Success: Collect Crystals Result1->Success Yes Result2 Crystals form? Seed->Result2 Reduce Reduce solvent volume (evaporate)? Result2->Reduce No Result2->Success Yes Result3 Crystals form? Reduce->Result3 Shock Shock cool (ice bath)? Result3->Shock No Result3->Success Yes Result4 Crystals form? Shock->Result4 Result4->Success Yes Fail Failure: Re-evaluate solvent or purity Result4->Fail No

Caption: A decision-making process for inducing crystal nucleation.

Section 2: Frequently Asked Questions (FAQs)

Q: How pure should my crude material be before attempting crystallization?

Crystallization is a powerful purification technique, but it is not magic. It works best when the desired compound constitutes the vast majority of the material. A general guideline is that the crude product should be at least 80-90% pure.[10][13]

Expertise: Impurities can act as "crystal poisons." Structurally similar molecules, like the dimer impurity formed during synthesis, can incorporate into the growing crystal lattice, disrupting its order and halting growth.[14][15][16] Other impurities can increase the solubility of the main compound or preferentially bind to crystal surfaces, inhibiting nucleation altogether.[17] If crystallization consistently fails, consider pre-purification by column chromatography to remove major impurities before attempting to crystallize the product.

Q: What are the ideal properties of a solvent for this compound?

The selection of an appropriate solvent is the most critical factor for successful crystallization.[7][18][19]

Trustworthiness: A self-validating solvent system for this compound should meet these criteria:

  • High solubility at high temperature, low solubility at low temperature: This differential is what drives the crystallization process and maximizes yield.

  • Moderate Boiling Point: A solvent with a boiling point between 60-100 °C is often ideal.[18] Very volatile solvents (e.g., dichloromethane, diethyl ether) can evaporate too quickly, causing the product to crash out of solution as a powder or oil.[13] High-boiling solvents can be difficult to remove from the final crystals.

  • Inertness: The solvent must not react with your compound.

  • Miscibility (for mixed systems): The "good" and "poor" solvents must be fully miscible with each other.[7]

Q: What are some recommended starting solvent systems to screen?

Based on the structure of this compound, here is a table of recommended systems to begin your screening process.

Solvent SystemTypeBoiling Point (°C)Rationale & Comments
Isopropanol Polar Protic82.5A good starting point for single-solvent crystallization. Slower evaporation than ethanol.
Ethanol / Water Mixed Polar Protic78-100Classic system for moderately polar compounds. Water acts as an effective anti-solvent.[8]
Ethyl Acetate / Hexanes Mixed Polar Aprotic / Nonpolar69-77Excellent for compounds of intermediate polarity. Provides a large polarity differential.[8]
Acetone / Water Mixed Polar Aprotic / Polar56-100Acetone is a strong solvent; use sparingly. Can be effective but is highly volatile.[8]
Toluene / Heptane Mixed Aromatic / Nonpolar98-111Good for less polar compounds or if hydrogen-bonding solvents are problematic. Toluene can help solubilize the aromatic ring.

References

  • Mullin, J. W. (2001).
  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Maiyam Group. (2025). Common Solvents for Crystallization - US Labs Guide 2026. [Link]

  • Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

  • EPFL. (n.d.). Guide for crystallization. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Sandtorv, A. (2021). 2.1: Recrystallization. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • New Drug Approvals. (2016). An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane. [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. [Link]

  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. [Link]

  • Quora. (2017). What should I do if crystallisation does not occur?. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • Various Authors. (n.d.). Recrystallization. Various Sources. [Link]

  • Hadjittofis, E., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. [Link]

  • Threlfall, T. (2003). Structural and thermodynamic explanations of Ostwald's rule. Organic Process Research & Development.
  • ter Horst, J. H., et al. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Crystal Growth & Design. [Link]

  • Myerson, A. S. (Ed.). (2002).
  • Black, S. N., et al. (2019). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Derivatizing 1-(2-Methoxyphenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the derivatization of 1-(2-Methoxyphenoxy)propan-2-one. This resource is designed for researchers, chemists, and drug development professionals who are working with this key synthetic intermediate. As a precursor in the synthesis of pharmaceuticals such as Methocarbamol, precise control over its derivatization is critical for achieving high yields and purity.[1]

This guide moves beyond simple protocols to provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot and optimize your experiments effectively. The content is structured in a question-and-answer format to directly address the challenges you may encounter.

Section 1: Core Derivatization Strategies & FAQs

The ketone functional group in this compound is the primary site for derivatization. The most common and useful transformations include oxime formation, hydrazone formation (often for analytical quantification), and reductive amination for the synthesis of amine-containing targets.

Oxime Formation

Oxime formation is a robust reaction for protecting the ketone or for creating an intermediate that can be further transformed, for example, via a Beckmann rearrangement.[2] The reaction involves treating the ketone with hydroxylamine (NH₂OH) or its salts, typically under weakly acidic conditions.[3]

Frequently Asked Questions (FAQs): Oxime Formation

  • Q: My oximation reaction is stalled and shows low conversion. How can I improve the yield?

    • A: Incomplete conversion is often an issue of equilibrium. The reaction produces water as a byproduct; its accumulation can push the equilibrium back towards the starting materials. First, check your pH. The reaction is acid-catalyzed, with an optimal pH range typically between 4 and 5 to facilitate the dehydration of the carbinolamine intermediate without fully protonating and deactivating the hydroxylamine nucleophile.[4][5] If pH is optimal, consider adding a dehydrating agent (e.g., molecular sieves) or using a Dean-Stark apparatus if the solvent system is appropriate (e.g., toluene) to remove water and drive the reaction to completion.

  • Q: I am observing two distinct product spots on my TLC/LC analysis. Is my product impure?

    • A: Not necessarily. This compound is an asymmetrical ketone. Its corresponding oxime can exist as two geometric isomers (syn and anti).[6] These isomers often have different polarities and can be separated by chromatography, appearing as two distinct spots. Co-spotting with your starting material will confirm if one of the spots is unreacted ketone. Spectroscopic analysis (2D-NMR) can confirm the isomeric structures.

  • Q: Can I perform this reaction under solvent-free conditions?

    • A: Yes, green chemistry approaches have shown success for oximation reactions. Grinding the ketone with hydroxylamine hydrochloride in the presence of a catalyst like Bi₂O₃ at room temperature can lead to excellent yields quickly and without the need for organic solvents, simplifying workup and reducing waste.[7]

Hydrazone Formation for Analysis (e.g., with 2,4-DNPH)

Derivatization with agents like 2,4-dinitrophenylhydrazine (2,4-DNPH) is a classic method used to quantify carbonyl compounds. The resulting hydrazone is highly conjugated and possesses a strong chromophore, making it easily detectable by HPLC-UV at wavelengths around 360 nm.[8]

Frequently Asked Questions (FAQs): Hydrazone Formation

  • Q: What are the critical parameters to optimize for a quantitative 2,4-DNPH derivatization?

    • A: For reliable quantification, the derivatization must be complete and reproducible. The key parameters are:

      • Acid Catalyst: The reaction requires an acid catalyst, often hydrochloric or sulfuric acid. The concentration must be optimized; too little acid results in a slow reaction, while excess acid can promote degradation of the hydrazone product.[4][8]

      • Temperature: Higher temperatures increase the reaction rate. However, excessive heat can also lead to derivative instability. An optimal temperature, often in the range of 40-65°C, should be determined experimentally.[8]

      • Reagent Ratio: A significant molar excess of the DNPH reagent is typically used to ensure the reaction goes to completion. A ratio of 200:1 (reagent:analyte) is a common starting point.[4]

      • Solvent: The choice of solvent is crucial. Acetonitrile/water mixtures are frequently used as they can dissolve both the polar DNPH reagent and the more organic ketone.

  • Q: My calibration curve is not linear. Could the derivative be degrading during my analytical run?

    • A: Yes, hydrazone stability can be an issue. Hydrazones are susceptible to hydrolysis, especially in highly acidic mobile phases or at elevated temperatures. Ensure your mobile phase pH is controlled and run samples promptly after derivatization. Storing derivatized samples at low temperatures (4°C) in the dark can minimize degradation.[4]

Reductive Amination

Reductive amination is a powerful method for converting the ketone into a primary, secondary, or tertiary amine in a single pot.[9][10] The process involves the initial formation of an imine intermediate, which is then reduced in situ to the corresponding amine.

Frequently Asked Questions (FAQs): Reductive Amination

  • Q: My main product is the alcohol (1-(2-methoxyphenoxy)propan-2-ol), not the desired amine. What is causing this side reaction?

    • A: This is a classic selectivity problem in reductive amination. It indicates that your reducing agent is reducing the starting ketone faster than it reduces the imine intermediate. The choice of reducing agent is critical.

      • Problematic Reductants: Strong hydrides like NaBH₄ can readily reduce both ketones and imines, often leading to significant alcohol byproduct formation.

      • Recommended Reductants: Use a more selective, pH-sensitive reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices because they are less reactive towards ketones at the mildly acidic pH (typically 4-6) required for efficient imine formation.[11] They preferentially reduce the protonated iminium ion as it forms.

  • Q: The reaction is very slow and gives a low yield of the amine, with mostly starting material recovered. What should I do?

    • A: This points to inefficient imine formation, which is the rate-limiting step.

      • Check the pH: Imine formation is reversible and catalyzed by mild acid. The pH must be low enough to catalyze dehydration of the hemiaminal intermediate but not so low that it fully protonates and deactivates the amine nucleophile. A pH of 4-6 is a good starting point.

      • Remove Water: Just as with oxime formation, water is a byproduct. Adding a dehydrating agent like molecular sieves can help drive the equilibrium towards the imine.

      • Increase Concentration: Per Le Chatelier's principle, increasing the concentration of the amine (if it is cost-effective) can also favor imine formation.

Section 2: Experimental Protocols & Optimization Tables

General Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in derivatization reactions.

G cluster_start Initial Observation cluster_check Systematic Checks cluster_action Corrective Actions start Low Yield / No Reaction reagents 1. Reagent Quality & Stoichiometry - Verify purity/concentration - Check molar ratios start->reagents Begin Diagnosis conditions 2. Reaction Conditions - pH, Temperature, Time - Solvent purity reagents->conditions Reagents OK optimize Optimize Parameters (One variable at a time) reagents->optimize Incorrect Stoichiometry monitoring 3. Reaction Monitoring - Calibrate TLC/LC system - Check for intermediates conditions->monitoring Conditions OK conditions->optimize Suboptimal Conditions monitoring->optimize Problem Identified purify Purify & Characterize - Identify byproducts (MS, NMR) - Assess stability monitoring->purify Side Reactions Occurring optimize->purify Yield Improved success Reaction Optimized purify->success Purity Confirmed G A Define Goal (e.g., Quantification, Synthesis) B Select Derivatization Strategy (Oxime, Hydrazone, Amine, etc.) A->B C Initial Scoping Experiment (Use Table 1 Conditions) B->C D Analyze Outcome (Yield, Purity, Side Products) C->D E Problem: Low Conversion D->E < 80% Conversion F Problem: Side Products D->F > 10% Impurity G Problem: Instability D->G Degradation Observed H Success: Goal Met D->H > 95% Purity I Adjust T, Time, or [Reagent] - Use dehydrating agent? E->I Equilibrium Issue? J Adjust pH or Catalyst - Change reducing agent? E->J Kinetics Issue? F->J K Modify Workup/Purification - Lower T, change pH G->K I->C J->C K->C

Sources

Technical Support Center: GC-MS Analysis for Byproduct Identification in 1-(2-Methoxyphenoxy)propan-2-one Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the GC-MS analysis of 1-(2-Methoxyphenoxy)propan-2-one and its reaction byproducts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities and optimizing their analytical methods. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions based on established scientific principles and field experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the GC-MS analysis of this compound synthesis reactions.

Q1: I am observing significant peak tailing for my main product, this compound. What are the likely causes and how can I resolve this?

A1: Peak tailing for a polar ketone like this compound is a frequent challenge. It typically arises from unwanted interactions between the analyte and active sites within the GC system. The primary culprits are often:

  • Active Sites in the Inlet: The heated injector is a common source of problems. Free silanol groups on the surface of a standard glass liner can form hydrogen bonds with the carbonyl group of your analyte, causing it to lag as it moves onto the column. Metal surfaces within the inlet can also contribute to this effect.

  • Column Contamination: Accumulation of non-volatile residues at the head of the analytical column can create new active sites for unwanted interactions.

  • Improper Column Choice: Using a non-polar column for a polar analyte can lead to poor peak shape. The principle of "like dissolves like" is crucial in GC column selection.

To resolve peak tailing, consider the following actions:

  • Use a Deactivated Inlet Liner: Employ a liner that has been chemically treated (silanized) to cap the active silanol groups.

  • Column Maintenance: Trim the first few centimeters of your column to remove any accumulated non-volatile material.

  • Select a Polar Column: A mid-to-high polarity column, such as one with a polyethylene glycol (PEG) or a cyanopropyl stationary phase, is recommended for analyzing polar ketones.[1][2]

  • Derivatization: As a last resort, you can chemically modify the ketone to a less polar derivative, which will exhibit better chromatographic behavior.

Q2: My chromatogram shows several unexpected peaks. How can I tentatively identify them as potential byproducts?

A2: Unexpected peaks in your chromatogram are common in synthetic chemistry and can originate from starting materials, side reactions, or contaminants. A systematic approach to their identification is key:

  • Analyze Starting Materials: Inject standards of your starting materials (e.g., guaiacol and chloroacetone) to confirm their retention times.

  • Consider Common Side Reactions: The synthesis of this compound is typically a Williamson ether synthesis.[3] Potential side reactions include:

    • Unreacted Guaiacol: This will be a prominent peak if the reaction has not gone to completion.

    • Self-Condensation of the Ketone Reagent: If you are using a reagent like chloroacetone under basic conditions, it can undergo self-condensation, leading to larger molecules.[4][5]

    • Formation of Dimer Impurities: Side reactions can sometimes lead to the formation of dimers or other related products.[6]

  • Mass Spectral Analysis: Examine the mass spectrum of each unknown peak. For aromatic compounds, look for characteristic fragments. For example, aromatic ketones often show a prominent peak from the cleavage of the alkyl group, resulting in an ArC≡O+ fragment.[5][7]

  • Literature Search: Consult the literature for known impurities in similar syntheses.

Q3: Should I consider derivatization for the analysis of this compound?

A3: Derivatization can be a powerful tool if you are struggling with poor peak shape or low sensitivity. For ketones, a common derivatization strategy is methoximation, which converts the carbonyl group into an oxime.[8] This has several advantages:

  • Increased Volatility and Stability: The resulting oxime is often more volatile and thermally stable than the parent ketone.[9]

  • Reduced Polarity: The derivatization process reduces the polarity of the molecule, minimizing interactions with active sites in the GC system and leading to sharper, more symmetrical peaks.[8]

  • Improved Sensitivity: Certain derivatizing agents can introduce electrophoric groups, enhancing sensitivity in specific detectors.[9]

A common reagent for this purpose is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes and ketones to form oximes that are readily analyzed by GC.[10][11]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific analytical challenges.

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing can compromise both qualitative identification and quantitative accuracy. Follow this workflow to systematically address the issue.

Step 1: System Check

  • Examine the Chromatogram: Determine if all peaks are tailing or only specific ones. If all peaks, including the solvent peak, are tailing, the issue is likely physical, such as a poor column installation or a leak.[12][13] If only polar compounds like your target analyte are tailing, it points to chemical interactions.[13]

  • Check for Leaks: Use an electronic leak detector to check all fittings from the injector to the detector.

  • Verify Column Installation: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector as per the manufacturer's instructions.[12][14]

Step 2: Inlet Maintenance

  • Replace the Septum: A worn or leaking septum can cause a host of issues, including peak tailing.

  • Clean or Replace the Inlet Liner: The liner is a primary site of sample introduction and potential activity. Replace it with a fresh, deactivated liner.

Step 3: Column Evaluation

  • Bake Out the Column: Heat the column to its maximum recommended temperature for a short period to remove contaminants.

  • Trim the Column: If a bake-out is insufficient, trim 10-20 cm from the inlet end of the column to remove any non-volatile residue.[3]

Step 4: Method Optimization

  • Adjust Injection Parameters: Ensure your injection is performed in splitless mode for trace analysis, with an appropriate purge time to transfer the entire sample to the column.[15]

  • Optimize Oven Temperature Program: A slower initial ramp rate can sometimes improve peak shape for polar compounds.

The following diagram illustrates a logical workflow for troubleshooting peak tailing:

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 physical_issue Physical Issue Likely q1->physical_issue Yes chemical_issue Chemical Interaction Likely q1->chemical_issue No check_leaks Perform Leak Check physical_issue->check_leaks Check System Integrity inlet_maintenance Replace Septum & Inlet Liner chemical_issue->inlet_maintenance Address Active Sites check_column_install Verify Column Installation (Cut & Depth) check_leaks->check_column_install No Leaks Found solution Problem Resolved check_column_install->solution Problem Resolved column_maintenance Trim Column Inlet (10-20 cm) inlet_maintenance->column_maintenance Issue Persists consider_derivatization Consider Derivatization column_maintenance->consider_derivatization Still Tailing consider_derivatization->solution Peak Shape Improved G start Unknown Peak Detected run_blank Run Solvent Blank start->run_blank q1 Peak in Blank? run_blank->q1 contaminant Source is Contamination q1->contaminant Yes not_contaminant Peak is from Reaction q1->not_contaminant No analyze_standards Inject Standards of Reactants not_contaminant->analyze_standards Check Starting Materials q2 Match with Standard? analyze_standards->q2 identified_sm Identified as Unreacted Starting Material q2->identified_sm Yes unknown_byproduct Potential Byproduct q2->unknown_byproduct No library_search Perform MS Library Search unknown_byproduct->library_search Interpret Mass Spectrum manual_interpretation manual_interpretation library_search->manual_interpretation Manual Interpretation tentative_id Tentative Identification manual_interpretation->tentative_id Propose Structure

Caption: Workflow for the identification of unknown peaks.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Sample Preparation for GC-MS Analysis
  • Quench the Reaction: At your desired time point, take an aliquot of the reaction mixture and quench it by adding it to a vial containing a suitable solvent (e.g., ethyl acetate) and water.

  • Liquid-Liquid Extraction: Vortex the mixture vigorously for 1 minute. Allow the layers to separate.

  • Collect Organic Layer: Carefully transfer the organic (top) layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Dilution: Dilute the dried extract to an appropriate concentration for GC-MS analysis (typically in the low ppm range).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

Protocol 2: Recommended GC-MS Method Parameters

These are starting parameters and may require optimization for your specific instrument and column.

Table 2: GC-MS Method Parameters

ParameterSettingRationale
GC System
Injection ModeSplitlessFor sensitive detection of trace byproducts. [15]
Inlet Temperature250 °CEnsures complete vaporization of the analyte and byproducts.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)A standard flow rate for many capillary columns.
Oven Program
Initial Temperature80 °C, hold for 1 minAllows for proper focusing of the analytes on the column head.
Ramp Rate10 °C/min to 280 °CA moderate ramp rate to ensure good separation.
Final HoldHold at 280 °C for 5 minTo elute any high-boiling compounds.
Column
Stationary Phase5% Phenyl-Methylpolysiloxane (or a more polar phase like PEG)A good starting point for general-purpose analysis, but a polar column is recommended for better peak shape. [1][2]
Dimensions30 m x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions for capillary GC.
Mass Spectrometer
Ionization ModeElectron Impact (EI)Provides reproducible fragmentation patterns for library matching.
Ionization Energy70 eVStandard energy for EI, which generates extensive and reproducible fragmentation.
Source Temperature230 °CA standard source temperature to prevent condensation.
Quadrupole Temperature150 °CA standard quadrupole temperature.
Scan Range40-450 m/zCovers the expected mass range of the analyte and potential byproducts.

References

  • American Chemical Society. (n.d.). Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3. Whitman People. Retrieved from [Link]

  • All About Drugs. (2016). An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Restek. (n.d.). Operating Hints for Using Split/Splitless Injectors. Retrieved from [Link]

  • Uchiyama, S., & Inaba, Y. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. Retrieved from [Link]

  • LabRulez GCMS. (2025). Peak Shape Problems: Tailing Peaks. Retrieved from [Link]

  • GoToStage.com. (n.d.). Top 10 Maintenance Tips For Your GC Split/Splitless Injection System. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]

  • Restek. (2018). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]

  • ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Retrieved from [Link]

  • GL Sciences. (2023). GC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2004). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Retrieved from [Link]

  • Separation Science. (2025). GC Pressure Errors in Splitless Injection: A Guide to Purge Flow. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Spectroscopy Online. (2010). Derivatization in Mass Spectrometry. Retrieved from [Link]

Sources

Ranolazine Intermediate Synthesis: Technical Support Center for Hydroxyl Dimer Impurity Removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting challenges in ranolazine intermediate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, mitigating, and removing critical hydroxyl dimer impurities. Our focus is on not just what to do, but why specific strategies are effective, ensuring robust and reproducible outcomes in your synthetic processes.

Frequently Asked Questions (FAQs)

Q1: What are the common hydroxyl dimer impurities encountered in ranolazine synthesis?

A1: During the synthesis of ranolazine, several process-related impurities can form, with hydroxyl dimers being a critical class to control.[1][2] The specific structure of the dimer depends on the synthetic route and the intermediates involved. Two of the most frequently reported hydroxyl dimer impurities are:

  • 1,3-bis(2-methoxyphenoxy)propan-2-ol: This impurity arises during the synthesis of the key intermediate, 2-((2-methoxyphenoxy)methyl)oxirane (an epoxide), from 2-methoxyphenol and epichlorohydrin.[3]

  • Ether-Dimer Impurity: A more complex dimer, identified as 2,2'-(4,4'-(oxybis(2-hydroxypropane-3,1-diyl))bis(piperazine-4,1-diyl))bis(N-(2,6-dimethylphenyl)acetamide), can form during the condensation of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide with the epoxide intermediate.[4][5]

Q2: What is the primary mechanism leading to the formation of 1,3-bis(2-methoxyphenoxy)propan-2-ol?

A2: This dimer forms when a molecule of the epoxide intermediate reacts with another molecule of 2-methoxyphenol instead of undergoing the desired intramolecular cyclization to form the epoxide. This side reaction is typically base-catalyzed. The presence of excess 2-methoxyphenol or harsh reaction conditions can favor the formation of this byproduct.[3]

Q3: How does the ether-dimer impurity form?

A3: The ether-dimer impurity, 2,2'-(4,4'-(oxybis(2-hydroxypropane-3,1-diyl))bis(piperazine-4,1-diyl))bis(N-(2,6-dimethylphenyl)acetamide), is believed to form from a side reaction involving the starting material 2,2'-(oxybis(methylene))bis(oxirane).[4][5] This dialkylation of the piperazine intermediate leads to the formation of a dimeric structure.

Q4: Are there any "green" chemistry approaches to minimize these impurities from the start?

A4: Yes, an "all water" synthesis strategy for ranolazine has been reported. This approach aims to be more environmentally friendly and has been shown to reduce the formation of impurities typically associated with other synthetic routes.[6]

Troubleshooting Guides

Guide 1: Managing the 1,3-bis(2-methoxyphenoxy)propan-2-ol Impurity

This impurity is a significant concern during the synthesis of the epoxide intermediate. Its structural similarity to the starting material can make it challenging to remove.

Issue: High levels of 1,3-bis(2-methoxyphenoxy)propan-2-ol detected after epoxide formation.

Root Cause Analysis:

The formation of this dimer is often linked to the reaction conditions of the Williamson ether synthesis between 2-methoxyphenol and epichlorohydrin.[7] Key factors include:

  • Base Addition Rate: Rapid addition of a strong base can lead to a high concentration of the phenoxide ion, which can then react with the newly formed epoxide intermediate.

  • Stoichiometry: An excess of 2-methoxyphenol provides more opportunities for the undesired intermolecular reaction.

  • Temperature: Higher reaction temperatures can accelerate the rate of the side reaction.

Mitigation and Removal Strategies:

Strategy 1.1: Controlled Base Addition

  • Rationale: By adding the base (e.g., sodium hydroxide) in small portions or at a slow, controlled rate, the concentration of the reactive phenoxide is kept low. This favors the desired intramolecular cyclization of the chlorohydrin intermediate to the epoxide over the intermolecular reaction that forms the dimer. A patent suggests that adding the base in small portions can limit the formation of the dimer impurity to less than 0.5%.[8]

  • Protocol:

    • Dissolve 2-methoxyphenol and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent like toluene.

    • Add epichlorohydrin to the mixture.

    • Prepare an aqueous solution of sodium hydroxide.

    • Add the sodium hydroxide solution dropwise or in small aliquots over a period of 2-4 hours while maintaining the reaction temperature between 25-30°C.

    • Monitor the reaction progress by TLC or HPLC to ensure the consumption of starting materials and minimize dimer formation.

Strategy 1.2: Purification via High Vacuum Distillation

  • Rationale: If the dimer has already formed, its higher boiling point compared to the desired epoxide intermediate can be exploited for separation.

  • Protocol:

    • After the reaction is complete and the crude product is isolated, subject it to high vacuum distillation.

    • The desired epoxide, 1-methoxy-2-(oxiranylmethoxy)benzene, will distill at a lower temperature (e.g., 130-150°C under high vacuum), leaving the higher-boiling dimer impurity behind.[8]

Strategy 1.3: Column Chromatography

  • Rationale: For smaller scale experiments or when high purity is required, column chromatography is an effective method for separating the dimer from the epoxide.

  • Protocol:

    • Use a silica gel stationary phase.

    • A non-polar to moderately polar solvent system, such as a gradient of ethyl acetate in hexane, is typically effective.

    • Monitor the fractions by TLC to isolate the pure epoxide.

Data Summary: Impact of Purification Method on Dimer Impurity Levels

Purification MethodInitial Dimer Level (%)Final Dimer Level (%)Purity of Epoxide (%)Reference
Controlled Base Addition~7.6< 0.5> 99[8]
High Vacuum Distillation7.59Not specified> 95[8]

Guide 2: Addressing the Ether-Dimer Impurity in the Final Condensation Step

The formation of the ether-dimer, 2,2'-(4,4'-(oxybis(2-hydroxypropane-3,1-diyl))bis(piperazine-4,1-diyl))bis(N-(2,6-dimethylphenyl)acetamide), can be a result of a diepoxide impurity in the starting materials.

Issue: Presence of a high molecular weight impurity corresponding to the ether-dimer in the crude ranolazine product.

Root Cause Analysis:

The primary cause is often the presence of 2,2'-(oxybis(methylene))bis(oxirane) as an impurity in the epoxide starting material. This diepoxide can react with two molecules of the piperazine intermediate, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, leading to the formation of the dimer.[4][5]

Mitigation and Removal Strategies:

Strategy 2.1: Stringent Quality Control of Starting Materials

  • Rationale: The most effective way to prevent the formation of this dimer is to ensure the purity of the epoxide intermediate.

  • Protocol:

    • Develop and validate an HPLC method to quantify the level of 2,2'-(oxybis(methylene))bis(oxirane) in your epoxide starting material.

    • Set a strict specification for this impurity (e.g., <0.1%).

    • Purify the epoxide intermediate using methods described in Guide 1 if it does not meet the required purity.

Strategy 2.2: Recrystallization of the Final Product

  • Rationale: The ether-dimer impurity is significantly larger and has different physicochemical properties than ranolazine, which can be exploited for its removal by crystallization.[9][10]

  • Protocol:

    • Dissolve the crude ranolazine in a suitable solvent or solvent system (e.g., ethanol, isopropanol, or a mixture with water) at an elevated temperature.

    • Slowly cool the solution to allow for the selective crystallization of ranolazine.

    • The dimer impurity, being more soluble or present in a smaller amount, will remain in the mother liquor.

    • Filter the crystals and wash with a small amount of cold solvent.

    • Multiple recrystallizations may be necessary to achieve the desired purity.

Strategy 2.3: Preparative HPLC

  • Rationale: For challenging separations or to obtain highly pure material for reference standards, preparative HPLC is a powerful tool.[9]

  • Protocol:

    • Develop a preparative HPLC method using a suitable stationary phase (e.g., C18) and mobile phase.

    • A gradient elution may be necessary to achieve optimal separation between ranolazine and the dimer.

    • Collect the fractions containing the pure ranolazine and evaporate the solvent.

Visualizing the Formation of the Hydroxyl Dimer Impurity

Diagram 1: Formation of 1,3-bis(2-methoxyphenoxy)propan-2-ol

2-methoxyphenol 2-methoxyphenol Epoxide Intermediate Epoxide Intermediate 2-methoxyphenol->Epoxide Intermediate Desired Reaction Dimer Impurity Dimer Impurity 2-methoxyphenol->Dimer Impurity epichlorohydrin epichlorohydrin epichlorohydrin->Epoxide Intermediate Base Base Base->Epoxide Intermediate Epoxide Intermediate->Dimer Impurity Side Reaction

Caption: Formation pathway of the hydroxyl dimer impurity.

References

  • Veeprho. Ranolazine Impurities and Related Compound. [Link]

  • SynThink Research Chemicals. Ranolazine EP Impurities & USP Related Compounds. [Link]

  • SciRP.org. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. [Link]

  • New Drug Approvals. Ranolazine, 雷诺嗪. [Link]

  • Quick Company. “Improved Process For The Total Synthesis Of Ranolazine”. [Link]

  • European Patent Office. NOVEL PROCESS FOR THE PREPARATION OF RANOLAZINE - EP 3782992 A1. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. (A) Schematic presentation of Ranolazine synthesis; (B) blend... [Link]

  • SynZeal. Ranolazine Impurities. [Link]

  • ResearchGate. Synthesis and Characterization of Ether-Dimer Impurity of Drug -Ranolazine Using 2, 2'-(oxybis (methylene)) Bis (Oxirane). [Link]

  • Google Patents. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • Google Patents. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
  • Google Patents. CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
  • Science Publishing Group. Synthesis and Characterization of Ether-Dimer Impurity of Drug - Ranolazine Using 2, 2'- (oxybis (methylene)) Bis (Oxirane). [Link]

  • Chemo-enzymatic synthesis of both enantiomers of the anti-anginal drug ranolazine. [Link]

  • PubMed. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. [Link]

  • ACS Publications. Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. [Link]

  • Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. [Link]

  • Google Patents. CN107567447A - The dimer impurity and its minimizing technology of Eliquis.
  • Separation and purification applications for mutagenic impurities. [Link]

  • CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • Google Patents. WO2017013079A1 - Dimer impurities of apixaban and method to remove them.

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Assessing the stability of 1-(2-Methoxyphenoxy)propan-2-one under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 1-(2-Methoxyphenoxy)propan-2-one

Document ID: TSS-CHEM-44B-01

Last Updated: January 22, 2026

Introduction

This technical guide provides in-depth information and practical advice for researchers assessing the chemical stability of this compound. This molecule, featuring a critical α-aryloxy ketone moiety, is susceptible to degradation under both acidic and basic conditions. Understanding these liabilities is paramount for ensuring the integrity of experimental outcomes, developing stable formulations, and defining appropriate storage conditions. This document is structured as a series of frequently asked questions (FAQs), troubleshooting scenarios, and detailed experimental protocols to proactively address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and how do they influence its stability?

This compound possesses two key functional groups that dictate its reactivity: an aryl ether and a ketone .

  • Aryl Ether Linkage (-O-): The ether bond connecting the propanone unit to the methoxyphenyl ring is the primary site of vulnerability under acidic conditions. Aryl ethers can undergo acid-catalyzed hydrolysis, leading to cleavage of this bond.[1][2][3]

  • Ketone Carbonyl Group (C=O): The ketone is susceptible to various reactions. The α-hydrogens (on the methyl and methylene groups adjacent to the carbonyl) are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in base-catalyzed degradation pathways, such as aldol-type condensation reactions.[4][5][6]

The interplay between these two groups defines the molecule's degradation profile.

Q2: What specific degradation pathways should I anticipate under acidic conditions?

Under acidic conditions, the principal degradation pathway is the hydrolysis of the α-aryl ether bond .

The generally accepted mechanism proceeds via protonation of the ether oxygen, making the guaiacol moiety a better leaving group.[1][3] This is followed by nucleophilic attack (e.g., by water) on the adjacent carbon. The primary degradation products expected are:

  • Guaiacol (2-methoxyphenol)

  • 1-Hydroxypropan-2-one (Hydroxyacetone)

The reaction is typically accelerated by increased temperature and acid concentration. Studies on similar α-O-4 aryl-ether linkages in lignin model compounds show that this cleavage can proceed via an SN1-type mechanism due to the potential for forming a stabilized carbocation.[1][3]

Caption: Predicted degradation of this compound under acidic conditions.

Q3: What degradation pathways are likely under basic conditions?

In a basic environment, the ketone functionality is the primary site of reaction. The most probable degradation route is a base-catalyzed self-condensation reaction , similar to an aldol condensation.[4][5][7]

The mechanism involves:

  • Enolate Formation: A base (e.g., hydroxide) abstracts an acidic α-hydrogen from one molecule to form a resonance-stabilized enolate.

  • Nucleophilic Attack: This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of this compound.

  • Condensation Product: This leads to the formation of a larger, dimeric β-hydroxy ketone product, which may subsequently dehydrate (lose water) upon heating to form a conjugated enone.[6]

This pathway results in the formation of higher molecular weight impurities rather than cleavage into smaller fragments.

Caption: Predicted self-condensation pathway under basic conditions.

Q4: How can I experimentally assess the stability of this compound in my lab?

A structured approach using forced degradation (or stress testing) is the industry-standard method.[8][9] This involves subjecting the compound to conditions more severe than those it would typically encounter to accelerate degradation and identify potential products. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[8][10]

Key Steps:

  • Develop a Stability-Indicating Analytical Method: Before starting, you need a method (typically HPLC-UV or LC-MS) that can separate the parent compound from all potential degradation products.

  • Prepare Stress Samples: Dissolve the compound in a suitable solvent and expose it to acidic, basic, and other conditions (oxidative, thermal, photolytic) in parallel.

  • Monitor Over Time: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to track the disappearance of the parent compound and the appearance of new peaks.

  • Characterize Degradants: If significant degradation occurs, use techniques like LC-MS/MS to identify the structures of the new impurities.

Detailed protocols for acidic and basic stress testing are provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in my HPLC/LC-MS analysis of an acidic sample. Acid-catalyzed ether hydrolysis. 1. Confirm the identity of guaiacol and/or hydroxyacetone using reference standards if available. 2. Use LC-MS to check if the molecular weight of the new peak corresponds to a predicted degradant. 3. Reduce the severity of the acid stress (lower concentration or temperature) to slow the reaction.
My sample solution turned yellow/brown under basic conditions. Formation of conjugated systems. 1. The β-hydroxy ketone product of an aldol condensation can dehydrate to form a conjugated enone, which often absorbs light and appears colored. 2. Analyze the sample by UV-Vis spectroscopy to look for new absorbance maxima at longer wavelengths. 3. Use LC-MS to search for ions corresponding to the dimer and its dehydrated product.
Low recovery of the parent compound even at the initial time point (T=0). 1. Rapid Degradation: The compound may be extremely labile under the chosen conditions. 2. Poor Solubility: The compound may not be fully dissolved or may be precipitating out of solution. 3. Analytical Issue: The compound may be adsorbing to the vial or HPLC column.1. Immediately neutralize the sample after preparation and before injection. Analyze a sample prepared in a neutral solvent as a control. 2. Verify solubility in the chosen solvent system. Use a co-solvent like acetonitrile if necessary. 3. Use silanized glass vials. Check for peak shape issues (tailing) in your chromatography, which can indicate column interactions.
My mass balance is poor (sum of parent and impurities is <95%). 1. Non-UV Active Degradants: Some degradation products may lack a chromophore and be invisible to a UV detector. 2. Formation of Volatiles: A degradation product (e.g., from a fragmentation pathway) could be volatile and lost from the sample. 3. Precipitation: An impurity may be insoluble in the sample matrix.1. Use a mass spectrometer (MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector. 2. Analyze the sample headspace using GC-MS if volatile products are suspected. 3. Visually inspect the sample for any precipitate. If observed, dissolve the sample in a stronger organic solvent before analysis.

Experimental Protocols & Workflows

These protocols are based on the principles outlined in the ICH Q1A(R2) guidelines for forced degradation studies.[8]

Sources

Challenges and solutions for scaling up the synthesis of 1-(2-Methoxyphenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenoxy)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and scale-up of this important chemical intermediate.

Introduction to the Synthesis

The most common and industrially relevant method for synthesizing this compound is through the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 2-methoxyphenol (guaiacol) attacks chloroacetone to form the desired ether linkage.

The overall reaction is depicted below:

Williamson Ether Synthesis cluster_reactants Reactants cluster_products Products Guaiacol 2-Methoxyphenol (Guaiacol) Phenoxide Guaiacol Phenoxide Guaiacol->Phenoxide + Base Base Base (e.g., NaOH, K2CO3) Chloroacetone Chloroacetone Product This compound Salt Salt (e.g., NaCl, KCl) Phenoxide->Product + Chloroacetone (SN2 Reaction)

Caption: General scheme of the Williamson ether synthesis for this compound.

While the reaction appears straightforward on a laboratory scale, scaling up production presents several challenges that can impact yield, purity, and overall process efficiency. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, particularly during scale-up.

Low Reaction Yield

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Incomplete Deprotonation of Guaiacol:

  • Causality: The formation of the phenoxide ion is crucial for the subsequent nucleophilic attack on chloroacetone.[1][4] If the base is not strong enough or used in insufficient quantity, a significant portion of the guaiacol will remain unreacted.

  • Solutions:

    • Base Selection: While sodium hydroxide (NaOH) is commonly used, stronger bases like sodium hydride (NaH) can ensure complete deprotonation.[4] However, for scale-up, potassium carbonate (K2CO3) in a polar aprotic solvent like acetone or DMF is often a safer and effective choice.[2]

    • Stoichiometry: Ensure at least one molar equivalent of the base is used relative to guaiacol. A slight excess (1.1-1.2 equivalents) can be beneficial.

    • Reaction Conditions: Allow sufficient time for the deprotonation to complete before adding chloroacetone. This can be monitored by techniques like in-process IR spectroscopy.

2. Competing Elimination Reaction:

  • Causality: Chloroacetone is a primary alkyl halide, which favors the SN2 reaction.[1][3] However, under harsh basic conditions and elevated temperatures, an E2 elimination reaction can occur, leading to the formation of byproducts.

  • Solutions:

    • Temperature Control: Maintain a moderate reaction temperature. The optimal temperature will depend on the solvent and base used, but typically ranges from room temperature to a gentle reflux.[2][5] Aggressive heating should be avoided.

    • Controlled Addition: Add the chloroacetone solution dropwise to the phenoxide solution.[5] This helps to maintain a low concentration of the alkyl halide and minimize side reactions.

3. Side Reactions of Chloroacetone:

  • Causality: Chloroacetone can undergo self-condensation or react with the base, especially at higher temperatures and concentrations.

  • Solutions:

    • As mentioned above, controlled, gradual addition of chloroacetone is critical.

    • Use a suitable solvent that can effectively solvate the reactants and dissipate heat.

4. Inefficient Phase Transfer (for Biphasic Systems):

  • Causality: When using an aqueous base with an organic solvent, the reaction occurs at the interface. Inefficient mixing can lead to a slow and incomplete reaction.[6]

  • Solutions:

    • Vigorous Agitation: Ensure the reaction mixture is well-stirred to maximize the interfacial area.

    • Phase Transfer Catalyst (PTC): The use of a PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly enhance the reaction rate by transporting the phenoxide ion into the organic phase.[6]

ParameterRecommendation for Yield ImprovementRationale
Base Use at least 1.1 eq. of a suitable base (e.g., K2CO3, NaOH).Ensures complete formation of the nucleophilic phenoxide.[2][5]
Temperature Maintain moderate temperature (e.g., 50-80 °C, solvent-dependent).Minimizes competing elimination and other side reactions.[5]
Reagent Addition Add chloroacetone dropwise to the phenoxide solution.Controls reaction exotherm and minimizes side reactions.[5]
Agitation Ensure vigorous stirring, especially in biphasic systems.Improves mass transfer between phases.
Catalyst Consider a phase transfer catalyst in biphasic reactions.Facilitates the transfer of the phenoxide to the organic phase.[6]
Impurity Profile and Purification Challenges

Question: I am observing significant impurities in my crude product, making purification difficult. What are the likely impurities and how can I minimize them and improve purification?

Answer:

A challenging impurity profile is a common issue when scaling up this synthesis. Understanding the potential impurities is the first step to mitigating them.

Common Impurities:

  • Unreacted Guaiacol: This is a common impurity if the reaction does not go to completion.

  • Dimer Impurity: Self-condensation of the product or reaction of the product with another molecule of the phenoxide can lead to dimer formation. A potential impurity is 1,1'-oxybis(3-(2-methoxyphenoxy)propan-2-ol), which is a known impurity in the synthesis of the related compound guaifenesin.[7]

  • Products of Chloroacetone Self-Condensation: As mentioned earlier, chloroacetone can react with itself under basic conditions.

Minimizing Impurity Formation:

  • Stoichiometric Control: Carefully control the stoichiometry of the reactants. A slight excess of guaiacol can be used to ensure all the chloroacetone is consumed, but this will require efficient removal of the unreacted guaiacol during workup.

  • Optimized Reaction Time and Temperature: Over-running the reaction or using excessive temperatures can lead to the formation of degradation products and dimers. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.

  • Efficient Workup:

    • Aqueous Wash: After the reaction is complete, quenching with water and washing with a dilute base (e.g., NaOH solution) can help remove unreacted guaiacol.[2]

    • Brine Wash: A final wash with a saturated brine solution helps to break any emulsions and remove water from the organic layer.[8]

Purification Strategies:

  • Distillation under Reduced Pressure: For scaling up, purification by high vacuum distillation is an effective method to separate the product from less volatile impurities.[6]

  • Crystallization: If the product is a solid or can be induced to crystallize, this is an excellent method for achieving high purity on a large scale. The choice of solvent is critical and may require some screening.

  • Chromatography: While effective on a small scale, column chromatography is generally not economically viable for large-scale production. It may be used for very high-purity requirements or for isolating reference standards.

Purification_Workflow A Crude Reaction Mixture B Quench with Water A->B C Aqueous Base Wash (e.g., NaOH solution) B->C D Organic Layer Separation C->D E Brine Wash D->E F Drying Agent (e.g., Na2SO4, MgSO4) E->F G Solvent Removal (Rotary Evaporation) F->G H Purification of Crude Product G->H I High Vacuum Distillation H->I For liquid product J Crystallization H->J For solid/crystallizable product K Pure this compound I->K J->K

Caption: A typical workflow for the workup and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for scaling up this reaction?

A1: The choice of solvent depends on several factors, including safety, cost, and compatibility with the chosen base. For a homogeneous reaction with a base like potassium carbonate, polar aprotic solvents such as acetone, methyl ethyl ketone (MEK), or dimethylformamide (DMF) are good choices.[2] For biphasic systems using an aqueous base, a non-polar organic solvent like toluene in conjunction with a phase transfer catalyst is often employed in industrial settings.[9]

Q2: How can I monitor the progress of the reaction?

A2: On a laboratory scale, Thin Layer Chromatography (TLC) is a simple and effective method. For larger-scale production, High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate quantitative analysis of reactants and products.[10] In-process monitoring using techniques like infrared (IR) spectroscopy can also be implemented.

Q3: What are the key safety considerations when working with chloroacetone at scale?

A3: Chloroacetone is a lachrymator and is toxic. It is also corrosive. When handling large quantities, it is essential to work in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency shower and eyewash station should be readily accessible.

Q4: Can I use a different alkylating agent instead of chloroacetone?

A4: While chloroacetone is the most direct precursor, other 3-carbon synthons could potentially be used, but this would likely involve a multi-step process. For instance, one could use epichlorohydrin followed by oxidation of the resulting alcohol, but this adds complexity to the synthesis.[6][10][11] For the direct synthesis of the ketone, chloroacetone is the most common and efficient choice.

Q5: What analytical techniques are recommended for final product characterization?

A5: For final product characterization and to ensure it meets the required specifications, a combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[10][11]

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, C-O-C).[10][11]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

References

  • Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst | ACS Omega. Available from: [Link]

  • Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers | New Drug Approvals. Available from: [Link]

  • experiment 2 williamson ether synthesis of guaifenesin and isolation of an expectorant from cough tablets - CDN. Available from: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available from: [Link]

  • Williamson Ether Synthesis. Available from: [Link]

  • Williamson Ether Synthesis - YouTube. Available from: [Link]

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Overcoming difficulties in the spectroscopic analysis of 1-(2-Methoxyphenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the spectroscopic analysis of 1-(2-Methoxyphenoxy)propan-2-one (CAS: 6437-46-3)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies associated with the structural elucidation of this molecule. The content is structured in a practical question-and-answer format to directly address issues you may encounter during your experiments.

I. General FAQs & Initial Analysis

This section covers preliminary questions that are crucial before diving into specific spectroscopic techniques.

Q1: What are the fundamental structural features of this compound that influence its spectra?

A1: Understanding the molecule's architecture is the first step to interpreting its spectra. This compound is an α-aryloxy ketone. Its key features are:

  • An ortho-disubstituted benzene ring: This will produce complex splitting patterns in the aromatic region of the ¹H NMR spectrum.

  • An ether linkage (aryl-O-alkyl): This introduces characteristic C-O stretching bands in the IR spectrum and influences fragmentation in mass spectrometry.

  • An aliphatic ketone carbonyl group (C=O): This is a powerful chromophore and will give a strong, characteristic signal in both IR and ¹³C NMR spectroscopy.

  • Multiple magnetically non-equivalent proton and carbon environments: With the molecular formula C₁₀H₁₂O₃, the lack of symmetry means you should expect to see distinct signals for all 10 carbons and all sets of protons[2].

Q2: What is the molecular weight of this compound?

A2: The molecular formula is C₁₀H₁₂O₃. The monoisotopic mass is 180.0786 g/mol , and the average molecular weight is approximately 180.20 g/mol [2]. This value is fundamental for mass spectrometry analysis.

II. ¹H NMR Spectroscopy Troubleshooting

Proton NMR is often the first and most informative technique for structural confirmation. However, the spectrum of this molecule can be deceptive.

Q3: My ¹H NMR spectrum shows overlapping signals in the aromatic region (approx. 6.8-7.2 ppm). How can I resolve and assign these protons?

A3: This is the most common challenge. The four protons on the ortho-disubstituted ring are chemically and magnetically non-equivalent, leading to a complex set of multiplets that often overlap.

  • Causality: The electronic effects of the methoxy and the propanone-ether substituents are different, breaking the symmetry of the ring. The proximity of these protons to each other results in spin-spin coupling, further complicating the signals.

  • Troubleshooting Protocol:

    • Increase Spectrometer Field Strength: If available, re-run the sample on a higher field instrument (e.g., 500 MHz or greater). Higher fields increase chemical shift dispersion, which can often resolve overlapping multiplets.

    • Solvent-Induced Shifts: Acquire a spectrum in a different deuterated solvent, such as benzene-d₆. The aromatic solvent can interact with the solute in specific ways, altering the chemical shifts of nearby protons and potentially resolving the overlap[3].

    • 2D NMR Spectroscopy (COSY): A Correlation Spectroscopy (COSY) experiment is essential. It will show correlations between protons that are coupled to each other. This allows you to trace the connectivity of the aromatic protons, even if their 1D signals are convoluted.

Experimental Workflow: Troubleshooting ¹H NMR Signal Overlap

G start Complex ¹H NMR Spectrum (Overlapping Aromatic Signals) high_field Acquire Spectrum on Higher Field Instrument (≥500 MHz) start->high_field solvent Change Solvent (e.g., CDCl₃ to Benzene-d₆) start->solvent cosy Run 2D COSY Experiment high_field->cosy If still unresolved solvent->cosy If still unresolved result Resolved Signals & Unambiguous Assignment cosy->result

Caption: Workflow for resolving complex ¹H NMR signals.

Q4: What are the expected chemical shifts and splitting patterns for this compound?

A4: Based on standard chemical shift values and analysis of similar compounds, the following assignments can be predicted.

Proton Group Expected Chemical Shift (ppm, CDCl₃) Multiplicity Integration
Aromatic (Ar-H)6.8 – 7.2Multiplet (m)4H
Methylene (-O-CH₂ -C=O)~4.6Singlet (s)2H
Methoxy (Ar-O-CH₃ )~3.8Singlet (s)3H
Acetyl (-CO-CH₃ )~2.2Singlet (s)3H
  • Expert Insight: The methylene protons appear as a singlet because there are no adjacent protons to couple with. Its downfield shift (~4.6 ppm) is due to the strong deshielding effects of the adjacent ether oxygen and ketone carbonyl group. The acetyl methyl protons are also a singlet for the same reason.

Q5: My spectrum shows a broad peak around 1.5-3.5 ppm that doesn't belong. What is it?

A5: This is almost certainly a water peak. NMR solvents can absorb atmospheric moisture[3]. To confirm, you can add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The water peak will disappear or significantly diminish as the labile protons exchange with deuterium. To prevent this, always use freshly opened solvents or store them over molecular sieves.

III. ¹³C NMR Spectroscopy Troubleshooting

Q6: Why is the ketone carbonyl signal (~205 ppm) in my ¹³C NMR spectrum so weak or completely missing?

A6: This is a common issue related to the physics of ¹³C NMR. The carbonyl carbon is quaternary (has no attached protons) and thus experiences a very long spin-lattice relaxation time (T₁). In standard, rapid-acquisition ¹³C experiments, this carbon does not have enough time to fully relax back to its equilibrium state between pulses, leading to signal saturation and a very weak or absent peak[4].

  • Troubleshooting Protocol:

    • Increase Relaxation Delay (d1): The most effective solution is to increase the delay time between scans. A delay of 5-10 seconds is often sufficient.

    • Increase Number of Scans: While less efficient, increasing the number of scans (e.g., overnight acquisition) can also help improve the signal-to-noise ratio for the weak carbonyl signal.

IV. Mass Spectrometry (MS) Troubleshooting

The molecule's dual functionality as both a ketone and an ether provides distinct and predictable fragmentation pathways.

Q7: The molecular ion peak (M⁺) at m/z 180 is very weak or absent in my Electron Ionization (EI) mass spectrum. How can I confirm the molecular weight?

A7: The M⁺ peak for both ethers and ketones can be unstable under high-energy EI conditions, leading to rapid fragmentation[5][6]. The absence of a clear M⁺ peak is common for this type of molecule.

  • Self-Validating Protocol:

    • Use Soft Ionization: Re-run the analysis using a soft ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI). These methods impart less energy to the molecule, resulting in significantly less fragmentation and a strong pseudomolecular ion, such as [M+H]⁺ at m/z 181 or [M+Na]⁺ at m/z 203.

    • High-Resolution Mass Spectrometry (HRMS): Obtaining an HRMS measurement of the pseudomolecular ion (e.g., [M+H]⁺) will provide a highly accurate mass, which can be used to confirm the elemental composition (C₁₀H₁₂O₃) unequivocally.

Q8: What are the key fragment ions I should look for in the EI-MS to confirm the structure?

A8: The fragmentation pattern is a rich source of structural information. The primary cleavage events are α-cleavage adjacent to the ketone and cleavage of the ether bonds[7][8].

Key Fragmentation Pathways in EI-MS

G cluster_alpha α-Cleavage (Ketone) cluster_ether Ether Cleavage M Molecule C₁₀H₁₂O₃ M_ion M⁺• m/z 180 M->M_ion Ionization f43 [CH₃CO]⁺ m/z 43 (Base Peak) M_ion->f43 Loss of •CH₂OAr f165 [M-CH₃]⁺ m/z 165 M_ion->f165 Loss of •CH₃ f123 [C₇H₇O₂]⁺ m/z 123 M_ion->f123 Loss of •CH₂COCH₃ f137 [C₈H₉O₂]⁺ m/z 137 M_ion->f137 Rearrangement & Loss of •COCH₃

Caption: Major EI fragmentation pathways for the analyte.

  • Expected Fragments:

    • m/z 43, [CH₃CO]⁺: This acylium ion is formed by α-cleavage and the loss of the methoxyphenoxymethyl radical. For methyl ketones, this is often the base peak (most intense signal) in the spectrum[7][9]. Its presence is strong evidence for the -COCH₃ group.

    • m/z 123, [C₇H₇O₂]⁺: This fragment corresponds to the methoxyphenoxy cation, resulting from cleavage at the ether C-O bond.

    • m/z 137, [C₈H₉O₂]⁺: This fragment can arise from cleavage of the C-C bond between the methylene and carbonyl, followed by a hydrogen rearrangement.

V. Infrared (IR) & UV-Vis Spectroscopy

Q9: What are the most important diagnostic peaks in the IR spectrum?

A9: The IR spectrum provides a clear fingerprint of the key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Appearance Significance
C=O (Ketone) ~1720 cm⁻¹ Strong, Sharp Confirms the presence of a saturated, aliphatic ketone[10].
C-O-C (Aryl Ether) ~1250 cm⁻¹StrongAsymmetric stretch, characteristic of aryl-alkyl ethers.
C=C (Aromatic) 1600-1450 cm⁻¹Medium, multiple bandsConfirms the presence of the benzene ring.
sp² C-H (Aromatic) > 3000 cm⁻¹Medium to weakIndicates protons on the benzene ring.
sp³ C-H (Aliphatic) < 3000 cm⁻¹MediumIndicates protons on the methoxy, methylene, and methyl groups.

Q10: What should I expect from the UV-Vis spectrum?

A10: The UV-Vis spectrum is dominated by the methoxy-substituted benzene chromophore. You should expect two primary absorption bands corresponding to π → π* transitions. For a methoxyphenol-like structure, typical absorption maxima are observed around 220 nm and 275-285 nm [11]. The ketone's n → π* transition is very weak and often obscured by the tail of the much stronger aromatic absorption.

References

  • University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. Available at: [Link]

  • LibreTexts Chemistry. (2023). 2.13: Fragmentation of Ethers. Available at: [Link]

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  • TETRAHEDRON CHEMISTRY CLASSES. (2024). PART 18: MASS SPECTRA INTERPRETATION OF ETHERS. YouTube. Available at: [Link]

  • OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Available at: [Link]

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  • ResearchGate. UV-vis absorption spectra of 2,2-bis(4-methoxyphenyl). Available at: [Link]

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  • ResearchGate. UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one. Available at: [Link]

  • ResearchGate. (2021). Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis. Available at: [Link]

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  • FooDB. Compound: Guaifenesin (FDB023575). Available at: [Link]

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Validation & Comparative

Comparing the reactivity of 1-(2-Methoxyphenoxy)propan-2-one with acetone and other ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry, particularly in pharmaceutical development, the choice of a ketone starting material can profoundly influence reaction efficiency, yield, and impurity profiles. While structurally simple ketones like acetone serve as foundational benchmarks, more complex structures such as 1-(2-Methoxyphenoxy)propan-2-one, a key intermediate in the synthesis of the expectorant Guaifenesin, present unique reactivity profiles.[1][2] This guide provides an in-depth comparison of the reactivity of this compound with the archetypal ketone, acetone.

We will dissect the theoretical underpinnings of their reactivity, grounded in electronic and steric effects, and substantiate this theory with a practical, data-driven experimental framework. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in reaction design and optimization.

Theoretical Framework: The Drivers of Ketone Reactivity

The reactivity of a ketone is fundamentally governed by the electrophilicity of its carbonyl carbon and the steric accessibility for nucleophilic attack.[3][4] These factors are not independent; they are a direct consequence of the electronic and steric nature of the substituents bonded to the carbonyl group.

Electronic Effects: The carbonyl carbon possesses a partial positive charge due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles.[5] The magnitude of this positive charge is modulated by the electronic properties of the attached R-groups.

  • Inductive Effect: Alkyl groups, such as the two methyl groups in acetone, are electron-donating. They push electron density toward the carbonyl carbon, slightly reducing its partial positive charge and thus its electrophilicity and reactivity compared to aldehydes.[3][6]

  • Resonance & Inductive Effects of the Methoxyphenoxy Group: In this compound, the substituent is significantly more complex. The ether oxygen adjacent to the carbonyl group is electron-withdrawing via induction, which would typically increase the carbonyl carbon's electrophilicity. However, this is counteracted by the steric bulk and the potential for the entire electron-rich aromatic system to influence the local electronic environment.

Steric Effects: Steric hindrance refers to the physical obstruction caused by bulky substituents around the reaction center.[3][7] During a nucleophilic attack, the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral).[4]

  • Acetone: With two small methyl groups, the carbonyl carbon in acetone is relatively accessible.

  • This compound: The -(CH₂)-O-Ph-OCH₃ group is substantially larger than a methyl group. This bulkiness creates significant steric hindrance, impeding the optimal trajectory of an incoming nucleophile and destabilizing the crowded tetrahedral transition state.[3][7]

Based on this analysis, it is hypothesized that acetone will be significantly more reactive than this compound due to lower steric hindrance and a more electrophilic carbonyl carbon.

Below is a diagram illustrating the interplay of these fundamental principles.

G cluster_factors Governing Factors cluster_properties Carbonyl Properties Electronic Effects Electronic Effects Electrophilicity Electrophilicity Electronic Effects->Electrophilicity influences Steric Effects Steric Effects Accessibility Accessibility Steric Effects->Accessibility dictates Overall Reactivity Overall Reactivity Electrophilicity->Overall Reactivity Accessibility->Overall Reactivity

Caption: Logical relationship between steric/electronic effects and ketone reactivity.

Experimental Validation: Reduction by Sodium Borohydride

To quantify the reactivity differences, a comparative kinetic study of the reduction of each ketone with sodium borohydride (NaBH₄) is proposed. This reaction is a classic example of nucleophilic addition to a carbonyl and is highly sensitive to both electronic and steric factors.[8][9] The reaction transforms the ketone into a secondary alcohol, and its progress can be readily monitored.

Experimental Protocol

Objective: To determine the relative reaction rates for the reduction of acetone and this compound with NaBH₄.

Materials:

  • Acetone (ACS grade)

  • This compound (≥95% purity)[10]

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Internal Standard (e.g., Dodecane)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Procedure:

  • Standard Preparation: Prepare stock solutions of acetone, this compound, their corresponding alcohol products (isopropanol and 1-(2-methoxyphenoxy)propan-2-ol[11]), and the internal standard in methanol to establish GC calibration curves.

  • Reaction Setup: In a temperature-controlled reaction vessel (e.g., a three-neck flask at 25°C), dissolve 10 mmol of the ketone (either acetone or this compound) and 1 mmol of the internal standard in 50 mL of anhydrous methanol.

  • Initiation & Monitoring: While stirring, add a freshly prepared solution of NaBH₄ (5 mmol in 10 mL of cold methanol) to the ketone solution. This marks time zero (t=0).

  • Immediately withdraw a ~0.5 mL aliquot, quench it in a vial containing 1 mL of a dilute acetic acid solution (to neutralize excess NaBH₄), and cap it.

  • Repeat the aliquot sampling at regular intervals (e.g., every 2 minutes for acetone, every 10 minutes for the other ketone) for a total of 60-90 minutes.

  • Analysis: Analyze each quenched aliquot by GC-FID to determine the concentration of the remaining ketone relative to the internal standard.

  • Data Processing: Plot the natural logarithm of the ketone concentration (ln[Ketone]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').

The following diagram outlines the experimental workflow.

G start Start prep Prepare Ketone & Internal Standard Solution in Methanol start->prep thermo Equilibrate to 25°C prep->thermo add_nabh4 Add NaBH4 Solution (t=0) thermo->add_nabh4 loop Time < 90 min? add_nabh4->loop sample Withdraw & Quench Aliquot loop->sample Yes analyze Analyze Aliquots by GC-FID loop->analyze No wait Wait for Time Interval sample->wait wait->loop plot Plot ln[Ketone] vs. Time & Determine Rate Constant analyze->plot end End plot->end

Caption: Experimental workflow for kinetic analysis of ketone reduction.

Expected Results & Discussion

The experimental data are expected to confirm the initial hypothesis. The rate of disappearance of acetone will be markedly faster than that of this compound.

KetonePredicted Relative Rate Constant (k')Key Influencing Factors
Acetone~100 (Baseline)Minimal Steric Hindrance, Higher Carbonyl Electrophilicity
This compound~5-10Significant Steric Hindrance, Complex Electronic Effects

Discussion: The dramatic difference in reactivity can be directly attributed to the structural disparities between the two molecules.

  • For Acetone: The small methyl groups allow for easy access of the borohydride nucleophile to the electrophilic carbonyl carbon. The reaction proceeds rapidly as predicted by fundamental principles of ketone reactivity.[12][13]

  • For this compound: The bulky methoxyphenoxy-methyl substituent acts as a significant steric shield.[3][7] This steric congestion makes it more difficult for the nucleophile to approach the carbonyl carbon at the required angle, thus increasing the activation energy of the reaction and drastically slowing the rate. While the ether oxygen is inductively electron-withdrawing, this effect is evidently overshadowed by the overwhelming steric hindrance. This outcome is crucial for process chemists, as reactions involving this intermediate will require more forcing conditions (e.g., higher temperatures, longer reaction times, or more potent reducing agents) to achieve reasonable conversion compared to reactions with simpler ketones.

Conclusion

This guide demonstrates that while this compound and acetone are both methyl ketones, their reactivity profiles are vastly different. The comparison underscores a core principle of organic chemistry: structure dictates reactivity. The significant steric bulk of the methoxyphenoxy group in this compound is the primary determinant of its lower reactivity compared to the sterically unhindered and more electrophilic acetone.

For researchers in drug development and process chemistry, this comparative analysis serves as a practical framework. Understanding the inherent reactivity of complex starting materials is paramount for developing robust, efficient, and scalable synthetic routes. The principles and experimental approach detailed here can be extrapolated to predict and validate the reactivity of other novel ketone substrates, facilitating more effective chemical synthesis.

References

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A Comparative Guide to the Validation of a Quantitative HPLC Method for 1-(2-Methoxyphenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a quantitative High-Performance Liquid Chromatography (HPLC) method for 1-(2-Methoxyphenoxy)propan-2-one, a key related substance of the expectorant Guaifenesin.[1][2] The principles and protocols detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2), and are supplemented with insights from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7][8][9] This document is intended for researchers, scientists, and drug development professionals to ensure that the analytical procedures employed are suitable for their intended purpose, yielding reliable and accurate results.[5][7]

The Critical Role of Method Validation in Pharmaceutical Analysis

Analytical method validation is the cornerstone of quality in the pharmaceutical industry. It is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for the intended analytical applications.[10][11] For a quantitative method aimed at determining the concentration of a specific analyte like this compound, validation ensures the data is accurate, precise, and specific. This is paramount for applications such as stability testing, quality control of raw materials, and final product release.[10]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for developing a robust HPLC method.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃[12][13]
Molecular Weight180.20 g/mol [12][14]
IUPAC NameThis compound[12]
CAS Number6437-46-3[13][15]

The presence of a chromophore in the methoxyphenoxy group suggests that UV detection will be a suitable and sensitive detection method for this compound.

A Structured Approach to HPLC Method Validation

The validation of an analytical method is not a singular event but a systematic series of experiments. The following sections detail the critical validation parameters, the rationale behind their assessment, and a comparison of experimental approaches.

Caption: Overall workflow for HPLC method validation.

Specificity (Selectivity)

Why it's critical: Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components.[1][5][16]

Experimental Protocol:

  • Prepare a solution of a placebo (a mixture of all formulation components except the active pharmaceutical ingredient and the analyte).

  • Prepare a solution containing a known concentration of this compound.

  • Prepare a spiked placebo solution containing both the placebo and the analyte.

  • Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Inject all prepared solutions into the HPLC system.

Acceptance Criteria & Comparison:

  • Placebo Analysis: No significant peaks should be observed at the retention time of this compound in the placebo chromatogram.

  • Spiked Placebo & Stressed Samples: The peak for this compound should be well-resolved from any other peaks. Peak purity analysis (using a PDA detector) should confirm the homogeneity of the analyte peak.

Linearity and Range

Why it's critical: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a defined range. The range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.[5][10][16]

Experimental Protocol:

  • Prepare a stock solution of this compound of a known high concentration.

  • Perform serial dilutions to prepare at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the average peak area against the corresponding concentration.

Data Analysis and Acceptance Criteria:

ParameterAcceptance Criterion
Correlation Coefficient (r²)≥ 0.999
y-interceptShould be close to zero
Residual PlotRandom distribution of points around the x-axis

A high correlation coefficient alone is insufficient; visual inspection of the residual plot is crucial to identify any systematic deviations from linearity.

Accuracy (Trueness)

Why it's critical: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[16]

Experimental Protocol:

  • Prepare placebo solutions.

  • Spike the placebo at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Data Presentation:

Concentration LevelSpiked Amount (µg/mL)Recovered Amount (µg/mL)% Recovery
Low (80%)8.07.9599.4
Medium (100%)10.010.05100.5
High (120%)12.011.9099.2
Average Recovery 99.7

Acceptance Criteria: The mean recovery should be within a predefined range, typically 98.0% to 102.0%.[17]

Precision

Why it's critical: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Caption: Relationship between Repeatability and Intermediate Precision.

Experimental Protocols:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six independent samples at 100% of the test concentration.

    • Analyze the samples on the same day, by the same analyst, using the same instrument.

    • Calculate the relative standard deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Data Presentation and Acceptance Criteria:

Precision LevelParameterAcceptance Criterion
RepeatabilityRSD of 6 determinations≤ 2.0%
Intermediate PrecisionRSD across all determinations≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's critical: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]

Comparative Approaches for Determination:

MethodDescription
Visual Evaluation Determining the minimum concentration at which the analyte can be reliably detected by visual inspection of the chromatogram.
Signal-to-Noise Ratio Comparing the signal from samples with known low concentrations of analyte with those of blank samples and establishing the minimum concentration at which the signal-to-noise ratio is acceptable (typically 3:1 for LOD and 10:1 for LOQ).
Standard Deviation of the Response and the Slope Based on the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S). LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S).[11]

The third method is generally considered the most statistically robust.

Robustness

Why it's critical: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters that could be subject to variation (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Prepare a standard solution of this compound.

  • Analyze the solution while systematically varying one parameter at a time.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

Example of Parameter Variations:

ParameterStandard ConditionVaried Condition 1Varied Condition 2
Mobile Phase Acetonitrile %40%38%42%
Column Temperature30°C28°C32°C
Flow Rate1.0 mL/min0.9 mL/min1.1 mL/min

Acceptance Criteria: The system suitability parameters should remain within the predefined acceptance criteria for all tested variations.

Conclusion and Comparison of Methodologies

The validation of a quantitative HPLC method for this compound is a multi-faceted process that requires a thorough and systematic approach. While the core principles are harmonized across international guidelines, the specific experimental design and acceptance criteria can be tailored to the intended application of the method. For instance, a method for trace impurity analysis will require a lower LOQ than a method for assaying the bulk substance.

By rigorously evaluating specificity, linearity, accuracy, precision, detection and quantitation limits, and robustness, analytical scientists can ensure that the developed HPLC method is fit-for-purpose and generates data that is reliable, reproducible, and defensible. This guide provides a robust framework, but it is imperative that all validation activities are conducted under a pre-approved protocol and all results are thoroughly documented in a comprehensive validation report.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Reddy, S. P., Babu, K. S., Kumar, N., & Sekhar, Y. V. V. (2011). Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. Pharmaceutical Methods, 2(4), 229–234. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2014). A Validated RP-HPLC Method for Quantitative Estimation of Guaifenesin in Bulk and Pharmaceutical Dosage Forms. 7(10), 1121-1124. [Link]

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  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • CORE. (2018, November 22). Method development and method validation of guaifenesin and dextromethorphan by RP-HPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1994). Validation of Chromatographic Methods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1,2-Bis(2-methoxyphenoxy)ethane on Newcrom R1 HPLC column. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1-methoxy- (CAS 5878-19-3). Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

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A Researcher's Guide to the Comparative Biological Activity of Methoxyphenoxypropanone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the spatial arrangement of functional groups within a molecule is a critical determinant of its biological activity. Positional isomerism, where functional groups occupy different positions on a core scaffold, can profoundly alter a compound's interaction with biological targets, leading to significant variations in efficacy, selectivity, and toxicity. This guide provides a comprehensive framework for the comparative analysis of the ortho-, meta-, and para- isomers of 1-(methoxyphenoxy)propan-2-one, a scaffold with latent potential in drug discovery.

While direct comparative studies on these specific isomers are not extensively documented in current literature, this guide synthesizes insights from structurally related compounds to propose a robust experimental plan. We will delve into the rationale behind experimental choices, provide detailed protocols for assessing potential biological activities, and illustrate how to structure and interpret the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to explore the structure-activity relationships (SAR) of this intriguing class of molecules.

Introduction: The Significance of Positional Isomerism

The core structure, 1-(methoxyphenoxy)propan-2-one, features a methoxy group on the phenoxy ring, which can be located at the ortho (2-), meta (3-), or para (4-) position. This seemingly subtle structural variation can have a substantial impact on the molecule's electronic properties, conformation, and ability to form hydrogen bonds, all of which are pivotal for receptor binding and biological function. Studies on other isomeric series have demonstrated that positional isomerism can dramatically influence antibacterial activity and toxicity.[1][2] Therefore, a systematic comparison of these three isomers is essential to unlock their therapeutic potential and understand their SAR.

Based on the biological activities of related methoxyphenol and phenoxypropanolamine compounds, we can hypothesize that the 1-(methoxyphenoxy)propan-2-one isomers may exhibit activities in several key areas, including antimicrobial, anti-inflammatory, and anticonvulsant effects.[3][4][5][6] This guide will outline the experimental workflows to test these hypotheses.

Proposed Experimental Investigation: A Multi-Faceted Approach

To build a comprehensive biological activity profile for each isomer, a multi-pronged screening approach is recommended. The following sections detail the proposed experimental protocols.

Antimicrobial Activity Assessment

The prevalence of antimicrobial resistance necessitates the discovery of new antibacterial agents. Structurally related phenoxy compounds have shown promise in this area.[6]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold-standard for quantifying the antimicrobial efficacy of compounds.

  • Preparation of Bacterial Inoculum:

    • Culture representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in appropriate broth overnight.

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation:

    • Dissolve the ortho-, meta-, and para- isomers in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G A A C C A->C D D C->D B B B->C E E D->E F F E->F

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a multitude of diseases. Methoxyphenolic compounds have been shown to possess anti-inflammatory properties, making this a promising area of investigation for the methoxyphenoxypropanone isomers.[3][7]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This in vitro assay is a common and reliable method for screening potential anti-inflammatory agents.

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the ortho-, meta-, and para- isomers for 1 hour.

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.

    • Include control groups: untreated cells, cells treated with LPS only, and cells treated with a known anti-inflammatory drug (e.g., dexamethasone).

  • Nitrite Quantification (Griess Assay):

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Measure the accumulation of nitrite, a stable product of NO, using the Griess reagent.

    • Determine the absorbance at 540 nm and calculate the nitrite concentration from a standard curve.

  • Data Analysis:

    • Calculate the percentage inhibition of NO production for each isomer and determine the IC50 value (the concentration required to inhibit 50% of NO production).

G A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G

Anticonvulsant Activity Evaluation

Epilepsy and other seizure disorders represent a significant unmet medical need. The structural motifs present in the target isomers are found in some centrally active compounds, suggesting potential anticonvulsant activity.[5][8]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[9][10]

  • Animal Acclimatization and Grouping:

    • Use adult male Swiss albino mice, acclimatized for at least one week.

    • Divide the animals into groups (e.g., vehicle control, positive control, and three isomer treatment groups).

  • Compound Administration:

    • Administer the ortho-, meta-, and para- isomers intraperitoneally (i.p.) at various doses.

    • Administer the vehicle (e.g., saline with Tween 80) to the control group and a standard anticonvulsant drug (e.g., phenytoin) to the positive control group.

  • Induction of Seizure:

    • At the time of peak effect (determined in preliminary studies, typically 30-60 minutes post-injection), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation and Scoring:

    • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

    • Protection is defined as the abolition of this phase.

  • Data Analysis:

    • Calculate the percentage of protected animals in each group.

    • Determine the ED50 (the dose required to protect 50% of the animals) for each active isomer.

Data Presentation and Interpretation

For a clear and objective comparison, the quantitative data from these experiments should be summarized in tables.

Table 1: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)

Compound S. aureus (Gram-positive) E. coli (Gram-negative)
ortho-isomer 16 64
meta-isomer 8 32
para-isomer 32 >128

| Control (e.g., Ciprofloxacin) | 0.5 | 0.25 |

Table 2: Hypothetical Comparative Anti-inflammatory Activity

Compound IC50 (µM) for NO Inhibition
ortho-isomer 25.4
meta-isomer 52.1
para-isomer 15.8

| Control (e.g., Dexamethasone) | 0.1 |

Table 3: Hypothetical Comparative Anticonvulsant Activity (MES Test)

Compound ED50 (mg/kg, i.p.)
ortho-isomer 75
meta-isomer >200
para-isomer 120

| Control (e.g., Phenytoin) | 10 |

Note: The data presented in these tables is purely illustrative and serves as a template for reporting experimental findings.

Structure-Activity Relationship (SAR) Analysis

SAR ortho ortho activity activity ortho->activity meta meta meta->activity para para para->activity sar_node sar_node activity->sar_node Comparative Analysis

For instance, if the meta-isomer consistently shows the highest antimicrobial potency, it would suggest that the electronic and steric effects at this position are optimal for interacting with the bacterial target. Conversely, if the para-isomer is the most potent anti-inflammatory agent, this could indicate a preference for this substitution pattern by the enzymes or receptors involved in the inflammatory cascade.

Conclusion and Future Directions

This guide provides a scientifically grounded roadmap for the systematic evaluation of the ortho-, meta-, and para- isomers of 1-(methoxyphenoxy)propan-2-one. While direct comparative data is currently sparse, the proposed experimental workflows, rooted in established pharmacological methods, offer a clear path forward.

The successful execution of these studies will not only elucidate the biological activities of these specific isomers but also contribute to the broader understanding of how positional isomerism can be leveraged in rational drug design. The identification of a lead isomer with promising activity in any of these areas would warrant further investigation, including mechanism of action studies, in vivo efficacy models, and toxicological profiling. The exploration of this chemical space holds the potential to uncover novel therapeutic agents for a range of human diseases.

References

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  • Comparative anticonvulsant activity of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in rodents. Pharmacol Biochem Behav, 2001. Available at: [Link]

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  • Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 2019. Available at: [Link]

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A comparative study of different synthetic pathways to 1-(2-Methoxyphenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-(2-Methoxyphenoxy)propan-2-one, also known as guaiacyl acetone, is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and a model compound in lignin chemistry research. The efficient and selective synthesis of this keto-ether is of significant interest to researchers in organic synthesis and drug development. This guide provides an in-depth comparative analysis of the primary synthetic pathway for this compound, the Williamson ether synthesis, and explores variations in reaction conditions. Additionally, a theoretical alternative, the Ullmann condensation, is discussed.

The Dominant Pathway: Williamson Ether Synthesis

The most prevalent and straightforward method for the synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion of guaiacol (2-methoxyphenol) acts as a nucleophile, attacking the electrophilic carbon of chloroacetone and displacing the chloride leaving group.[1][2][3][4]

The overall reaction is as follows:

The success of this synthesis hinges on the appropriate choice of base and solvent to facilitate the deprotonation of the weakly acidic phenolic hydroxyl group of guaiacol and to promote the SN2 reaction. We will now explore two common variations of this pathway.

Pathway 1: Potassium Carbonate in Acetone

This is a widely used and effective method for the synthesis of aryl ethers from phenols and alkyl halides.[5] The use of a moderately strong base like potassium carbonate in a polar aprotic solvent such as acetone provides favorable conditions for the SN2 reaction.

  • Potassium Carbonate (K₂CO₃): As a base, potassium carbonate is strong enough to deprotonate the phenolic hydroxyl group of guaiacol to a sufficient extent to generate the nucleophilic phenoxide. Being a solid, it provides a heterogeneous reaction mixture, which can be advantageous for product workup.

  • Acetone: Acetone is a polar aprotic solvent that can dissolve both the organic reactants and, to some extent, the potassium guaiacolate salt. Crucially, it does not participate in the reaction and solvates the cation (K⁺) more effectively than the anion (phenoxide), leaving the nucleophile relatively "naked" and more reactive for the SN2 attack.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add guaiacol (1.0 eq.), powdered anhydrous potassium carbonate (1.5 eq.), and acetone (10 mL per gram of guaiacol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add chloroacetone (1.1 eq.) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Williamson_Ether_Synthesis_K2CO3 cluster_reactants Reactants cluster_process Process cluster_products Products guaiacol Guaiacol mix Mix and Stir guaiacol->mix chloroacetone Chloroacetone chloroacetone->mix k2co3 K₂CO₃ (Base) k2co3->mix acetone_solvent Acetone (Solvent) acetone_solvent->mix reflux Reflux (4-6h) mix->reflux workup Filtration & Evaporation reflux->workup product This compound workup->product byproduct KCl + KHCO₃ workup->byproduct

Caption: Workflow for Williamson ether synthesis using K₂CO₃.

Pathway 2: Sodium Hydroxide in Ethanol

An alternative and also effective approach involves the use of a stronger base, sodium hydroxide, in a protic solvent like ethanol. This method is analogous to procedures used for the synthesis of related guaiacol ethers.

  • Sodium Hydroxide (NaOH): A strong base that readily and completely deprotonates the guaiacol to form the sodium guaiacolate salt, thus generating a high concentration of the nucleophile.

  • Ethanol: A polar protic solvent that readily dissolves both the sodium hydroxide and the sodium guaiacolate. While protic solvents can solvate and slightly deactivate the nucleophile through hydrogen bonding, the high concentration of the phenoxide generated by the strong base often compensates for this effect.

  • In a round-bottom flask with a magnetic stirrer and reflux condenser, dissolve guaiacol (1.0 eq.) in 95% ethanol (8 mL per gram of guaiacol).

  • Carefully add a solution of sodium hydroxide (1.1 eq.) in water or ethanol to the flask.

  • Heat the mixture to reflux for 10-15 minutes to ensure complete formation of the sodium guaiacolate.

  • Add chloroacetone (1.1 eq.) dropwise to the refluxing solution over 10-15 minutes.

  • Continue to reflux the mixture for an additional 1-2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Williamson_Ether_Synthesis_NaOH cluster_reactants Reactants cluster_process Process cluster_products Products guaiacol Guaiacol deprotonation Deprotonation (Reflux) guaiacol->deprotonation chloroacetone Chloroacetone addition Add Chloroacetone chloroacetone->addition naoh NaOH (Base) naoh->deprotonation ethanol_solvent Ethanol (Solvent) ethanol_solvent->deprotonation deprotonation->addition reflux Reflux (1-2h) addition->reflux workup Evaporation & Extraction reflux->workup product This compound workup->product byproduct NaCl workup->byproduct

Caption: Workflow for Williamson ether synthesis using NaOH.

Comparative Analysis of Williamson Synthesis Pathways

ParameterPathway 1 (K₂CO₃/Acetone)Pathway 2 (NaOH/Ethanol)Rationale & Field Insights
Base Strength ModerateStrongNaOH ensures complete deprotonation, potentially leading to faster reaction rates. However, K₂CO₃ is easier to handle and remove.
Solvent Type Polar AproticPolar ProticAcetone enhances nucleophilicity, favoring SN2. Ethanol can participate in hydrogen bonding, slightly reducing nucleophilicity, but its high solvent power for the salt is an advantage.
Reaction Time 4-6 hours1-2 hoursThe use of a stronger base and potentially higher reflux temperature with ethanol can lead to shorter reaction times.
Workup Simple filtrationLiquid-liquid extractionFiltration of inorganic salts in the K₂CO₃ method is often simpler and avoids the use of large volumes of extraction solvents.
Yield Typically 50-95%[3]Typically 50-95%[3]Both methods are capable of providing good to excellent yields, which are highly dependent on the purity of reagents and careful control of reaction conditions.
Safety Chloroacetone is toxic and a lachrymator. Acetone is flammable.Chloroacetone is toxic and a lachrymator. Ethanol is flammable. NaOH is corrosive.Standard laboratory safety precautions must be followed for both pathways. The corrosive nature of NaOH requires extra care.

A Theoretical Alternative: The Ullmann Condensation

While not as common for this specific transformation, the Ullmann condensation is a classical method for the formation of aryl ethers, typically involving the reaction of an aryl halide with an alcohol or phenol in the presence of a copper catalyst at high temperatures.[6][7][8][9]

A hypothetical Ullmann-type reaction for the synthesis of this compound would involve the reaction of 2-bromoanisole with the enolate of acetone, or more conventionally, 1-bromo-2-methoxybenzene with an acetone equivalent in the presence of a copper catalyst.

Hypothetical Reaction:

  • Harsher Conditions: The Ullmann condensation typically requires high temperatures (often >150°C), which can lead to side reactions and decomposition of the product.[8]

  • Catalyst Requirement: The need for a copper catalyst adds to the cost and complexity of the reaction and requires removal from the final product.

  • Substrate Suitability: The classical Ullmann reaction is more suited for coupling aryl halides with alcohols or phenols, rather than enolates of ketones.

Given the mild conditions, high yields, and simplicity of the Williamson ether synthesis, it remains the superior and more practical choice for the laboratory and industrial-scale production of this compound.

Conclusion

For the synthesis of this compound, the Williamson ether synthesis is the most efficient and widely applicable method. The choice between using potassium carbonate in acetone or sodium hydroxide in ethanol will depend on the specific laboratory setup, desired reaction time, and preferred workup procedure. Both variations are capable of producing the target compound in high yield. The potassium carbonate/acetone system offers a simpler workup, while the sodium hydroxide/ethanol system may provide a faster reaction. The Ullmann condensation, while a valid method for aryl ether formation, is less practical for this specific target molecule due to its requirement for harsh conditions and a metal catalyst.

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  • Forest Products Laboratory. (n.d.). α-(2-Methoxy- phenoxy)-β-Hydroxypropiophenone, a Lignin Model Compound. [Link]

  • ResearchGate. (2016). Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. [Link]

  • Pearson. (n.d.). Show how the following ethers might be synthesized using (1) alkoxymercuration. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • Protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]

  • Chemistry Stack Exchange. (2019, June 16). Will 1-[2-(chloromethyl)phenyl]propan-2-one, follow a Williamson ether synthesis route or, a Diels-Alder reaction?. [Link]

  • Google Patents. (n.d.).
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  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • ResearchGate. (2017). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. [Link]

  • Google Patents. (n.d.). US4605776A - Process for producing acetone.
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  • Natural Science of Hainan University. (n.d.). Phase Transfer Catalyzed Synthesis of 2-(Trichloromethyl)-2-propanol. [Link]

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  • Research at TUS. (2020). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. [Link]

  • Zenodo. (n.d.). Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. [Link]

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A Comparative Spectroscopic Guide: 1-(2-Methoxyphenoxy)propan-2-one and its Oxime Derivative

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison between the ketone, 1-(2-methoxyphenoxy)propan-2-one, and its corresponding oxime derivative, N-[1-(2-methoxyphenoxy)propan-2-ylidene]hydroxylamine. For researchers and professionals in drug development and organic synthesis, the precise characterization of reactants and products is paramount. The transformation of a carbonyl group to an oxime introduces significant structural changes that are readily and definitively identified through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This document serves as a practical reference, detailing the expected spectral shifts and providing the underlying principles for their interpretation.

Molecular Structures and Transformation

The fundamental difference between the two title compounds is the conversion of a ketone functional group to an oxime. This involves the reaction of the carbonyl carbon with hydroxylamine, replacing the oxygen atom with a hydroxylimino group (=N-OH). This seemingly simple conversion has profound effects on the molecule's electronic environment and, consequently, its spectroscopic signature.

G cluster_0 This compound cluster_1 This compound Oxime ketone ketone oxime oxime

Figure 1: Chemical structures of the ketone and its oxime derivative.

Synthesis of this compound Oxime

The synthesis of the oxime is a standard condensation reaction. The choice of a mild base and a suitable solvent system is crucial for achieving high yield and purity. The protocol described below is a reliable method for this transformation.

Reaction Workflow

Caption: General workflow for the synthesis of the oxime derivative.

Experimental Protocol: Oximation

This protocol is adapted from established methods for the synthesis of oximes from ketones.[1]

  • Dissolution: Dissolve this compound in ethanol in a round-bottom flask.

  • Addition of Reagents: Add an equimolar amount of hydroxylamine hydrochloride (NH₂OH·HCl), followed by a slight excess of a base such as sodium hydroxide or potassium carbonate to neutralize the HCl and liberate the free hydroxylamine.[1]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.[1]

  • Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime. Further purification can be achieved by column chromatography on silica gel if necessary.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its oxime derivative.

Table 1: ¹H NMR Data Comparison (Approximate Chemical Shifts in ppm)

Assignment This compound This compound Oxime Rationale for Shift
-CH₃ (acetyl)~2.2 ppm (s)~1.9 ppm (s)Shielding effect of the C=N bond compared to the C=O bond.
-OCH₃~3.8 ppm (s)~3.8 ppm (s)Remote from the reaction center; minimal change expected.
-OCH₂-~4.6 ppm (s)~4.5 ppm (s)Minor shielding effect from the C=N group.
Aromatic-H~6.8-7.2 ppm (m)~6.8-7.2 ppm (m)Remote from the reaction center; minimal change expected.
N-OHN/A~8.0-10.0 ppm (br s)Appearance of the characteristic hydroxyl proton of the oxime.

Table 2: ¹³C NMR Data Comparison (Approximate Chemical Shifts in ppm)

Assignment This compound This compound Oxime Rationale for Shift
-CH₃ (acetyl)~27 ppm~15 ppmSignificant shielding due to the change from sp² C=O to sp² C=N.
-OCH₃~56 ppm~56 ppmRemote from the reaction center; minimal change expected.
-OCH₂-~75 ppm~70 ppmMinor shielding effect.
Aromatic-C~112-150 ppm~112-150 ppmRemote from the reaction center; minimal change expected.
C=O / C=N~205 ppm~155 ppmThe C=N carbon is significantly more shielded than the C=O carbon.

Table 3: IR Spectroscopy Data Comparison (Wavenumber, cm⁻¹)

Functional Group This compound This compound Oxime Interpretation
O-H StretchN/A~3100-3600 (broad)Appearance of the hydroxyl group in the oxime.[2]
C=O Stretch~1715 (strong)N/ADisappearance of the ketone carbonyl stretch.
C=N StretchN/A~1620-1685 (medium-weak)Appearance of the characteristic imine bond of the oxime.[2]
N-O StretchN/A~930-960Appearance of the N-O single bond.
C-O Stretch~1250 and ~1050~1250 and ~1050Ether linkages remain unchanged.

Table 4: Mass Spectrometry Data

Parameter This compound This compound Oxime
Molecular FormulaC₁₀H₁₂O₃C₁₀H₁₃NO₃
Molecular Weight180.20 g/mol 195.21 g/mol [1]
Molecular Ion (M⁺)m/z 180m/z 195
Key Fragmentsm/z 43 [CH₃CO]⁺, m/z 137 [M-CH₃CO]⁺m/z 178 [M-OH]⁺, m/z 137 [M-C₂H₄NO]⁺

Detailed Spectroscopic Analysis

Infrared (IR) Spectroscopy

The most telling transformation in the IR spectrum is the disappearance of the strong, sharp carbonyl (C=O) absorption around 1715 cm⁻¹ and the emergence of new bands characteristic of the oxime. A broad O-H stretching band will appear in the 3100-3600 cm⁻¹ region, a hallmark of the hydroxyl group.[2] Additionally, a new, weaker absorption between 1620-1685 cm⁻¹ signifies the C=N double bond stretch.[2] The presence of the N-O single bond stretch, typically found in the 930-960 cm⁻¹ range, provides further confirmation of oxime formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides clear evidence of the conversion. The most diagnostic change is the appearance of a broad singlet in the downfield region (typically 8.0-10.0 ppm), corresponding to the hydroxyl proton of the oxime group. The protons on the carbons adjacent to the newly formed C=N bond also experience a change in their chemical environment. The methyl protons, which are deshielded by the carbonyl group in the starting material (~2.2 ppm), will shift upfield in the oxime (~1.9 ppm) due to the comparatively lower electron-withdrawing nature of the C=N bond.

¹³C NMR: The ¹³C NMR spectrum offers the most dramatic and unambiguous confirmation. The carbonyl carbon of a ketone exhibits a characteristic resonance far downfield, typically around 205 ppm.[3] Upon conversion to an oxime, this carbon, now part of a C=N double bond, becomes significantly more shielded and shifts upfield to approximately 155 ppm.[4] This substantial shift of about 50 ppm is a definitive indicator of the successful reaction. The adjacent methyl carbon also experiences an upfield shift, moving from ~27 ppm to ~15 ppm. Unsymmetrical ketoximes can exist as E and Z isomers, which could potentially lead to the appearance of two distinct sets of signals for each carbon and proton environment, although often one isomer is predominantly formed.[2][4]

Mass Spectrometry (MS)

The molecular ion peak in the mass spectrum provides a straightforward confirmation of the product's identity. The molecular weight increases from 180.20 g/mol for the ketone to 195.21 g/mol for the oxime, a difference of 15.01 g/mol , corresponding to the addition of a nitrogen atom and the loss of an oxygen atom in exchange for a hydroxyl group (NH-O).[1] The fragmentation patterns will also differ significantly. While the ketone is prone to alpha-cleavage, resulting in fragments like [CH₃CO]⁺ (m/z 43), the oxime may exhibit characteristic losses, such as the loss of a hydroxyl radical ([M-17]⁺).

Standard Operating Procedures for Spectroscopic Analysis

The following are generalized protocols for acquiring high-quality spectroscopic data.

NMR Spectroscopy (¹H and ¹³C)

nmr_workflow start Sample Preparation (5-10 mg in 0.5-0.7 mL CDCl₃ with TMS) instrument NMR Spectrometer (e.g., 400 MHz) start->instrument acquisition Data Acquisition (¹H, ¹³C, DEPT, COSY, HSQC) instrument->acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) processing->analysis

Caption: Workflow for NMR data acquisition and analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra. For unambiguous assignments, 2D NMR experiments like COSY and HSQC can be performed.

  • Data Processing: Apply Fourier transformation to the raw data, followed by phase and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy (ATR)
  • Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and record a background spectrum.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹) with an appropriate number of scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and compare them to the expected values.

Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Sample Introduction: Inject the sample into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification prior to ionization.

  • Ionization and Analysis: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2] The resulting ions are separated based on their mass-to-charge (m/z) ratio.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The transformation of this compound to its oxime derivative is a process that can be monitored and confirmed with high fidelity using a combination of spectroscopic techniques. The disappearance of the ketone's C=O signals in IR and ¹³C NMR, coupled with the appearance of O-H and C=N signals for the oxime, provides irrefutable evidence of the conversion. Each spectroscopic method offers complementary information, and together they form a powerful toolkit for the unambiguous structural elucidation essential for advancing research and development in the chemical sciences.

References

  • A Comparative Guide to the Spectroscopic Analysis of Oximes Derived from O-Benzylhydroxylamine. (2025). Benchchem.
  • 1-Methoxy-2-propanone. SpectraBase. [Link]

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  • Deoximation of keto- And aldoximes to carbonyl compounds. ResearchGate. [Link]

  • Spectroscopic Characterization of Oxime Ligands and Their Complexes. ResearchGate. [Link]

  • Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. Chemical Science (RSC Publishing). [Link]

  • Metal-Involving Synthesis and Reactions of Oximes. ACS Publications. [Link]

  • Infrared spectra of 1-methoxy-2-propanone (1-M-2-PONE),... ResearchGate. [Link]

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A-Senior-Application-Scientist's-Guide-to-Confirming-the-Structure-of-1-(2-Methoxyphenoxy)propan-2-one-Derivatives-using-2D-NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance.[1][2] For novel compounds such as derivatives of 1-(2-Methoxyphenoxy)propan-2-one, which hold potential as scaffolds in medicinal chemistry, precise structural elucidation is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon environments, it often falls short in resolving complex spin systems and definitively assigning all atoms, especially in molecules with multiple overlapping signals.[3][4] This guide provides an in-depth, experience-driven comparison of two-dimensional (2D) NMR techniques as the gold standard for the structural verification of a representative derivative, 1-(2-methoxyphenoxy)-3-methylbutan-2-one. We will delve into the practical application and interpretive power of COSY, HSQC, and HMBC experiments, demonstrating their collective strength in building an unassailable structural proof.

The Challenge with 1D NMR: A Case for Two Dimensions

For a molecule like 1-(2-methoxyphenoxy)-3-methylbutan-2-one, a 1D ¹H NMR spectrum would present signals for the aromatic protons, the methoxy group, the methylene bridge, the methine proton, and the methyl groups. While integration and chemical shift estimations offer initial assignments, ambiguities can arise from signal overlap and the inability to definitively establish connectivity between different parts of the molecule. Similarly, a ¹³C NMR spectrum identifies all unique carbon environments but does not inherently reveal which protons are attached to which carbons. This is where 2D NMR becomes an indispensable tool, transforming a list of signals into a connected molecular architecture.[5][6]

The 2D NMR Toolkit: COSY, HSQC, and HMBC

Two-dimensional NMR spectroscopy enhances structural analysis by correlating different nuclear interactions, providing insights into molecular connectivity and spatial proximity.[7]

Correlation Spectroscopy (COSY): Mapping ¹H-¹H Connectivity

The COSY experiment is a homonuclear 2D technique that reveals scalar (J-coupling) interactions between protons, typically over two to three bonds.[8][9] In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both axes, and off-diagonal cross-peaks indicate which protons are coupled to each other.[9] This is the first step in piecing together the molecular fragments.

Heteronuclear Single Quantum Coherence (HSQC): Identifying Direct ¹H-¹³C Bonds

The HSQC experiment is a powerful tool for determining one-bond correlations between protons and the carbons to which they are directly attached.[10][11][12] The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak represents a direct C-H bond, providing definitive assignments for all protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): Unveiling the Long-Range ¹H-¹³C Framework

The HMBC experiment is arguably the most informative for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[10][11][13] By identifying these long-range couplings, we can connect the molecular fragments established by COSY and HSQC, ultimately building the complete structure.

Experimental Protocol: A Step-by-Step Guide to Data Acquisition

The following is a generalized protocol for acquiring high-quality 2D NMR data on a standard 500 MHz spectrometer.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the purified 1-(2-methoxyphenoxy)-3-methylbutan-2-one derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to verify sample concentration and spectral quality.

    • Acquire a ¹³C{¹H} NMR spectrum.

  • 2D NMR Acquisition:

    • COSY: Utilize a standard gradient-selected COSY pulse sequence.

    • HSQC: Employ a gradient-selected, sensitivity-enhanced HSQC experiment.

    • HMBC: Use a gradient-selected HMBC pulse sequence, optimizing the long-range coupling delay for an average J-coupling of 8 Hz.

Data Interpretation and Structural Confirmation

Let's now walk through the interpretation of the hypothetical 2D NMR data for 1-(2-methoxyphenoxy)-3-methylbutan-2-one to confirm its structure.

Hypothetical ¹H and ¹³C NMR Data
Assignment ¹H Chemical Shift (ppm), Multiplicity, Integration ¹³C Chemical Shift (ppm)
16.90-7.10, m, 4H149.8 (C-O)
2-112.5
3-121.0
4-122.5
5-115.0
6-150.5 (C-O)
73.85, s, 3H55.9
84.60, s, 2H75.0
9-210.0 (C=O)
102.90, sept, 1H35.0
111.15, d, 6H18.5
COSY Analysis: Assembling the Spin Systems

The COSY spectrum would reveal key correlations:

  • A cross-peak between the septet at 2.90 ppm (H-10) and the doublet at 1.15 ppm (H-11) confirms the isopropyl fragment (-CH(CH₃)₂).

  • Correlations within the 6.90-7.10 ppm region would delineate the coupling network of the aromatic protons.

HSQC Analysis: Linking Protons to their Carbons

The HSQC spectrum provides direct one-bond correlations:

  • The aromatic protons (6.90-7.10 ppm) would show correlations to the aromatic carbons (112.5, 121.0, 122.5, 115.0 ppm).

  • The methoxy protons (3.85 ppm) correlate with the methoxy carbon (55.9 ppm).

  • The methylene protons (4.60 ppm) correlate with the methylene carbon (75.0 ppm).

  • The methine proton (2.90 ppm) correlates with the methine carbon (35.0 ppm).

  • The methyl protons (1.15 ppm) correlate with the methyl carbons (18.5 ppm).

HMBC Analysis: Connecting the Pieces

The HMBC spectrum is the final piece of the puzzle, establishing the connectivity between the identified fragments.

  • Key Correlation 1: A cross-peak from the methylene protons (H-8, 4.60 ppm) to the aromatic carbon C-1 (149.8 ppm) and the carbonyl carbon (C-9, 210.0 ppm) definitively places the methylene group between the aromatic ring and the carbonyl group.

  • Key Correlation 2: Correlations from the methine proton (H-10, 2.90 ppm) to the carbonyl carbon (C-9, 210.0 ppm) and the methyl carbons (C-11, 18.5 ppm) confirm the position of the isopropyl group adjacent to the carbonyl.

  • Key Correlation 3: A correlation from the methoxy protons (H-7, 3.85 ppm) to the aromatic carbon C-2 (112.5 ppm) confirms the position of the methoxy group on the aromatic ring.

Visualizing the Connections

The following diagram illustrates the logical workflow of using 2D NMR to confirm the structure.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Elucidation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Fragments Identify Spin Systems & Protonated Carbons COSY->Fragments HSQC->Fragments Connectivity Establish Connectivity between Fragments HMBC->Connectivity Fragments->Connectivity Final_Structure Confirmed Structure of 1-(2-methoxyphenoxy)-3-methylbutan-2-one Connectivity->Final_Structure

Caption: Workflow for 2D NMR-based structural elucidation.

Comparison with Alternative Techniques

While other analytical techniques can provide valuable information, they lack the definitive structural power of 2D NMR.

  • Mass Spectrometry (MS): Provides an accurate molecular weight and fragmentation pattern, which can suggest structural features. However, it cannot distinguish between isomers and does not provide direct evidence of atomic connectivity.

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule (e.g., carbonyl, ether), but does not provide information on the carbon skeleton.

  • X-ray Crystallography: Provides an unambiguous 3D structure, but requires a suitable single crystal, which can be challenging and time-consuming to obtain.

The following diagram illustrates the logical relationship and complementary nature of these techniques.

G NMR_2D 2D NMR Structure Definitive Structure NMR_2D->Structure Direct Connectivity MS Mass Spectrometry MS->Structure Molecular Formula & Fragments IR IR Spectroscopy IR->Structure Functional Groups XRay X-ray Crystallography XRay->Structure 3D Structure (if crystalline)

Caption: Comparison of analytical techniques for structural elucidation.

Conclusion

The combination of COSY, HSQC, and HMBC experiments provides an unparalleled level of detail for the structural elucidation of organic molecules like this compound derivatives. This multi-dimensional approach moves beyond simple spectral interpretation to the logical construction of a molecule from its constituent parts. For researchers, scientists, and drug development professionals, mastering the application and interpretation of 2D NMR is not just a valuable skill, but a necessary component of rigorous scientific investigation and the development of safe and effective therapeutics.[1] The self-validating nature of the combined data from these experiments provides the highest degree of confidence in the assigned structure, a critical requirement in the highly regulated pharmaceutical industry.[2]

References

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A Comparative Guide to the Purity Assessment of Commercially Available 1-(2-Methoxyphenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in a Key Synthetic Building Block

1-(2-Methoxyphenoxy)propan-2-one (CAS No. 6437-46-3) is a vital chemical intermediate, notably utilized in the synthesis of pharmaceutical compounds such as Ranolazine, an anti-anginal medication.[1][2] Given its role in the formation of active pharmaceutical ingredients (APIs), the purity of this reagent is not merely a matter of quality control but a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final drug product. Impurities, even in trace amounts, can lead to the formation of undesired side products, impact reaction kinetics, and introduce potentially toxic components into the synthetic pathway.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound. We will explore the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting detailed experimental protocols and interpreting hypothetical data from different commercial sources, this document aims to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions about material sourcing and validation.

Understanding Potential Impurities: A Synthesis-Forward Approach

The purity profile of this compound is intrinsically linked to its synthesis. A common synthetic route involves the reaction of 2-methoxyphenol with a C3 synthon like chloroacetone. Another pathway may involve the reaction of 2-methoxyphenol with epichlorohydrin, which can lead to the formation of related epoxide intermediates.[2] Consequently, a robust purity assessment must screen for:

  • Unreacted Starting Materials: Primarily 2-methoxyphenol.

  • Solvent Residues: Acetonitrile, Toluene, Methylene Chloride, etc., used during reaction and workup.

  • Isomeric By-products: Positional isomers that may arise during synthesis.

  • Related Compounds: Such as 1-chloro-3-(2-methoxyphenoxy)propan-2-ol or dimerized species like 1,1′-Oxybis[3-(2-methoxyphenoxy)-2-propanol], which are known impurities in related syntheses.[3]

Orthogonal Analytical Strategies for Comprehensive Purity Determination

No single analytical technique is sufficient to create a complete purity profile. A multi-pronged, or orthogonal, approach is essential for a self-validating system. We will compare three gold-standard techniques.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity and assay determination of non-volatile organic molecules. Its strength lies in its ability to separate the main compound from non-volatile impurities with high resolution. For this compound, a reversed-phase method is ideal due to the molecule's moderate polarity. The choice of a C18 column provides a versatile stationary phase for retaining the analyte and separating it from both more polar and less polar impurities.

Experimental Protocol: HPLC-UV for Purity Analysis

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 80% B

    • 15-17 min: Hold at 80% B

    • 17-18 min: Return to 30% B

    • 18-25 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 274 nm (based on the UV absorbance of the methoxyphenyl chromophore).

  • Sample Preparation: Accurately weigh ~10 mg of the sample, dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Analysis: Inject 10 µL of the prepared sample. Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Trustworthiness: This protocol is self-validating through the use of a gradient elution which can separate a wide range of potential impurities. The inclusion of formic acid improves peak shape. The stability of the baseline and the resolution between the main peak and any impurity peaks provide confidence in the quantification.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is unparalleled for the analysis of volatile and semi-volatile compounds. It is particularly effective for identifying residual solvents and low molecular weight, thermally stable impurities that might be missed by HPLC. The coupling with a mass spectrometer provides definitive identification of separated components based on their mass fragmentation patterns.

Experimental Protocol: GC-MS for Volatile Impurity Profiling

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Injector: Split mode (50:1), 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-400 amu.

    • Source Temperature: 230°C.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in high-purity acetone.

  • Analysis: Inject 1 µL. Impurities are identified by comparing their mass spectra against a reference library (e.g., NIST) and quantified by their peak area percentage.[6][7]

Trustworthiness: The high efficiency of the capillary GC column provides excellent separation of volatile components. The mass spectrometer serves as a highly specific detector, allowing for positive identification of co-eluting peaks if their mass spectra are distinct. This provides a high degree of confidence in impurity identification.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: ¹H NMR provides a holistic view of the sample's composition. Unlike chromatographic techniques that separate components, NMR analyzes the bulk sample, providing structural information and a direct, quantitative measure of the main component against an internal standard (qNMR). It is exceptionally powerful for structural elucidation of unknown impurities and for detecting impurities that may not have a UV chromophore (for HPLC) or are not volatile (for GC).

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) and dissolve in a known volume of deuterated solvent (e.g., 1.0 mL of CDCl₃).

  • Sample Preparation: Accurately weigh ~20 mg of the this compound sample and dissolve it into the same volumetric flask containing the internal standard.

  • Acquisition Parameters:

    • Solvent: Chloroform-d (CDCl₃).

    • Pulse Program: Standard quantitative zg30.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of Scans: 16.

  • Analysis:

    • Identify a well-resolved proton signal for the analyte (e.g., the singlet for the CH₃-C=O protons at ~2.2 ppm) and a signal for the internal standard (e.g., the singlet for the two olefinic protons of maleic acid at ~6.3 ppm).

    • Carefully integrate both peaks.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral value, N = Number of protons for the signal, MW = Molecular Weight, m = mass, std = internal standard.

Trustworthiness: qNMR is considered a primary ratio method of measurement by metrological institutes. When performed with a certified internal standard and optimized relaxation delays, it provides a highly accurate and direct measure of purity without the need for a reference standard of the analyte itself.[8][9][10]

Visualizing the Purity Assessment Workflow

The following diagram illustrates a comprehensive workflow for the purity assessment of a commercial sample.

Purity_Assessment_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive Commercial Sample Log Log Sample & Documentation Review Sample->Log Prep_HPLC Prepare for HPLC (0.1 mg/mL in ACN/H2O) Log->Prep_HPLC Prep_GCMS Prepare for GC-MS (1 mg/mL in Acetone) Log->Prep_GCMS Prep_NMR Prepare for qNMR (with Internal Standard in CDCl3) Log->Prep_NMR HPLC HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS NMR ¹H NMR Analysis Prep_NMR->NMR Analyze_HPLC Calculate Area % Purity HPLC->Analyze_HPLC Analyze_GCMS Identify Volatiles via Library Search GCMS->Analyze_GCMS Analyze_NMR Calculate Absolute Purity (qNMR) NMR->Analyze_NMR Compare Compare Orthogonal Results Analyze_HPLC->Compare Analyze_GCMS->Compare Analyze_NMR->Compare Report Generate Certificate of Analysis Compare->Report

Caption: A generalized workflow for comprehensive purity assessment.

Comparative Data Analysis: Hypothetical Commercial Samples

To illustrate the application of these methods, we present hypothetical data for three commercial lots of this compound.

Parameter Supplier A Supplier B Supplier C
Stated Purity >98% (GC)>99% (HPLC)98.5% (Titration)
Purity by HPLC (Area %) 99.1%99.6%98.8%
Purity by GC-MS (Area %) 98.2%99.3%98.5%
Purity by ¹H qNMR 98.4%99.5%98.6%
Identified Impurities 2-methoxyphenol (0.6% by GC), Toluene (1.1% by GC)Unidentified impurity at RRT 1.2 (0.3% by HPLC)2-methoxyphenol (0.9% by GC)

Interpretation of Results:

  • Supplier A: The stated purity by GC appears to have overlooked the significant presence of residual toluene, a common reaction solvent. The qNMR and GC-MS results provide a more accurate purity value. This highlights the importance of using a technique suited for detecting volatile residues.

  • Supplier B: This sample shows high purity across all methods. However, HPLC detects a minor, unknown impurity that is likely non-volatile, as it was not observed by GC-MS. This demonstrates the necessity of an orthogonal approach; relying solely on GC would have missed this impurity. Further investigation using LC-MS would be required for identification.

  • Supplier C: The data from all three methods are in close agreement with the stated purity. The primary impurity is the starting material, 2-methoxyphenol, which is reliably detected by both HPLC and GC-MS.

Logical Framework for Method Selection

The choice of analytical technique is driven by the specific question being asked.

Method_Selection Start Goal of Analysis? Goal1 Routine QC / Purity Check Start->Goal1 Goal2 Identify Unknown Impurity Start->Goal2 Goal3 Absolute Quantification / Primary Standard Start->Goal3 Goal4 Check for Residual Solvents Start->Goal4 Method_HPLC Use HPLC Goal1->Method_HPLC Fast, reliable for known profile Method_GCMS Use GC-MS Goal2->Method_GCMS For volatile unknowns Method_LCMS Use LC-MS Goal2->Method_LCMS For non-volatile unknowns Method_NMR Use ¹H NMR Goal3->Method_NMR qNMR for highest accuracy Goal4->Method_GCMS Best for volatile compounds

Sources

A Comparative Guide to the Chelating Efficacy of 1-(2-methoxyphenoxy)-2-propanone oxime and Standard Chelators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chelation and its Therapeutic Importance

Chelation is a chemical process in which a substance, known as a chelating agent, binds to and removes metal ions from a solution. In a biological context, chelation therapy is a critical medical treatment for poisoning by heavy metals and for managing conditions of metal overload, such as hemochromatosis (iron overload). The efficacy of a chelating agent is determined by its ability to form stable, non-toxic complexes with target metal ions, facilitating their excretion from the body. An ideal chelator should possess high affinity and selectivity for the target metal, low toxicity, and favorable pharmacokinetic properties.[1]

Standard chelators like EDTA and deferoxamine have been the cornerstone of chelation therapy for decades.[2] EDTA is a broad-spectrum chelating agent with a high affinity for various divalent and trivalent metal ions, including lead, calcium, and iron.[3][4][5] Deferoxamine is a hexadentate chelator with a very high and specific affinity for ferric iron (Fe³⁺) and is a primary treatment for iron overload.[6][7] However, the search for novel chelating agents with improved efficacy, selectivity, and safety profiles is an ongoing endeavor in medicinal chemistry. 1-(2-methoxyphenoxy)-2-propanone oxime, an organic compound with the molecular formula C₁₀H₁₃NO₃, has emerged as a promising candidate due to the chelating potential of its oxime functional group.[8]

This guide will delve into a comparative analysis of 1-(2-methoxyphenoxy)-2-propanone oxime with EDTA and deferoxamine, focusing on their metal ion binding affinity, selectivity, and potential cytotoxicity.

Understanding the Chelators: Mechanisms of Action

The chelating ability of a molecule is dictated by its structure and the presence of donor atoms that can coordinate with a metal ion.

1-(2-methoxyphenoxy)-2-propanone oxime: The chelating capability of this oxime derivative stems from its oxime group (-C=N-OH) and the oxygen atoms of the methoxy and phenoxy groups.[8] These sites can donate lone pairs of electrons to form coordinate bonds with a metal ion, creating a stable chelate ring. The specific geometry and electronic properties of the molecule will influence its affinity and selectivity for different metal ions.

EDTA (Ethylenediaminetetraacetic acid): EDTA is a powerful hexadentate chelating agent, meaning it can form six bonds with a single metal ion.[9] It uses its two amine nitrogen atoms and four carboxylate oxygen atoms to create a very stable, cage-like structure around the metal ion. This strong binding makes it effective for a wide range of metals.[10]

Deferoxamine (DFO): Deferoxamine is a natural siderophore produced by the bacterium Streptomyces pilosus. It is also a hexadentate chelator, but its binding is highly specific for ferric iron.[11] It utilizes three hydroxamate groups to coordinate with Fe³⁺, forming a stable 1:1 complex that can be safely excreted.[12]

Chelation_Mechanisms cluster_Oxime 1-(2-methoxyphenoxy)-2-propanone oxime cluster_EDTA EDTA cluster_DFO Deferoxamine Oxime Oxime Derivative Oxime_Complex Stable Chelate Complex Oxime->Oxime_Complex Binds via Oxime & Oxygen atoms Metal_Oxime Metal Ion (e.g., Fe³⁺, Cu²⁺) Metal_Oxime->Oxime_Complex EDTA_node EDTA EDTA_Complex Hexadentate Complex EDTA_node->EDTA_Complex Binds via 2N & 4O atoms Metal_EDTA Divalent/Trivalent Metal Ion Metal_EDTA->EDTA_Complex DFO_node Deferoxamine DFO_Complex Hexadentate Hydroxamate Complex DFO_node->DFO_Complex Binds via 3 Hydroxamate groups Metal_DFO Ferric Iron (Fe³⁺) Metal_DFO->DFO_Complex

Caption: Chelation mechanisms of 1-(2-methoxyphenoxy)-2-propanone oxime, EDTA, and Deferoxamine.

Comparative Efficacy: Experimental Data

To objectively compare the chelating efficacy, a series of in vitro experiments are essential. These experiments are designed to quantify the binding affinity, selectivity, and the biological impact of the chelators.

Metal Ion Binding Affinity: Determination of Stability Constants

The stability constant (K) is a quantitative measure of the affinity between a chelator and a metal ion.[13] A higher stability constant indicates a stronger and more stable complex.[14][15] Stability constants are typically determined using techniques like potentiometric titration or spectrophotometry.

Experimental Protocol: Spectrophotometric Determination of Stability Constant

This protocol outlines the determination of the stability constant for the chelation of Fe³⁺. A similar approach can be adapted for other metal ions like Cu²⁺ and Zn²⁺.

  • Preparation of Solutions:

    • Prepare stock solutions of 1-(2-methoxyphenoxy)-2-propanone oxime, EDTA, and Deferoxamine of known concentrations in a suitable buffer (e.g., HEPES buffer, pH 7.4).

    • Prepare a stock solution of FeCl₃ of a known concentration.

  • Spectrophotometric Titration:

    • In a series of cuvettes, mix a fixed concentration of the chelator with increasing concentrations of FeCl₃.

    • Allow the solutions to equilibrate.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-chelator complex.

  • Data Analysis:

    • Plot the change in absorbance against the molar ratio of metal to chelator.

    • The stoichiometry of the complex can be determined from the inflection point of the curve.

    • The stability constant is calculated using the Beer-Lambert law and the equilibrium concentrations of the species involved.[16]

Table 1: Comparative Stability Constants (Log K) for Fe³⁺

Chelating AgentLog K (Fe³⁺)Reference
1-(2-methoxyphenoxy)-2-propanone oxime To be determined experimentallyN/A
EDTA ~25.1[1]
Deferoxamine ~30.6[11]

Note: The stability constant for 1-(2-methoxyphenoxy)-2-propanone oxime is a hypothetical value pending experimental determination. The values for EDTA and Deferoxamine are from established literature and serve as a benchmark.

Selectivity for Target Metal Ions

A crucial aspect of a chelator's efficacy is its selectivity for the target metal ion over other essential endogenous metal ions (e.g., Ca²⁺, Mg²⁺, Zn²⁺). Poor selectivity can lead to the depletion of these essential metals, causing adverse side effects.

Experimental Protocol: Competitive Metal Binding Assay

  • Establishment of a Baseline:

    • Prepare a solution containing the chelator and its primary target metal ion (e.g., Fe³⁺) at a concentration that results in a measurable signal (e.g., absorbance or fluorescence).

  • Introduction of Competing Metals:

    • To this solution, add increasing concentrations of a competing metal ion (e.g., Zn²⁺, Ca²⁺).

  • Measurement and Analysis:

    • Monitor the change in the signal as the competing metal is added. A significant change indicates that the competing metal is displacing the target metal from the chelator.

    • The relative binding affinities can be determined from the concentration of the competing metal required to displace 50% of the target metal (IC₅₀).[17]

In Vitro Cytotoxicity Assessment

It is imperative that a chelating agent exhibits low intrinsic toxicity to be considered for therapeutic use. Cytotoxicity can be assessed using various cell-based assays.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18]

  • Cell Culture:

    • Culture a suitable cell line (e.g., human hepatoma cells like HepG2 for iron overload studies, or a human fibroblast line for general toxicity) in a 96-well plate.[19]

  • Treatment:

    • Expose the cells to a range of concentrations of 1-(2-methoxyphenoxy)-2-propanone oxime, EDTA, and Deferoxamine for a defined period (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.[20]

Table 2: Comparative Cytotoxicity (IC₅₀) in HepG2 Cells

Chelating AgentIC₅₀ (µM)Reference
1-(2-methoxyphenoxy)-2-propanone oxime To be determined experimentallyN/A
EDTA Variable, dependent on conditions[21]
Deferoxamine Generally low toxicity[22]

Note: The IC₅₀ value for 1-(2-methoxyphenoxy)-2-propanone oxime is hypothetical. The cytotoxicity of EDTA and Deferoxamine can vary based on experimental conditions and cell type.

Experimental_Workflow cluster_Phase1 Phase 1: Physicochemical Characterization cluster_Phase2 Phase 2: In Vitro Biological Evaluation cluster_Phase3 Phase 3: Data Analysis & Comparison P1_Step1 Synthesis & Purification of 1-(2-methoxyphenoxy)-2-propanone oxime P1_Step2 Spectrophotometric Titration (Determination of Stability Constants) P1_Step1->P1_Step2 P1_Step3 Competitive Metal Binding Assay (Assessment of Selectivity) P1_Step2->P1_Step3 P2_Step1 Cell Culture (e.g., HepG2, Fibroblasts) P1_Step3->P2_Step1 P2_Step2 MTT Assay (Cytotoxicity Assessment) P2_Step1->P2_Step2 P2_Step3 Cellular Iron Chelation Assay (e.g., Ferritin levels) P2_Step2->P2_Step3 P3_Step1 Quantitative Comparison of Stability Constants & IC₅₀ Values P2_Step3->P3_Step1 P3_Step3 Overall Efficacy Evaluation P3_Step1->P3_Step3 P3_Step2 Qualitative Assessment of Selectivity Profiles P3_Step2->P3_Step3

Caption: A generalized experimental workflow for comparing the efficacy of chelating agents.

Conclusion and Future Directions

This guide provides a framework for the comprehensive comparison of the novel chelating agent, 1-(2-methoxyphenoxy)-2-propanone oxime, with the standard chelators EDTA and Deferoxamine. The outlined experimental protocols for determining metal ion binding affinity, selectivity, and cytotoxicity are fundamental to evaluating its potential as a therapeutic agent.

The success of 1-(2-methoxyphenoxy)-2-propanone oxime will depend on its ability to demonstrate a superior or comparable efficacy and safety profile to the existing standards. Specifically, a high stability constant for the target metal (e.g., Fe³⁺), coupled with high selectivity and low cytotoxicity, would position it as a promising candidate for further preclinical and clinical development. Future research should also focus on its pharmacokinetic and pharmacodynamic properties to understand its absorption, distribution, metabolism, and excretion in a biological system.

References

  • 1-(2-Methoxyphenoxy)-2-propanone Oxime - Smolecule. (n.d.).
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A Senior Application Scientist's Guide to Spectral Analysis: Cross-Referencing Experimental vs. Database Data for 1-(2-Methoxyphenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the unambiguous identification of a molecule is the bedrock of reliable and reproducible science. Spectroscopic analysis is our primary tool for this, but interpreting raw experimental data in a vacuum is fraught with uncertainty. True analytical rigor is achieved through a process of cross-referencing—a disciplined comparison of experimentally acquired spectra against validated data from established spectral libraries.

This guide provides an in-depth, practical comparison of experimental and database spectral data, centered on the molecule 1-(2-Methoxyphenoxy)propan-2-one . We will explore the causality behind experimental choices, establish self-validating protocols, and demonstrate how to proceed when a direct database match for a target analyte is unavailable—a common challenge in research.

Compound of Interest: this compound

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol

  • CAS Number: 6437-46-3



The Reality of Spectral Databases: The Case of the Missing Spectrum

A foundational step in compound verification is querying spectral databases like the NIST Chemistry WebBook or the Spectral Database for Organic Compounds (SDBS).[1][2][3] These repositories contain vast collections of spectra from authenticated standards. However, for novel or less-common compounds, a direct match is not always guaranteed.

A search for this compound (the ortho-substituted isomer) in these public databases does not yield a complete, curated experimental mass spectrum or IR spectrum. This guide will therefore address the critical question: What is the scientifically sound path forward?

We will proceed by:

  • Predicting the key spectral features of our target molecule based on its functional groups.

  • Acquiring robust experimental data using validated protocols.

  • Comparing our experimental data to the known database spectra of a closely related isomer, 1-(4-Methoxyphenyl)propan-2-one (the para-substituted isomer), to highlight the subtle but significant differences that confirm the identity of our target.[4]

Section 1: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Predicted vs. Database Mass Spectra

The primary fragmentation in a molecule like this involves the cleavage of bonds adjacent to the carbonyl group (α-cleavage) and cleavage of the ether linkage. The stability of the resulting fragments dictates the intensity of their corresponding peaks in the spectrum.[5][6]

Data SourceMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z) and Proposed StructuresBase Peak (m/z)
Predicted: this compound 180137 [M-CH₃CO]⁺; 123 [M-CH₂COCH₃]⁺; 109 [C₇H₉O]⁺; 43 [CH₃CO]⁺137
Database: 1-(4-Methoxyphenyl)propan-2-one 164121 [M-CH₃CO]⁺; 107 [C₇H₇O]⁺; 77 [C₆H₅]⁺; 43 [CH₃CO]⁺121

Note: The database values are for the isomer 1-(4-Methoxyphenyl)propan-2-one (CAS 122-84-9), which has a different molecular formula (C₁₀H₁₂O₂) and weight.[4] This comparison serves to illustrate the analytical process.

Predicted Fragmentation Pathway

The energetic instability of the molecular ion after electron ionization leads it to break into smaller, more stable pieces. The most probable fragmentations for this compound are visualized below.

G M [C₁₀H₁₂O₃]⁺˙ m/z = 180 Molecular Ion F1 [C₈H₉O₂]⁺ m/z = 137 (Loss of •COCH₃) M->F1 - 43 F2 [C₇H₇O₂]⁺ m/z = 123 (Loss of •CH₂COCH₃) M->F2 - 57 F3 [CH₃CO]⁺ m/z = 43 Acylium Ion M->F3

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol ensures the acquisition of high-quality, reproducible mass spectra.[1][7][8]

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup:

    • Injector: 250 °C, Splitless mode.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is chosen for its robustness and inertness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 60 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min). This gradient ensures separation from solvent and any potential impurities.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to database spectra.[9]

      • Scan Range: m/z 40-450. This range covers the molecular ion and all expected fragments.

      • Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

Section 2: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of IR radiation, which excites molecular vibrations.[10][11]

Predicted vs. Database IR Spectra

The position, intensity, and shape of absorption bands are characteristic of specific chemical bonds.

Functional GroupPredicted Absorption (cm⁻¹) for this compoundDatabase Absorption (cm⁻¹) for 1-(4-Methoxyphenyl)propan-2-oneVibration Type
C=O (Ketone)~1715-1725 (Strong)1710 (Strong)Stretch
C-O-C (Aryl Ether)~1240-1260 (Strong, Asymmetric) & ~1020-1040 (Symmetric)1245 (Strong) & 1030Stretch
C=C (Aromatic)~1600, ~1500, ~1450 (Medium-Weak)1612, 1513, 1460In-ring Stretch
C-H (sp³ Aliphatic)~2850-2960 (Medium)2930Stretch
C-H (Aromatic)~3000-3100 (Weak)3000Stretch
C-H (Aromatic Bend)~750 (Strong, ortho-disubstituted)~830 (Strong, para-disubstituted)Out-of-plane Bend

Causality Note: The most diagnostic difference is expected in the C-H out-of-plane bending region. An ortho-disubstituted benzene ring typically shows a strong absorption around 750 cm⁻¹, while a para-disubstituted ring absorbs strongly around 830 cm⁻¹.[12][13] This is a key distinguishing feature.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol uses an Attenuated Total Reflectance (ATR) accessory, which is ideal for rapid, reproducible analysis of liquid or solid samples with minimal preparation.[3][14]

  • Instrument Preparation: Ensure the diamond ATR crystal is clean by wiping it with a solvent-free tissue, followed by a swab moistened with isopropanol, and a final dry wipe.

  • Background Collection: Collect a background spectrum (32 scans at 4 cm⁻¹ resolution) of the empty, clean crystal. This is crucial to subtract the spectral signature of the atmosphere (CO₂, H₂O) and the instrument itself.

  • Sample Application: Place one to two drops of the neat liquid sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Sample Spectrum Collection: Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Cleaning: Thoroughly clean the crystal with isopropanol and a soft tissue immediately after the measurement to prevent cross-contamination.

Section 3: The Cross-Referencing Workflow

The power of this analysis lies in the systematic integration of predictive knowledge, experimental data, and database comparison.

Caption: Workflow for spectral data cross-referencing and validation.

Conclusion

The structural elucidation of this compound serves as a powerful case study in the principles of rigorous analytical science. When direct database spectra are not available, a chemist's expertise is paramount. By understanding the fundamental principles of fragmentation and molecular vibration, we can predict spectral outcomes with high fidelity. The subsequent comparison of high-quality experimental data against these predictions, and against the known spectra of structural isomers, provides a multi-layered, self-validating system for confirming a molecule's identity. This methodical approach ensures that research and development efforts are built on a foundation of unimpeachable chemical accuracy.

References

  • PubChem. 1-(p-Methoxyphenyl)-2-propanone. National Center for Biotechnology Information. [Link]

  • University of Colorado Boulder. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • Emerald Cloud Lab. ExperimentGCMS Documentation. (2022-12-19). [Link]

  • Truman State University. GAS CHROMATOGRAPHY / MASS SPECTROMETRY. (2002-08-06). [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Chemistry LibreTexts. Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). (2025-03-22). [Link]

  • Wikipedia. Spectral Database for Organic Compounds. [Link]

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  • SpectraBase. SpectraBase Home. Wiley Science Solutions. [Link]

  • University of Delaware. Carbonyl - compounds - IR - spectroscopy. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • University of Puget Sound. Table of Characteristic IR Absorptions. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020-05-30). [Link]

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  • University of Arizona. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of 1-(2-Methoxyphenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the initial application of our chemical products; it encompasses the entire lifecycle, including their safe and compliant disposal. This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for managing 1-(2-Methoxyphenoxy)propan-2-one waste. The protocols outlined here are designed to ensure operational safety, environmental stewardship, and regulatory compliance, reflecting our commitment to building trust through comprehensive scientific support.

The chemical this compound, a ketone and phenoxy ether derivative, does not exist in a vacuum. Its properties are inferred from its structural components: a guaiacol (2-methoxyphenol) moiety and a propanone (ketone) backbone. This structure dictates its handling and disposal, classifying it as a non-halogenated organic waste that requires meticulous management due to its potential irritant, combustible, and ecotoxic properties.

Core Safety Directive: Hazard Assessment and Personal Protection

Before handling any waste, a thorough understanding of the risks is paramount. The disposal process is an extension of the experimental workflow and demands the same level of rigor and safety consciousness.

Hazard Profile

The hazard profile for this compound is synthesized from data on analogous compounds like guaiacol and various ketones. This approach ensures a conservative and safe classification.

Hazard ClassDescriptionRationale & Causality
Combustible Liquid The compound is likely to have a flash point that classifies it as a combustible liquid.[1][2]The ketone functional group, common in organic solvents, contributes to flammability. It is crucial to store this waste away from all potential ignition sources, such as heat, sparks, and open flames.[1][2][3]
Harmful if Swallowed The guaiacol component is classified as harmful if ingested.[1][4]Phenolic compounds can cause systemic toxicity. Ingestion may lead to irritation of the digestive tract.[2]
Skin & Eye Irritant Causes skin and serious eye irritation.[1]Direct contact can lead to local inflammation, redness, and burns. The phenoxy group can be readily absorbed through the skin.[2]
Aquatic Toxicity Expected to be harmful to aquatic life.[1]Phenolic compounds are known environmental contaminants. Therefore, discharge into drains or sewer systems is strictly prohibited to prevent ecological damage.[5]
Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The following equipment establishes a minimum barrier to exposure during all waste handling procedures.

  • Eye Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Hand Protection : Handle with chemical-impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use. Wash and dry hands thoroughly after handling.[5]

  • Body Protection : Wear a flame-retardant laboratory coat and impervious clothing to prevent skin contact.[5]

  • Respiratory Protection : All handling of open containers must be performed in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[2][5]

Disposal Workflow: From Generation to Collection

Proper disposal is a systematic process. The following workflow ensures that waste is handled safely from the moment it is generated to its final collection by certified personnel.

G Figure 1: Disposal Decision Workflow for this compound A Waste Generated: This compound B Assess Hazards: Combustible, Irritant, Harmful, Ecotoxic A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Transfer Waste to a Designated, Compatible Container C->D E Securely Cap and Clearly Label Container 'Hazardous Waste' with Chemical Name & Hazards D->E H Is original container now empty? D->H F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H->E No I Triple-rinse container with a suitable solvent (e.g., acetone) H->I Yes J Collect rinsate as hazardous waste I->J K Deface label and dispose of container per institutional policy J->K

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-Methoxyphenoxy)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your definitive resource for the safe handling of 1-(2-Methoxyphenoxy)propan-2-one (CAS No. 6437-46-3). This guide is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but the scientific rationale behind them. Our goal is to empower you with the knowledge to maintain a safe laboratory environment, ensuring both personal safety and the integrity of your research.

Understanding the Risks: Hazard Profile of this compound

This compound is a ketone and phenoxy compound with a specific hazard profile that dictates our approach to personal protective equipment (PPE). According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.

  • Acute Toxicity, Inhalation (H332): Harmful if inhaled, potentially leading to respiratory distress.

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract.

These hazards necessitate a multi-faceted PPE strategy to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process based on a risk assessment of the specific tasks being performed. The quantity of the substance, its concentration, the potential for splashing or aerosolization, and the duration of the task all influence the level of protection required.

Task-Based PPE Recommendations

For clarity, the following table summarizes the recommended PPE for various laboratory operations involving this compound.

TaskMinimum PPE RequirementEnhanced PPE (for larger quantities or higher risk)
Weighing and Aliquoting (Solid/Powder) - Nitrile gloves (double-gloved recommended)- Safety glasses with side shields- Laboratory coat- Chemical-resistant apron over lab coat- Face shield in addition to safety glasses- Use of a ventilated balance enclosure or fume hood
Solution Preparation and Transfers - Chemical-resistant gloves (e.g., Butyl rubber)- Chemical splash goggles- Laboratory coat- Gauntlet-style gloves for added wrist protection- Chemical-resistant apron- Work within a certified chemical fume hood
Running Reactions and Heating - Chemical-resistant gloves- Chemical splash goggles- Laboratory coat- Use of a fume hood is mandatory- Flame-retardant lab coat if flammable solvents are present- Face shield over goggles
Waste Disposal - Chemical-resistant gloves- Chemical splash goggles- Laboratory coat- Heavy-duty, chemical-resistant apron- Consider respiratory protection if dealing with large volumes of volatile waste

Detailed PPE Specifications and Rationale

Hand Protection: The First Line of Defense

Given that this compound is a skin irritant, appropriate hand protection is critical. Standard nitrile examination gloves may offer initial protection for brief, incidental contact, but for more extended handling or in the case of a spill, more robust gloves are necessary.

  • For Ketones: Butyl rubber gloves are highly recommended for handling ketones as they provide excellent chemical resistance.[2][3] Specialty gloves, such as those made from PVA (Polyvinyl Alcohol), are also designed for protection against ketones and other aggressive solvents.[4][5]

  • Double Gloving: When handling this compound, it is best practice to wear two pairs of gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

Eye and Face Protection: Shielding from Splashes and Vapors

The serious eye irritation hazard associated with this chemical demands stringent eye protection.[1]

  • Safety Glasses: At a minimum, safety glasses with side shields should be worn for any task involving this compound.

  • Chemical Splash Goggles: For tasks with a higher risk of splashing, such as solution preparation and transfers, chemical splash goggles that form a seal around the eyes are required.[6]

  • Face Shields: When there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.

Body Protection: Preventing Skin Contact

A standard laboratory coat is the minimum requirement for body protection.[7]

  • Laboratory Coat: A properly fitting lab coat, buttoned to its full length, should be worn at all times.

  • Chemical-Resistant Apron: For tasks involving larger volumes or a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional barrier.

  • Appropriate Attire: Always wear long pants and closed-toe shoes in the laboratory to protect your skin from potential spills.[8]

Respiratory Protection: Guarding Against Inhalation Hazards

This compound is harmful if inhaled and can cause respiratory irritation.[1] Therefore, engineering controls are the primary method to mitigate this risk.

  • Chemical Fume Hood: All work with this chemical that has the potential to generate vapors or aerosols should be conducted in a certified chemical fume hood.[6][9] This is the most effective way to prevent inhalation exposure.

  • Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below safe limits, or during emergency situations such as a large spill, appropriate respiratory protection may be necessary. The selection of a respirator should be based on a formal risk assessment and managed by your institution's environmental health and safety department.

Procedural Workflow for Safe Handling

The following workflow provides a step-by-step guide to safely handling this compound, integrating the PPE recommendations.

Caption: A procedural workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed, and chemically compatible containers for all waste.

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's environmental health and safety department for specific procedures.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility in your laboratory.

References

  • Vertex AI Search. (n.d.). This compound, min 95%, 1 gram.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Guardian Safety. (n.d.). Personal Protective Equipment - PPE - Chemical Resistant Gloves.
  • CymitQuimica. (n.d.). This compound.
  • ChemicalBook. (n.d.). 1-(2-methoxyphenoxy)-2-propanone.
  • GlovesnStuff. (n.d.). PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets.
  • Palmflex. (n.d.). Global Glove Keto-Handler Plus Economy TPE Powder Free Gloves.
  • Safety Gloves. (n.d.). Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO.
  • Simson Pharma Limited. (n.d.). 1-(2-METHOXYPHENOXY)-2-PROPANONE.
  • Flinn Scientific. (n.d.). Gloves, Butyl Rubber.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: 4'-Methoxypropiophenone.
  • J.T. Baker. (n.d.). 1-METHOXY-2-PROPANOL.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-(2-methoxypropoxy)propan-2-ol.
  • CPAchem. (n.d.). Safety data sheet: 1-Phenoxy-2-propanol.
  • Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
  • Fisher Scientific. (2012). Safety Data Sheet: 1-Propene, 2-methoxy-.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Lab Manager. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.

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